19-(3-Iodopropyl)heptatriacontane
Description
BenchChem offers high-quality 19-(3-Iodopropyl)heptatriacontane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 19-(3-Iodopropyl)heptatriacontane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
19-(3-iodopropyl)heptatriacontane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H81I/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39-41)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGFNSKJQKQUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H81I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
19-(3-Iodopropyl)heptatriacontane (CAS 1413918-74-7): A Strategic Building Block for High-Mobility Organic Semiconductors
Executive Summary
In the development of next-generation organic electronics—such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)—researchers face a fundamental paradox: the Solubility vs. Packing trade-off. Highly planar, rigid conjugated polymer backbones (like BDOPV, isoindigo, or naphthalene diimide) are required for efficient charge transport, but these rigid structures are notoriously insoluble.
To achieve solution processability, bulky alkyl side chains must be attached. However, standard branched chains create severe steric hindrance, twisting the polymer backbone, disrupting π−π stacking, and plummeting charge carrier mobility. 19-(3-Iodopropyl)heptatriacontane (CAS 1413918-74-7) is a specialized alkylating agent engineered to solve this exact problem. By utilizing a massive 37-carbon "swallowtail" branch separated from the reactive iodide by a 3-carbon propyl spacer, this molecule provides immense solubility while preserving the critical planarity of the conjugated backbone[1].
Chemical Identity & Structural Data
19-(3-Iodopropyl)heptatriacontane is an ultra-long, perfectly symmetric branched aliphatic iodide. The structure consists of a 37-carbon linear backbone (heptatriacontane) with a 3-iodopropyl group attached precisely at the C19 position.
| Property | Specification |
| Chemical Name | 19-(3-Iodopropyl)heptatriacontane |
| CAS Number | 1413918-74-7 |
| Molecular Formula | C₄₀H₈₁I |
| Molecular Weight | 688.99 g/mol |
| Physical Form | Solid (at standard conditions) |
| InChI Key | PMGFNSKJQKQUPQ-UHFFFAOYSA-N |
| Primary Application | Side-chain engineering in OPV/OFET polymers |
The Causality of Side-Chain Engineering: Branching Point Extension
The integration of 19-(3-Iodopropyl)heptatriacontane into a polymer system relies on a mechanistic principle known as Branching Point Extension [2].
When a standard branched chain (e.g., 2-octyldodecyl) is attached to a polymer, the branching point (the bulky CH group) is located immediately adjacent to the polymer backbone. The resulting steric clash forces the polymer to twist out of its planar conformation.
By using 19-(3-Iodopropyl)heptatriacontane, the branching point is pushed exactly three carbons away from the backbone (a C3 spacer)[3].
-
Causality of the Spacer: The linear propyl spacer is slim enough to fit within the π−π stacking lattice without disrupting it, allowing the polymer backbones to approach each other closely (reducing the stacking distance to <3.6 Å).
-
Causality of the Tail: Once outside the immediate π−π stacking zone, the massive 37-carbon branched tail acts as a highly flexible, entropically favorable solvent-interacting shield, granting the polymer exceptional solubility in solvents like chloroform and chlorobenzene[1].
Logical causality of branching point extension on semiconductor performance.
Quantitative Impact on Device Performance
The strategic use of a C3 spacer via 19-(3-Iodopropyl)heptatriacontane yields exponential improvements in device metrics. As demonstrated in literature evaluating BDOPV and NDI-based polymers, moving the branching point away from the backbone tightens the crystalline lattice and dramatically boosts electron mobility[1][2].
Table: Impact of Branching Position on Polymer Microstructure and Mobility
| Side-Chain Architecture | Branching Spacer | π−π Stacking Distance (Å) | Electron Mobility (cm²/Vs) | Film Morphology |
| 2-Octyldodecyl | C0 (No spacer) | ~3.75 | ~0.01 | Amorphous / Weakly Ordered |
| 4-Decyltetradecyl | C2 Spacer | ~3.62 | ~0.86 | Semicrystalline |
| 19-(Propyl)heptatriacontane | C3 Spacer | ~3.58 | > 3.00 | Highly Crystalline |
Experimental Protocol: N-Alkylation of Conjugated Cores
Attaching a 40-carbon alkyl iodide to a rigid conjugated core (such as a lactam or imide) requires specialized conditions. The extreme hydrophobicity and steric bulk of 1413918-74-7 make standard nucleophilic substitution sluggish, and traditional column chromatography is often ineffective for purification. The following self-validating protocol utilizes rigorous thermal and extraction techniques.
Step-by-Step Methodology
-
Deprotonation of the Core:
-
Dissolve 1.0 equivalent of the conjugated lactam/imide core (e.g., BDOPV) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Add 2.5 equivalents of anhydrous potassium carbonate ( K2CO3 ). Heat the mixture to 80 °C for 1 hour.
-
Causality: This step ensures complete deprotonation of the secondary amines, generating highly nucleophilic nitrogen anions.
-
-
High-Temperature Alkylation:
-
Add 2.2 equivalents of 19-(3-Iodopropyl)heptatriacontane to the reaction flask.
-
Elevate the temperature to 120 °C and stir vigorously for 48 hours.
-
Causality: The massive C37 branched tail creates an immense activation energy barrier due to steric shielding. Sustained high heat is mandatory to drive the SN2 substitution to completion.
-
-
Quenching and Crude Precipitation:
-
Cool the reaction to room temperature and pour it dropwise into rapidly stirring methanol.
-
Collect the crude precipitate via vacuum filtration.
-
-
Soxhlet Extraction (Critical Purification):
-
Transfer the crude solid to a cellulose Soxhlet thimble.
-
Extract sequentially with methanol (24 h) and acetone (24 h).
-
Causality: Unreacted 19-(3-Iodopropyl)heptatriacontane is extremely greasy and acts as an insulating impurity in electronic devices. It cannot be washed away by simple filtration. Soxhlet extraction leverages continuous differential solubility to strip away these aliphatic impurities, yielding >99% purity without the need for silica gel chromatography.
-
-
Product Recovery:
-
Perform a final Soxhlet extraction using chloroform to dissolve the fully functionalized product. Concentrate the solvent in vacuo to isolate the pure monomer.
-
Workflow for functionalizing conjugated polymers and fabricating OFETs.
References
- 19-(3-Iodopropyl)heptatriacontane | 1413918-74-7 - Sigma-Aldrich Sigma-Aldrich.
- Critical Role of Alkyl Chain Branching of Organic Semiconductors in Enabling Solution-Processed N-Channel Organic Thin-Film Transistors with Mobility of up to 3.50 cm² V–1 s–1 Journal of the American Chemical Society (ACS).
- High-performance polymer field-effect transistors: from the perspective of multi-level microstructures N
- Synthesis, Characterization, and Field-Effect Transistor Properties of Naphthalene Diimide-Based Conjugated Polymers with Fluorine-Containing Branched Side Chains Macromolecules (ACS).
Sources
Synthesis and Characterization of 19-(3-Iodopropyl)heptatriacontane: A Definitive Technical Guide
Introduction & Mechanistic Rationale
The design and synthesis of ionizable lipids represent the critical path in the development of next-generation Lipid Nanoparticles (LNPs) for mRNA and siRNA delivery. 19-(3-Iodopropyl)heptatriacontane (CAS: 1413918-74-7)[1] is a highly specialized, branched alkyl iodide that serves as a premium hydrophobic tail precursor.
The structural topology of this molecule—a central methine carbon (C19) flanked by two massive 18-carbon chains ( C18H37 ) and a 3-iodopropyl anchor—is not arbitrary. When coupled with a polyamine headgroup, this specific branching angle forces the resulting lipid into a cone-shaped geometry. This geometry is thermodynamically required to facilitate the transition of the LNP membrane from a lamellar phase to an inverted hexagonal ( HII ) phase within the acidic environment of the endosome, thereby maximizing endosomal escape and cytosolic nucleic acid delivery[2].
Retrosynthetic Strategy and Workflow
The synthesis of a 40-carbon branched aliphatic iodide[3] requires strict control over chemoselectivity and steric management. Retrosynthetically, the molecule is disconnected at the C19 position. The optimal starting material is 19-heptatriacontanone (stearone) , a symmetric ketone derived from the ketonization of stearic acid.
The synthetic route relies on a four-stage sequence:
-
Nucleophilic Addition to establish the carbon framework.
-
Dehydration to remove the resulting tertiary alcohol.
-
Hydrogenation & Deprotection to saturate the chain and reveal the primary alcohol.
-
Appel Iodination to install the terminal electrophile without triggering carbocation rearrangement[4].
Figure 1: Four-step synthetic workflow for 19-(3-Iodopropyl)heptatriacontane from stearone.
Step-by-Step Experimental Methodologies
Step 1: Grignard Addition (Nucleophilic Attack)
-
Causality & Rationale: The massive aliphatic chains of stearone create a highly non-polar, sterically congested microenvironment. A highly reactive Grignard reagent, (3-(benzyloxy)propyl)magnesium bromide, is used. The benzyl ether protects the terminal oxygen from reacting with the strongly basic Grignard reagent.
-
Protocol:
-
Suspend 19-heptatriacontanone (1.0 eq) in anhydrous THF under an Argon atmosphere.
-
Cool the suspension to 0°C.
-
Dropwise add (3-(benzyloxy)propyl)magnesium bromide (1.5 eq, 1M in THF) over 30 minutes.
-
Warm the reaction to 65°C (reflux) for 12 hours to overcome steric hindrance.
-
Quench slowly with saturated aqueous NH4Cl at 0°C. Extract with hexanes.
-
-
In-Process Control (IPC) & Self-Validation: Run TLC (Hexane/EtOAc 9:1). Stain with Phosphomolybdic Acid (PMA). The disappearance of the ketone spot and the appearance of a lower Rf tertiary alcohol validate the reaction.
Step 2: Acid-Catalyzed Dehydration
-
Causality & Rationale: The tertiary alcohol generated in Step 1 is a thermodynamic sink but is prone to elimination. By utilizing catalytic p-Toluenesulfonic acid (pTSA) in toluene, the hydroxyl is protonated and leaves as water. A Dean-Stark trap physically removes this water, driving Le Chatelier's principle toward the alkene isomer mixture.
-
Protocol:
-
Dissolve the crude tertiary alcohol (1.0 eq) in anhydrous toluene.
-
Add pTSA monohydrate (0.1 eq).
-
Equip the flask with a Dean-Stark apparatus and reflux at 110°C for 6 hours.
-
Cool to room temperature, wash with saturated NaHCO3 to neutralize the acid, and concentrate in vacuo.
-
-
In-Process Control (IPC) & Self-Validation: Monitor the physical volume of water collected in the Dean-Stark trap (theoretical yield = 1 eq). Confirm via FTIR by the complete disappearance of the broad O-H stretch at ~3400 cm−1 .
Step 3: Catalytic Hydrogenation & Deprotection
-
Causality & Rationale: This is a highly efficient dual-purpose step. Palladium on carbon (Pd/C) under a hydrogen atmosphere simultaneously reduces the internal double bond and performs hydrogenolysis of the benzyl ether. An EtOAc/EtOH solvent blend is required to balance the extreme lipophilicity of the substrate with the proton-donating capacity needed for hydrogenolysis.
-
Protocol:
-
Dissolve the alkene intermediate in a 1:1 mixture of EtOAc and absolute EtOH.
-
Add 10% Pd/C (10% w/w relative to substrate).
-
Purge the vessel with Argon, then pressurize with H2 gas to 50 psi.
-
Stir vigorously at 25°C for 24 hours.
-
Filter the suspension through a pad of Celite to remove the catalyst, then concentrate.
-
-
In-Process Control (IPC) & Self-Validation: Acquire a crude 1H NMR spectrum. The complete absence of aromatic protons (multiplet at ~7.3 ppm) and alkene protons (multiplet at ~5.3 ppm) validates total conversion.
Step 4: Iodination via Appel Reaction
-
Causality & Rationale: Converting the primary alcohol to an alkyl iodide requires extreme chemoselectivity to prevent carbocation rearrangements in the massive 40-carbon chain. The Appel reaction utilizes Iodine ( I2 ), Triphenylphosphine ( PPh3 ), and Imidazole to form a halophosphonium intermediate, driving an SN2 substitution under mild, nearly neutral conditions[5].
-
Protocol:
-
Dissolve the primary alcohol (1.0 eq), PPh3 (1.2 eq), and Imidazole (1.2 eq) in anhydrous Dichloromethane (DCM)[4].
-
Cool the solution to 0°C.
-
Add Iodine ( I2 , 1.2 eq) portion-wise to control the exotherm[4].
-
Allow the reaction to warm to 20°C and stir for 12 hours.
-
Quench with saturated aqueous Na2S2O3 to neutralize unreacted iodine. Extract with DCM, dry over Na2SO4 , and purify via silica gel chromatography (100% Hexanes).
-
-
In-Process Control (IPC) & Self-Validation: 1H NMR will show a diagnostic upfield shift of the terminal −CH2− protons from ~3.6 ppm (alcohol) to a distinct triplet at ~3.2 ppm (iodide).
Quantitative Data & Reaction Parameters
The following table summarizes the stoichiometric controls, thermodynamic conditions, and expected yields for the self-validating workflow:
| Step | Transformation | Key Reagents | Conditions | IPC (Self-Validation) | Expected Yield |
| 1 | Nucleophilic Addition | (3-(benzyloxy)propyl)MgBr, THF | 0°C → 65°C, 12h | TLC (9:1 Hex/EtOAc), PMA stain | 75 - 85% |
| 2 | E1 Dehydration | pTSA, Toluene | 110°C, 6h (Dean-Stark) | Water volume, FTIR (loss of OH) | 85 - 90% |
| 3 | Hydrogenolysis | Pd/C, H2 (50 psi), EtOAc/EtOH | 25°C, 24h | 1H NMR (loss of alkene/aromatic) | 90 - 95% |
| 4 | Appel Iodination | I2 , PPh3 , Imidazole, DCM | 0°C → 20°C, 12h | TLC (100% Hexane), 1H NMR | 80 - 88% |
Analytical Characterization Standards
To ensure the synthesized 19-(3-Iodopropyl)heptatriacontane meets the rigorous purity standards required for pharmaceutical lipid precursor applications, the following analytical benchmarks must be met:
-
Molecular Formula: C40H81I [3]
-
Molecular Weight: 688.99 g/mol [1]
-
Physical State: White to off-white waxy solid[6].
-
Predicted Boiling Point: 675.4 ± 23.0 °C[3]
-
1H NMR ( CDCl3 , 400 MHz):
-
δ 3.18 (t, J = 7.0 Hz, 2H, −CH2−I )
-
δ 1.85 (m, 2H, −CH2−CH2−I )
-
δ 1.25 (br s, ~68H, massive methylene envelope of the C18 chains)
-
δ 0.88 (t, J = 6.8 Hz, 6H, terminal −CH3 )
-
-
Storage & Handling: The carbon-iodine bond is susceptible to homolytic cleavage via UV exposure. The product must be stored in amber glass vials, sealed under Argon, and maintained at 2-8°C[6].
References
-
Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Jayaraman, M. et al. Angewandte Chemie International Edition, 2012.[Link]
-
2-(3-Iodopropyl)isoindoline-1,3-dione (Appel Reaction Protocol). Organic Syntheses, 2018.[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19-(3-Iodopropyl)heptatriacontane | CAS#:1413918-74-7 | Chemsrc [chemsrc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 19-(3-Iodopropyl)heptatriacontane | 1413918-74-7 [sigmaaldrich.com]
what is 19-(3-Iodopropyl)heptatriacontane
An In-Depth Technical Guide to 19-(3-Iodopropyl)heptatriacontane for Researchers and Drug Development Professionals
Introduction
19-(3-Iodopropyl)heptatriacontane is a long-chain aliphatic iodoalkane with the chemical formula C40H81I.[1] Its structure, featuring a C37 backbone with a centrally located iodopropyl group, suggests its utility as a specialized chemical intermediate in the fields of materials science and nanomedicine. For researchers and professionals in drug development, this molecule holds particular interest as a potential component in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs), which are critical for the delivery of nucleic acid therapeutics like mRNA and siRNA. The long alkyl chains provide the necessary lipophilicity for incorporation into lipid bilayers, while the terminal iodide offers a reactive site for further functionalization, enabling the attachment of targeting ligands, cationic headgroups, or other moieties to enhance the performance of the delivery vehicle. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 19-(3-Iodopropyl)heptatriacontane, with a focus on its relevance to the development of advanced therapeutics.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 19-(3-Iodopropyl)heptatriacontane is presented in the table below. It is important to note that some of the physical properties are predicted values.
| Property | Value | Source |
| CAS Number | 1413918-74-7 | [1] |
| Molecular Formula | C40H81I | [1] |
| Molecular Weight | 688.98 g/mol | [1] |
| Predicted Density | 0.973 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 675.4 ± 23.0 °C | [1] |
| Purity (Typical) | ≥97% | |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C, Keep in a dark place, sealed in dry | |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| GHS Pictogram | GHS07 (Exclamation mark) |
Proposed Synthesis Methodology
A plausible and efficient two-step synthetic route to 19-(3-Iodopropyl)heptatriacontane is proposed, commencing with the synthesis of the precursor alcohol, 19-(3-hydroxypropyl)heptatriacontane, followed by its conversion to the target iodoalkane via a Finkelstein reaction.
Step 1: Synthesis of 19-(3-hydroxypropyl)heptatriacontane via Grignard Reaction
The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it well-suited for the synthesis of long-chain, branched alcohols.[2][3][4] In this proposed step, a Grignard reagent prepared from a long-chain alkyl halide is reacted with an appropriate epoxide to introduce the 3-hydroxypropyl moiety.
Reaction Scheme: R-X + Mg -> R-MgX R-MgX + Epoxide -> R-CH2-CH2-O-MgX R-CH2-CH2-O-MgX + H3O+ -> R-CH2-CH2-OH
Experimental Protocol:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Under a nitrogen atmosphere, add a solution of a suitable long-chain alkyl halide (e.g., 1-bromo-octadecane, 1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise via the dropping funnel.
-
Initiate the reaction by gentle warming if necessary. Once initiated, the reaction should be self-sustaining. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Epoxide:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add a solution of a suitable epoxide, such as (2-bromoethyl)oxirane (1.1 equivalents), in anhydrous diethyl ether or THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 19-(3-hydroxypropyl)heptatriacontane.
-
Step 2: Synthesis of 19-(3-Iodopropyl)heptatriacontane via Finkelstein Reaction
The Finkelstein reaction is a classic and highly efficient method for the synthesis of alkyl iodides from the corresponding alkyl chlorides or bromides, and can also be adapted for the conversion of alcohols.[5][6] In this step, the hydroxyl group of the precursor alcohol is converted to a good leaving group (e.g., a tosylate or mesylate) which is then displaced by iodide.
Reaction Scheme: R-OH + TsCl -> R-OTs R-OTs + NaI -> R-I + NaOTs
Experimental Protocol:
-
Tosylation of the Alcohol:
-
Dissolve 19-(3-hydroxypropyl)heptatriacontane (1.0 equivalent) in anhydrous dichloromethane or pyridine.
-
Cool the solution to 0°C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12-16 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate.
-
-
Iodination:
-
Dissolve the crude tosylate in acetone.
-
Add sodium iodide (NaI, 3.0 equivalents) and stir the mixture at reflux for 12-24 hours. The formation of a white precipitate (sodium tosylate) indicates the progress of the reaction.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and a 10% aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 19-(3-Iodopropyl)heptatriacontane.
-
Purify the product by column chromatography on silica gel.
-
Synthesis Workflow Diagram:
Caption: Schematic of an LNP showing the potential role of a modified 19-(3-Iodopropyl)heptatriacontane.
Conclusion
19-(3-Iodopropyl)heptatriacontane is a specialized long-chain iodoalkane with significant potential as a key building block in the development of advanced drug delivery systems. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established organic chemistry reactions. The true value of this molecule lies in its potential to be transformed into novel ionizable or cationic lipids for the formulation of lipid nanoparticles, which are at the forefront of modern medicine, particularly for the delivery of genetic therapies. The in-depth understanding of its synthesis, characterization, and functional application provided in this guide is intended to support researchers and drug development professionals in harnessing the potential of this and similar molecules to create the next generation of therapeutics.
References
-
SATHEE. Finkelstein Reaction. IIT Kanpur. Available from: [Link]
-
Doc Brown's Chemistry. The Carbon-13 13C NMR spectrum of 2-iodobutane. Available from: [Link]
-
J&K Scientific LLC. Finkelstein Reaction. 2025 June 4. Available from: [Link]
-
Doc Brown. and explaining 13C NMR spectrum of 1-iodo-2-methylpropane. Available from: [Link]
-
Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available from: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. 2025 Jan 1. Available from: [Link]
-
JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation. 2024 Dec 5. Available from: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
-
Utah Tech University. Infrared Spectroscopy (IR). Available from: [Link]
-
Organic Chemistry at CU Boulder. IR: alkyl halides. Available from: [Link]
-
Doc Brown's advanced organic chemistry revision notes. 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr. Available from: [Link]
-
EJBPS. European Journal of Biomedical and Pharmaceutical Sciences. 2026 Mar 1. Available from: [Link]
-
ACS Publications. Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. 2014 Aug 12. Available from: [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. 2025 Aug 5. Available from: [Link]
-
Chemguide. grignard reagents. Available from: [Link]
-
Frontiers. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations. 2020 Dec 2. Available from: [Link]
- Google Patents. US20080293977A1 - Method for the Production of Primary Long-Chain Alcohols.
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. 2018 Feb 6. Available from: [Link]
-
Wikipedia. Wittig reaction. Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
-
Dalal Institute. Wittig Reaction. Available from: [Link]
-
Wipf, P. 1. The Wittig Reaction. Available from: [Link]
-
YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. 2023 Jan 26. Available from: [Link]
-
PMC. The role of lipid components in lipid nanoparticles for vaccines and gene therapy. 2022 Jul 3. Available from: [Link]
-
Chemsrc. 19-(3-Iodopropyl)heptatriacontane | CAS#:1413918-74-7. 2025 Aug 25. Available from: [Link]
Sources
- 1. 19-(3-Iodopropyl)heptatriacontane | CAS#:1413918-74-7 | Chemsrc [chemsrc.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 13C nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Electroreductive synthesis of long chain fatty alcohols from CO2 - American Chemical Society [acs.digitellinc.com]
The Complete Physicochemical Profile and Synthetic Applications of 19-(3-Iodopropyl)heptatriacontane in Advanced LNP Formulations
Executive Summary
The rapid clinical success of mRNA-based therapeutics and CRISPR-Cas9 gene editing relies heavily on the structural optimization of Lipid Nanoparticles (LNPs). At the core of this optimization is the design of proprietary ionizable lipids. 19-(3-Iodopropyl)heptatriacontane (CAS: 1413918-74-7) has emerged as a critical, highly-branched alkylating intermediate used to synthesize these next-generation delivery vectors.
This whitepaper provides an in-depth technical analysis of the molecular weight, chemical formula, and physicochemical properties of 19-(3-Iodopropyl)heptatriacontane. Furthermore, it details the mechanistic causality behind its structural design and provides a field-proven, self-validating protocol for its application in LNP synthesis.
Structural Causality and Physicochemical Profiling
The chemical architecture of an ionizable lipid dictates its pKa, biodistribution, and endosomal escape efficiency. 19-(3-Iodopropyl)heptatriacontane is engineered specifically to provide a massive, symmetrically branched hydrophobic domain.
As documented by , the compound possesses the Molecular Formula C₄₀H₈₁I and a Molecular Weight of 688.98 g/mol .
Structural Breakdown & Causality:
-
The C37 Backbone: The base chain is heptatriacontane (a 37-carbon continuous alkane).
-
The C19 Attachment Point: A 3-iodopropyl group (-CH₂-CH₂-CH₂-I) is attached exactly at the central 19th carbon. This creates two perfectly symmetrical 18-carbon (stearyl-like) tails branching from a single node.
-
The Spacer: The 3-carbon propyl spacer provides rotational freedom, ensuring that once an amine headgroup is attached, it can interact optimally with the aqueous environment without steric hindrance from the massive C37 hydrophobic bulk.
Quantitative Physicochemical Data
The following table summarizes the core quantitative data, synthesizing reference metrics from and [1, 2, 3].
| Property | Value | Synthetic Causality / Significance |
| Chemical Name | 19-(3-Iodopropyl)heptatriacontane | Dictates a symmetrical 37-carbon backbone with a functionalized propyl branch. |
| Molecular Formula | C₄₀H₈₁I | Determines the exact stoichiometry required for high-yield synthetic workflows. |
| Molecular Weight | 688.98 - 688.99 g/mol | High MW ensures the extreme hydrophobicity required for stable LNP core formation. |
| CAS Number | 1413918-74-7 | Unique identifier for sourcing high-purity, GMP-grade precursor material. |
| Predicted Density | ~0.973 g/cm³ | Critical for volumetric calculations during organic solvent extraction phases. |
| Leaving Group | Iodide (-I) | Highly polarizable with a weak C-I bond, enabling highly efficient Sₙ2 alkylation. |
Mechanistic Role in LNP Synthesis: The Alkylation Advantage
From a synthetic standpoint, the selection of an alkyl iodide over an alkyl chloride or bromide is highly intentional. Iodine is an exceptionally large, polarizable atom, making the carbon-iodine (C-I) bond relatively weak and highly susceptible to nucleophilic attack.
When synthesizing ionizable lipids, the goal is to attach a pH-responsive amine headgroup to the hydrophobic tail. Using 19-(3-Iodopropyl)heptatriacontane allows for an Sₙ2 nucleophilic substitution to proceed under mild thermal conditions. This is a critical causality: harsher conditions required for alkyl chlorides would risk thermal degradation or oxidation of the long lipid chains. The iodide leaving group ensures a high-yield conversion to the target tertiary amine without compromising the structural integrity of the C40 tail.
Synthetic workflow for ionizable lipids via SN2 alkylation of 19-(3-Iodopropyl)heptatriacontane.
Self-Validating Experimental Protocol: Sₙ2 Amination Workflow
The following protocol is designed as a self-validating system . Every reagent choice intrinsically protects the reaction pathway: the use of anhydrous solvent prevents nucleophilic competition from water, while the non-nucleophilic base (DIPEA) acts as an internal acid scavenger, ensuring the primary amine is not deactivated by the hydroiodic acid (HI) byproduct. Finally, the extreme hydrophobicity of the C40 backbone acts as an intrinsic purification filter during liquid-liquid extraction.
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask purged with inert Argon gas, dissolve 1.0 equivalent (eq) of 19-(3-Iodopropyl)heptatriacontane in anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Base & Nucleophile Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes, then add 1.2 eq of the target primary or secondary amine (e.g., 4-amino-1-butanol). Causality: DIPEA neutralizes the generated HI, driving the Sₙ2 reaction forward without consuming the valuable amine nucleophile.
-
Thermal Activation: Heat the reaction mixture to 75°C under continuous stirring. The superior leaving group ability of the iodide ion allows robust conversion at this moderate temperature.
-
Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:EtOAc 9:1) until the complete disappearance of the alkyl iodide precursor spot (typically 24–48 hours).
-
Quenching and Extraction: Cool the mixture to room temperature. Dilute heavily with Hexane and wash sequentially with distilled water (3x) and brine (1x). Self-Validation: The highly hydrophobic product partitions entirely into the non-polar Hexane layer, while unreacted amine, DMF, and DIPEA salts are stripped away into the aqueous layer.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography using a gradient elution (Hexane to Ethyl Acetate) to yield the pure branched ionizable lipid.
Mechanism of Action: Driving Endosomal Escape
Once synthesized, the resulting lipid utilizes the C40 backbone derived from 19-(3-Iodopropyl)heptatriacontane to execute its primary biological function: Endosomal Escape .
At physiological pH (7.4), the lipid remains neutral, allowing stable LNP circulation. Upon cellular endocytosis, the endosomal pH drops to ~5.5. The amine headgroup becomes protonated (cationic). The electrostatic interaction between this cationic headgroup and anionic endogenous endosomal lipids, combined with the massive, symmetrically branched C37 tail, forces the lipid to adopt a highly pronounced cone shape .
This cone geometry is thermodynamically incompatible with the flat bilayer structure of the endosome, forcing a phase transition from a lamellar phase to an inverted hexagonal (H_II) phase . This transition physically ruptures the endosomal membrane, releasing the mRNA payload into the cytosol.
Endosomal escape pathway driven by the cone-shaped geometry of the branched lipid tail.
Conclusion
19-(3-Iodopropyl)heptatriacontane (C₄₀H₈₁I, MW: 688.98 g/mol ) is far more than a simple alkyl halide; it is a meticulously engineered structural precursor. By providing a highly reactive Sₙ2 alkylation site paired with a massive, symmetrically branched hydrophobic domain, it enables the synthesis of ionizable lipids capable of overcoming the primary bottleneck in genetic medicine: efficient cytosolic delivery via endosomal membrane disruption.
References
An In-depth Technical Guide to the Physical Properties of 19-(3-Iodopropyl)heptatriacontane
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-(3-Iodopropyl)heptatriacontane is a long-chain alkyl iodide, a class of organic compounds characterized by a lengthy hydrocarbon tail and a terminal iodine atom. These molecules are of significant interest in various fields, including materials science and drug development, where they can serve as building blocks for the synthesis of more complex molecules or as components of lipid-based drug delivery systems. The long alkyl chain imparts significant lipophilicity, while the iodo-functional group provides a reactive site for a variety of chemical transformations. A thorough understanding of the physical properties of 19-(3-Iodopropyl)heptatriacontane is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of its key physical attributes, supported by predicted data and established analytical protocols.
Molecular and Chemical Identity
The fundamental identity of 19-(3-Iodopropyl)heptatriacontane is defined by its molecular structure and associated identifiers.
| Property | Value | Source |
| Chemical Name | 19-(3-Iodopropyl)heptatriacontane | N/A |
| Molecular Formula | C₄₀H₈₁I | [1] |
| Molecular Weight | 688.99 g/mol | [1] |
| CAS Number | 1413918-74-7 | [1] |
| Physical Form | Solid | [1] |
| Purity | 97% | [1] |
graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#4285F4"];// Central carbon with the iodopropyl group C19 [pos="0,0!", label="C₁₉"];
// Iodopropyl group C_propyl1 [pos="-0.5,-1!", label="CH₂"]; C_propyl2 [pos="-0.5,-2!", label="CH₂"]; C_propyl3 [pos="-0.5,-3!", label="CH₂"]; I [pos="-0.5,-4!", label="I", fontcolor="#EA4335"];
// Heptatriacontane chains chain1_start [pos="0.5,0.5!", label="CH₂"]; chain1_end [pos="2.5,2.5!", label="CH₃"]; chain2_start [pos="-0.5,0.5!", label="CH₂"]; chain2_end [pos="-2.5,2.5!", label="CH₃"];
// Edges C19 -- C_propyl1; C_propyl1 -- C_propyl2; C_propyl2 -- C_propyl3; C_propyl3 -- I; C19 -- chain1_start; chain1_start -- "..." [style=dashed]; "..." -- chain1_end [style=dashed]; C19 -- chain2_start; chain2_start -- "..." [style=dashed]; "..." -- chain2_end [style=dashed];
// Labels for chains label1 [pos="1.5,1.5!", label="(CH₂)₁₇"]; label2 [pos="-1.5,1.5!", label="(CH₂)₁₇"]; }
Caption: Molecular structure of 19-(3-Iodopropyl)heptatriacontane.
Predicted Physical Properties
| Property | Predicted Value | Rationale and Commentary |
| Boiling Point | 675.4 ± 23.0 °C | The high boiling point is a direct consequence of the large molecular weight and the extensive van der Waals forces between the long alkyl chains. |
| Density | 0.973 ± 0.06 g/cm³ | As a solid, its density is expected to be close to, but slightly less than, that of water. |
| Melting Point | Estimated 75-85 °C | The melting point of the corresponding straight-chain alkane, n-tetracontane (C₄₀H₈₂), is in the range of 77-86 °C.[2][3][4] The introduction of a branch and a polar iodo-group can disrupt the crystal packing, potentially lowering the melting point. However, the overall long-chain nature will keep it in a similar range. |
Solubility Profile
The solubility of 19-(3-Iodopropyl)heptatriacontane is dictated by its predominantly nonpolar character.
-
Insoluble in Water: The large, nonpolar heptatriacontane backbone is hydrophobic and cannot overcome the strong hydrogen bonding network of water.
-
Soluble in Nonpolar Organic Solvents: It is expected to be soluble in solvents such as hexane, toluene, and chloroform. The principle of "like dissolves like" governs this behavior, where the intermolecular forces between the solute and solvent are of similar type and magnitude.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of 19-(3-Iodopropyl)heptatriacontane. The following are predicted spectral data:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
~3.2 ppm (triplet): Protons on the carbon directly attached to the iodine atom (-CH₂-I). The electron-withdrawing effect of iodine causes a downfield shift.
-
~1.8 ppm (multiplet): Protons on the methylene group beta to the iodine (-CH₂-CH₂-I).
-
~1.2-1.4 ppm (broad multiplet): A large, overlapping signal from the numerous methylene groups (-CH₂) in the long alkyl chains.
-
~0.88 ppm (triplet): Protons of the terminal methyl groups (-CH₃).
¹³C NMR (Predicted):
-
~7 ppm: Carbon atom directly bonded to iodine (C-I).
-
~20-35 ppm: A series of peaks corresponding to the various methylene carbons in the alkyl chains.
-
~14 ppm: Terminal methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by the features of the long alkyl chain.
-
2955-2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene and methyl groups.
-
1470-1460 cm⁻¹ (medium): C-H bending (scissoring) vibrations of the methylene groups.
-
1380-1370 cm⁻¹ (weak): C-H bending (umbrella) vibrations of the methyl groups.
-
~500-600 cm⁻¹ (weak to medium): C-I stretching vibration. This peak is often weak and can be difficult to observe.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 688.99) may be observed, although it could be weak due to the lability of the C-I bond.
-
Fragmentation Pattern: The mass spectrum will likely show a characteristic fragmentation pattern with a series of peaks separated by 14 Da, corresponding to the loss of methylene (-CH₂) units from the alkyl chains. A prominent peak at m/z = 127 corresponding to the iodine cation (I⁺) is also expected. The loss of the iodopropyl group would also be a significant fragmentation pathway.
Experimental Protocols for Physical Characterization
For the empirical determination of the physical properties of 19-(3-Iodopropyl)heptatriacontane, the following standard laboratory procedures are recommended.
Determination of Melting Point (Differential Scanning Calorimetry)
Given the waxy, solid nature of this compound, Differential Scanning Calorimetry (DSC) is the preferred method for accurate melting point determination.
Caption: Workflow for Melting Point Determination using DSC.
Causality behind Experimental Choices:
-
Small Sample Size: DSC is a highly sensitive technique, requiring only a small amount of material, which is advantageous for valuable or synthesized compounds.
-
Controlled Heating Rate: A controlled heating rate ensures thermal equilibrium and allows for the accurate determination of the transition temperatures.
-
Inert Atmosphere: Running the analysis under an inert gas (e.g., nitrogen) prevents oxidative degradation of the sample at elevated temperatures.
Spectroscopic Analysis
NMR Sample Preparation and Analysis:
-
Dissolution: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
FT-IR Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):
-
Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Background Subtraction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
GC-MS Analysis:
Due to its high molecular weight and boiling point, specialized GC-MS conditions are required.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like hexane or chloroform.
-
Injection: Use a high-temperature injector and a splitless injection mode to ensure complete vaporization and transfer of the analyte onto the column.
-
GC Column: Employ a short, high-temperature stable capillary column (e.g., 15 m) with a nonpolar stationary phase.
-
Temperature Program: Start with a relatively high initial oven temperature and a slow ramp rate to ensure good separation without excessive peak broadening.
-
Mass Spectrometry: Use electron ionization (EI) and scan a mass range that includes the molecular ion and expected fragments.
Conclusion
This technical guide provides a detailed overview of the key physical properties of 19-(3-Iodopropyl)heptatriacontane. While some of the data presented is predictive, it is based on sound chemical principles and provides a strong foundation for researchers and scientists working with this compound. The outlined experimental protocols offer a clear path for the empirical validation of these properties, ensuring the quality and reliability of future research and development endeavors involving this long-chain alkyl iodide.
References
Sources
- 1. Thermal Behavior of Waxes and Its Correlation with Mascara Stability Tests: A DSC Study | IntechOpen [intechopen.com]
- 2. mpbio.com [mpbio.com]
- 3. 4181-95-7 CAS MSDS (N-TETRACONTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
Comprehensive Structure Elucidation of 19-(3-Iodopropyl)heptatriacontane: A Technical Whitepaper
Strategic Context & Molecule Profiling
In the rapidly advancing field of lipid nanoparticle (LNP) formulation, the architectural design of ionizable and structural lipids dictates the efficacy of nucleic acid delivery. Highly branched, lipophilic tails—such as those found in the benchmark lipid ALC-0315—are critical for promoting endosomal escape via the formation of inverted hexagonal phases 1[1].
19-(3-Iodopropyl)heptatriacontane ( C40H81I , Exact Mass: 688.5400 Da) serves as a highly specialized, symmetrically branched synthetic intermediate. Structurally, it consists of a 37-carbon continuous aliphatic backbone with a 3-iodopropyl chain covalently bonded to the exact center (the C19 position). Validating the structure of such a massive, waxy lipid presents a profound analytical challenge: the sheer volume of chemically similar methylene groups creates a massive spectral overlap (the "methylene envelope"), obscuring the critical branch point.
This whitepaper outlines a self-validating, multi-modal analytical framework designed to definitively prove the regiochemistry and functional integrity of this complex branched lipid.
Causality in Analytical Strategy
A standard analytical pass (e.g., basic GC-MS and 1D 1H NMR) is insufficient for a molecule of this size and symmetry. Our methodology is driven by the following causal logic:
-
Why APCI-HRMS over GC-MS? With a molecular weight of 687.9 g/mol and a 40-carbon profile, this lipid exhibits an extremely high boiling point, leading to thermal degradation and irreversible column retention in standard gas chromatography. Atmospheric Pressure Chemical Ionization (APCI) provides the necessary soft ionization for non-polar, heavy lipids without thermal destruction 2[2].
-
Why High-Field 2D NMR? In a 1D 1H NMR spectrum, the single C19 methine proton is completely buried under the ~68-proton multiplet at 1.25 ppm. We must employ Heteronuclear Multiple Bond Correlation (HMBC) to trace the 3JCH scalar couplings from the 3-iodopropyl branch directly into the symmetrical C18 chains, proving the exact central location of the branch.
-
Why the Heavy Atom Effect Matters: Iodine's massive electron cloud induces a profound diamagnetic shielding effect on the adjacent carbon. We specifically look for the C3′ carbon to appear at an extreme upfield shift (0–10 ppm), which serves as an unequivocal signature of primary alkyl iodides 3[3].
Self-Validating Experimental Protocols
Protocol A: Non-Aqueous Reversed-Phase (NARP) LC-APCI-HRMS
This protocol is designed to confirm the exact mass and validate the presence of the terminal iodide via predictable neutral loss 4[4].
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of CHCl3:MeOH (1:1, v/v) to ensure complete solvation of the lipophilic chains.
-
Chromatography: Inject 5 µL onto an Acquity UPLC CSH C18 column. Use a non-aqueous gradient: Mobile phase A is Acetonitrile/Water (60:40) with 10 mM ammonium formate; Mobile phase B is Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Ionization & Acquisition: Operate the HRMS in APCI positive mode. Set the vaporizer temperature to 400°C and corona discharge to 5 µA. Acquire full scan MS (m/z 100-1000) and Data-Dependent MS/MS using Collision-Induced Dissociation (CID).
-
Self-Validation System: The protocol validates itself through mass differential logic. The intact [M+H]+ ion at m/z 689.5478 must be accompanied by a dominant MS/MS fragment at m/z 561.6443. The exact delta of 127.9035 Da corresponds to the neutral loss of HI. If this mass difference deviates by >5 ppm, the halogen identity is rejected.
Protocol B: High-Field Multi-Nuclear NMR Spectroscopy
-
Preparation: Dissolve 15 mg of the highly purified compound in 600 µL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
-
1H Acquisition: Acquire 1H NMR at ≥600 MHz to maximize the dispersion of the aliphatic envelope. Set the relaxation delay ( D1 ) to 2 seconds, acquiring 64 scans.
-
13C Acquisition: Acquire 13C{1H} NMR at ≥150 MHz. Critical: Set D1 to 5 seconds to ensure the complete relaxation of the quaternary-like branch point (C19) and the heavy-atom-substituted carbon ( C3′ ). Acquire 1024 scans.
-
Self-Validation System: Integrate the terminal methyl signal ( δ 0.88 ppm) and calibrate it to exactly 6.00 protons. The integral of the triplet at δ 3.18 ppm (the −CH2−I group) must integrate to exactly 2.00 ± 0.05. Any deviation mathematically proves incomplete iodination or the presence of symmetric alkane impurities.
Quantitative Data Presentation
Table 1: APCI-HRMS Diagnostic Ions
| Ion Type | Formula | Theoretical m/z | Expected Relative Abundance | Diagnostic Significance |
| Precursor [M+H]+ | C40H82I+ | 689.5478 | 15% | Confirms intact molecular weight and formula. |
| Neutral Loss [M−HI+H]+ | C40H81+ | 561.6443 | 100% (Base Peak) | Validates the presence of the primary alkyl iodide. |
| α -Cleavage Fragment | C22H44I+ | 435.2488 | <5% | Confirms the C18 chain length on one side of the C19 branch. |
Table 2: NMR Chemical Shift Assignments ( CDCl3 , 600 MHz)
| Position | Group | 1H δ (ppm) | Multiplicity ( J in Hz) | 13C δ (ppm) | Key HMBC Correlations |
| C3' | −CH2−I | 3.18 | t (6.8) | 6.5 | C1', C2' |
| C2' | −CH2− | 1.85 | quintet (7.0) | 28.5 | C1', C3', C19 |
| C1' | −CH2− | 1.35 | m | 34.1 | C2', C3', C18, C19, C20 |
| C19 | >CH− | 1.25 | m | 38.5 | C1', C18, C20 |
| C18, C20 | −CH2− | 1.25 | m | 33.2 | C19, C1' |
| C2-C17, C21-C36 | −CH2− | 1.20 - 1.30 | m | 22.7 - 31.9 | Adjacent methylenes |
| C1, C37 | −CH3 | 0.88 | t (7.0) | 14.1 | C2, C3, C35, C36 |
Structural Logic & Visualizations
The following diagrams map the systemic logic of the structure elucidation process and the specific 2D NMR correlations required to prove the C19 regiochemistry.
Caption: Multi-modal analytical workflow for branched lipid structure elucidation.
Caption: Key 2D NMR (COSY and HMBC) correlations establishing the C19 branch point.
References
-
Title: The Overlooked Stereoisomers of the Ionizable Lipid ALC315 Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
-
Title: Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: Introduction to NMR Spectroscopy - Chemical Shifts of Alkyl Halides Source: The Department of Chemistry, UWI, Mona URL: [Link]
-
Title: Identification of Monomethyl Branched-Chain Lipids by a Combination of Liquid Chromatography Tandem Mass Spectrometry and Charge-Switching Chemistries Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]
Sources
Engineering Next-Generation Lipid Nanoparticles: The Commercial and Synthetic Landscape of 19-(3-Iodopropyl)heptatriacontane
Executive Summary
The rapid evolution of mRNA-based therapeutics has necessitated the development of highly specialized delivery vehicles, primarily Lipid Nanoparticles (LNPs). At the core of these LNPs are ionizable lipids, which dictate both encapsulation efficiency and in vivo transfection efficacy. 19-(3-Iodopropyl)heptatriacontane (CAS: 1413918-74-7) has emerged as a critical, commercially available building block for synthesizing these advanced ionizable lipids. This technical guide provides an in-depth analysis of its physicochemical properties, commercial supply chain, and synthetic utility, grounded in mechanistic causality.
Physicochemical Profiling & Structural Causality
19-(3-Iodopropyl)heptatriacontane is a highly lipophilic alkylating agent. Its architecture consists of a massive 37-carbon branched alkane chain (heptatriacontan-19-yl) tethered to a 3-iodopropyl reactive group[1].
Causality of the Chemical Architecture:
-
The Leaving Group (Iodine): In nucleophilic substitution (SN2) reactions, iodine is a superior leaving group compared to bromine or chlorine due to its larger atomic radius and higher polarizability. This lowers the activation energy required for the nucleophilic attack by an amine headgroup, which is critical when the substrate possesses massive steric bulk[2].
-
The Propyl Spacer: The three-carbon spacer between the iodine atom and the C19 branch point provides essential conformational flexibility. It minimizes steric clash during the SN2 transition state, ensuring acceptable reaction yields.
-
The Branched Tail (Heptatriacontan-19-yl): The dual 18-carbon branches create a highly specific hydrophobic volume. When the final synthesized lipid is protonated in an acidic endosome, this massive tail forces the lipid into a cone-like geometry, driving the critical bilayer-to-inverted hexagonal ( HII ) phase transition necessary for endosomal escape.
Table 1: Physicochemical Properties of 19-(3-Iodopropyl)heptatriacontane
| Property | Value | Reference |
| CAS Number | 1413918-74-7 | [3] |
| Molecular Formula | C40H81I | [1] |
| Molecular Weight | 688.98 g/mol | [3] |
| Predicted Density | 0.973 ± 0.06 g/cm³ | [3] |
| Predicted Boiling Point | 675.4 ± 23.0 °C | [3] |
| PubChem CID | 89972965 | [1] |
Commercial Availability & Supply Chain Dynamics
Historically, synthesizing highly branched, long-chain alkyl halides required multi-step, low-yield Grignard additions and subsequent halogenations. Today, 19-(3-Iodopropyl)heptatriacontane is commercially available off-the-shelf, democratizing the development of proprietary ionizable lipids for drug development professionals.
The compound is supplied globally by major chemical distributors, typically at a purity of ≥ 97%, which is the standard threshold for pharmaceutical intermediate synthesis to prevent complex downstream purification of lipid mixtures[2][4].
Table 2: Key Commercial Suppliers and Specifications
| Supplier | Product/Catalog Number | Advertised Purity |
| Sigma-Aldrich (Merck) | AMBH97B9F065 | 97% |
| Ambeed, Inc. | A115624 | 97% |
| Apollo Scientific | OR1058564 | Not Specified |
| Chemsrc (Aggregator) | Multiple (e.g., Amole Bio) | 97.0% - 99.0% |
Synthetic Workflows: Engineering Ionizable Lipids
The primary application of 19-(3-Iodopropyl)heptatriacontane is the synthesis of customized ionizable lipids via SN2 amination. The following protocol outlines a self-validating system for synthesizing a tertiary amine lipid.
Methodology: SN2 Alkylation of a Primary/Secondary Amine
-
Step 1: Reagent Preparation & Solvation. Dissolve the target amine headgroup (1.0 eq) and 19-(3-Iodopropyl)heptatriacontane (1.2 eq) in a 1:1 mixture of anhydrous Acetonitrile (MeCN) and Tetrahydrofuran (THF).
-
Causality: MeCN is a highly polar aprotic solvent that accelerates SN2 reactions by poorly solvating the nucleophile, thereby increasing its reactivity. However, the extreme lipophilicity of the C40 iodide necessitates the addition of THF to ensure complete homogeneous solvation.
-
-
Step 2: Base Addition. Add anhydrous Potassium Carbonate ( K2CO3 ) (3.0 eq).
-
Causality: K2CO3 acts as a heterogeneous acid scavenger to neutralize the hydroiodic acid (HI) byproduct. Neutralizing HI prevents the protonation of the nucleophilic amine, which would otherwise halt the reaction.
-
-
Step 3: Thermal Activation. Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 48 hours.
-
Causality: The massive steric hindrance of the heptatriacontan-19-yl tail significantly raises the activation energy barrier ( Ea ). Extended thermal energy is required to drive the reaction to completion.
-
-
Step 4: Workup & Desalting. Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( K2CO3 and KI ). Concentrate the filtrate under reduced pressure.
-
Step 5: Chromatographic Purification. Purify the crude viscous oil via flash column chromatography on silica gel. Use a gradient elution of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 100:0 to 90:10).
-
Validation: The purified lipid should elute as a distinct band. Verification via 1H -NMR will show the disappearance of the characteristic triplet of the −CH2−I protons (typically around δ 3.2 ppm) and the emergence of new signals corresponding to the −CH2−N linkage.
-
Figure 1: Step-by-step synthetic workflow for SN2 amination of 19-(3-Iodopropyl)heptatriacontane.
Mechanistic Pathway: The Role of the Branched Tail in Endosomal Escape
The ultimate goal of utilizing 19-(3-Iodopropyl)heptatriacontane is to impart specific biophysical properties to the resulting LNP. Once the LNP is endocytosed by the target cell, it is trapped within an endosome. The survival and translation of the mRNA payload depend entirely on escaping this vesicle before lysosomal degradation occurs.
The branched heptatriacontan-19-yl tail is the mechanical engine of this escape. As the endosome matures, its internal pH drops to approximately 5.5. The amine headgroup of the synthesized lipid protonates, becoming positively charged. This charge hydration increases the effective cross-sectional area of the headgroup. Simultaneously, the bulky C37 branched tail splays outward. This severe cross-sectional mismatch between the headgroup and the tail forces the lipid layer to transition from a stable cylindrical bilayer into an inverted hexagonal ( HII ) phase. This non-bilayer phase is structurally incompatible with the endosomal membrane, leading to membrane destabilization, fusion, and the explosive release of the mRNA payload into the cytosol[5].
Figure 2: Mechanistic pathway of LNP endosomal escape driven by the branched lipid architecture.
References
-
Title: 19-(3-Iodopropyl)heptatriacontane | CAS#:1413918-74-7 Source: Chemsrc URL: [Link]
-
Title: 19-(3-Iodopropyl)heptatriacontane | C40H81I | CID 89972965 Source: PubChem (National Institutes of Health) URL: [Link]
- Title: CN113874507A - Nucleic acid vaccine for coronavirus (LNP Lipid Design)
Sources
- 1. 19-(3-Iodopropyl)heptatriacontane | C40H81I | CID 89972965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19-(3-Iodopropyl)heptatriacontane | 1413918-74-7 [sigmaaldrich.com]
- 3. 19-(3-Iodopropyl)heptatriacontane | CAS#:1413918-74-7 | Chemsrc [chemsrc.com]
- 4. Iodides- Organic Building Blocks| Ambeed [ambeed.com]
- 5. CN113874507A - Nucleic acid vaccine for coronavirus - Google Patents [patents.google.com]
The Architecture of Hydrophobicity: Safety, Handling, and Synthetic Integration of 19-(3-Iodopropyl)heptatriacontane
As a Senior Application Scientist in lipid nanoparticle (LNP) development and synthetic materials, I approach the handling of 19-(3-Iodopropyl)heptatriacontane not merely as a procedural checklist, but as a system of chemical causality. This massive, branched alkyl iodide is a specialized hydrophobic synthon used to construct the tail domains of next-generation ionizable lipids.
Because of its extreme lipophilicity and the inherent photolability of the carbon-iodine (C–I) bond, standard handling procedures for simple organic reagents are insufficient. This whitepaper establishes a self-validating framework for the safe handling, storage, and synthetic application of this compound.
Physicochemical Profiling & The Causality of Risk
To handle a chemical safely, one must first understand the physical forces governing its behavior. 19-(3-Iodopropyl)heptatriacontane consists of a 37-carbon backbone branched at the 19-position with a 3-iodopropyl group.
This structure dictates two competing chemical realities:
-
Extreme Hydrophobicity: The massive C37 alkane domain renders the molecule completely insoluble in water and polar protic solvents. It behaves as a waxy solid that requires highly non-polar environments for dissolution.
-
Electrophilic Vulnerability: The primary alkyl iodide is an excellent leaving group, making it highly reactive for nucleophilic substitution (SN2). However, the C–I bond has a low bond dissociation energy (~234 kJ/mol), making it highly susceptible to photolytic cleavage.
Quantitative Data Summary
| Property | Value | Causality / Handling Implication |
| CAS Number | 1413918-74-7[1] | Unique identifier for procurement and SDS tracking. |
| Molecular Formula | C40H81I[1] | High carbon-to-halogen ratio dictates extreme lipophilicity. |
| Molecular Weight | 688.99 g/mol [2] | Requires precise molar calculations during stoichiometric reactions. |
| Physical State | Solid[3] | Waxy solid; requires complete dissolution in non-polar solvents. |
| Purity Standard | ≥ 97.0%[4] | Impurities may include elimination products (alkenes) or unreacted alcohols. |
| Storage Temperature | 2-8°C[3] | Prevents thermal degradation and slows photolytic iodine release. |
Hazard Assessment & Logical Mitigations
While not acutely volatile or highly toxic like short-chain alkyl halides, the biological and environmental risks of 19-(3-Iodopropyl)heptatriacontane scale with its lipophilicity. If exposed to biological tissue, it acts as a mild alkylating agent that will rapidly partition into and bioaccumulate within lipid membranes. General safety guidelines for similar long-chain aliphatic compounds mandate strict avoidance of dust formation and direct contact[5].
The following diagram maps the logical relationship between the molecule's chemical vulnerabilities and the required safety mitigations.
Logical relationship between chemical vulnerabilities of alkyl iodides and safety mitigations.
Self-Validating Experimental Workflow: SN2 Conjugation
In drug development, this compound is typically reacted with a secondary amine to yield a tertiary amine ionizable lipid. The following protocol is designed as a self-validating system —meaning each step contains a built-in visual or analytical checkpoint to confirm the integrity of the material before proceeding.
Step-by-step experimental workflow for the handling and SN2 reaction setup of the alkyl iodide.
Step-by-Step Methodology
Step 1: Thermal Equilibration (Moisture Prevention)
-
Action: Remove the amber glass vial of 19-(3-Iodopropyl)heptatriacontane from 2-8°C storage[3] and place it in a vacuum desiccator for 30 minutes before opening.
-
Causality: Cold alkyl iodides rapidly condense atmospheric moisture. Water introduces nucleophilic competition (forming unwanted alcohols) and accelerates the hydrolysis of the C–I bond.
-
Validation Check: The vial exterior must be completely dry and at ambient room temperature before breaking the seal.
Step 2: Inert Atmosphere Weighing & Inspection
-
Action: Purge a clean, dry reaction flask with Argon. Weigh the required mass of the solid rapidly using an analytical balance, minimizing exposure to ambient lab lighting.
-
Causality: Ambient UV/Vis light induces homolytic cleavage of the C–I bond, generating iodine radicals that degrade the batch.
-
Validation Check: Inspect the solid. A pure, un-degraded batch will appear as a white to off-white solid. Any pink, yellow, or brown discoloration indicates free iodine (I2) contamination and requires immediate purification (e.g., recrystallization).
Step 3: Dissolution in Anhydrous Solvent
-
Action: Add anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) to achieve a concentration of 0.1 M. Stir until completely dissolved.
-
Causality: The massive 37-carbon branched backbone renders this molecule completely insoluble in polar protic solvents and poorly soluble in polar aprotic solvents like Acetonitrile.
-
Validation Check: The solution must be perfectly clear. Cloudiness indicates incomplete dissolution of the hydrophobic chain, which will artificially lower your reaction stoichiometry.
Step 4: Nucleophilic Substitution (SN2)
-
Action: Add the target nucleophile (e.g., a secondary amine) and a non-nucleophilic base (e.g., anhydrous K2CO3 or DIPEA) to the solution. Heat to 50-60°C under Argon.
-
Causality: The primary iodide is an excellent leaving group. The base neutralizes the generated Hydroiodic acid (HI), driving the reaction forward and preventing acidic degradation of the newly formed lipid.
-
Validation Check: Monitor via TLC (Hexane:Ethyl Acetate). The disappearance of the high-Rf iodide spot confirms conversion.
Step 5: Thiosulfate Quench (Post-Reaction)
-
Action: Upon completion, cool the reaction and wash the organic layer with 10% aqueous Sodium Thiosulfate (Na2S2O3).
-
Causality: Thiosulfate reduces any liberated molecular iodine (I2) into water-soluble iodide ions (I-), stripping any pink/brown color and preventing oxidative side reactions during lipid purification.
Emergency Response & Spill Management
In the event of a spill, standard aqueous cleanup is ineffective due to the compound's extreme hydrophobicity.
-
Containment: Do not use water. Cover the spill with an inert, non-combustible absorbent material such as sand, clay, or vermiculite[6].
-
Cleanup: Sweep up the absorbed material using non-sparking tools and place it into a sealed, clearly labeled hazardous waste container.
-
Disposal: Must be disposed of as halogenated organic waste through an approved environmental facility. Never wash down the sink, as it will cause severe aquatic toxicity and bioaccumulation.
References
-
PubChem Compound Summary for CID 89972965 , "19-(3-Iodopropyl)heptatriacontane | C40H81I", National Center for Biotechnology Information. URL:[Link]
-
ChemSrc Database , "19-(3-Iodopropyl)heptatriacontane Properties and Purity Standards", ChemSrc. URL: [Link]
Sources
- 1. 19-(3-Iodopropyl)heptatriacontane | C40H81I | CID 89972965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 19-(3-Iodopropyl)heptatriacontane | 1413918-74-7 [sigmaaldrich.com]
- 4. 19-(3-Iodopropyl)heptatriacontane | CAS#:1413918-74-7 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. dupont.com [dupont.com]
Methodological & Application
Application Note & Protocol: Synthesis of 19-(3-Iodopropyl)heptatriacontane from a Long-Chain Alcohol Precursor
For: Researchers, scientists, and drug development professionals engaged in the synthesis of complex lipids and molecular probes.
Abstract
This document provides a detailed protocol for the synthesis of 19-(3-iodopropyl)heptatriacontane, a long-chain aliphatic iodide. Such molecules are of interest in various fields, including materials science and the development of lipid-based drug delivery systems. The primary focus of this guide is the efficient conversion of the precursor alcohol, 19-(3-hydroxypropyl)heptatriacontane, to the target iodide. We will explore the Appel reaction as the principal synthetic route, valued for its mild conditions and suitability for complex molecules. An alternative method utilizing a cerium(III) chloride and sodium iodide system is also presented, offering a different approach to this transformation. This document is designed to provide both a practical, step-by-step guide and a deeper understanding of the underlying chemical principles.
Introduction and Strategic Overview
The synthesis of long-chain functionalized alkanes like 19-(3-iodopropyl)heptatriacontane presents unique challenges due to the molecule's high molecular weight and significant hydrophobicity. The selection of an appropriate synthetic methodology is crucial to ensure high yields and purity. The conversion of a terminal alcohol to an alkyl iodide is a fundamental transformation in organic synthesis. Alkyl iodides are excellent precursors for a variety of nucleophilic substitution and coupling reactions, making them valuable synthetic intermediates.
This guide will focus on the conversion of 19-(3-hydroxypropyl)heptatriacontane to 19-(3-iodopropyl)heptatriacontane. While the synthesis of the starting alcohol is beyond the scope of this specific protocol, it would typically be prepared via standard long-chain alcohol synthesis methodologies. Our primary focus here is the critical iodination step.
Two robust methods will be detailed:
-
The Appel Reaction: This reaction directly converts an alcohol to an alkyl iodide using triphenylphosphine (PPh₃) and iodine (I₂). It proceeds under mild, neutral conditions, which is advantageous for substrates that may be sensitive to acidic or basic environments.[1][2] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[1]
-
Cerium(III) Chloride/Sodium Iodide System: This method offers a mild and efficient alternative for the conversion of alcohols to iodides.[3][4] The use of CeCl₃·7H₂O as a Lewis acid in conjunction with NaI in a polar aprotic solvent like acetonitrile allows for a straightforward and often high-yielding transformation.[3][4]
Synthetic Workflow Overview
The overall synthetic strategy is a single-step conversion of the alcohol to the iodide. The choice between the Appel reaction and the CeCl₃/NaI system may depend on reagent availability, substrate sensitivity, and desired work-up procedure.
Caption: Synthetic routes from the precursor alcohol to the target alkyl iodide.
Detailed Experimental Protocols
Method 1: The Appel Reaction
The Appel reaction is a reliable method for converting primary and secondary alcohols to their corresponding alkyl halides.[5] The use of imidazole is common as it acts as a mild base and catalyst.[6][7]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 19-(3-hydroxypropyl)heptatriacontane | 579.1 | 1.0 | 579 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 2.0 | 525 mg |
| Iodine (I₂) | 253.81 | 2.0 | 508 mg |
| Imidazole | 68.08 | 3.0 | 204 mg |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
| Saturated Sodium Thiosulfate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
| Hexanes | - | - | For chromatography |
| Ethyl Acetate | - | - | For chromatography |
Protocol:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (2.0 mmol, 525 mg) and imidazole (3.0 mmol, 204 mg).
-
Add anhydrous dichloromethane (10 mL) and cool the flask to 0 °C in an ice bath.
-
Slowly add iodine (2.0 mmol, 508 mg) in portions to the stirred solution. The mixture will turn into a dark brown/orange suspension.
-
In a separate flask, dissolve 19-(3-hydroxypropyl)heptatriacontane (1.0 mmol, 579 mg) in anhydrous dichloromethane (10 mL). Due to the waxy nature of the starting material, gentle warming may be required for complete dissolution. Ensure the solution is cooled back to room temperature before proceeding.
-
Add the alcohol solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of excess iodine disappears.
-
Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity). The long-chain nature of the product means it will have a low Rf value.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 19-(3-iodopropyl)heptatriacontane as a waxy solid.
Mechanism of the Appel Reaction:
Caption: Simplified mechanism of the Appel reaction for iodination.
Method 2: Cerium(III) Chloride/Sodium Iodide System
This method provides a milder alternative to the Appel reaction and avoids the use of phosphine reagents, simplifying the workup.[3][4]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 19-(3-hydroxypropyl)heptatriacontane | 579.1 | 1.0 | 579 mg |
| Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) | 372.58 | 1.5 | 559 mg |
| Sodium Iodide (NaI) | 149.89 | 1.2 | 180 mg |
| Acetonitrile (MeCN), anhydrous | - | - | 20 mL |
| Diethyl Ether or MTBE | - | - | As needed |
| Water | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Protocol:
-
To a 100 mL round-bottom flask, add 19-(3-hydroxypropyl)heptatriacontane (1.0 mmol, 579 mg), sodium iodide (1.2 mmol, 180 mg), and cerium(III) chloride heptahydrate (1.5 mmol, 559 mg).
-
Add anhydrous acetonitrile (20 mL) and stir the suspension at room temperature. For less reactive or sterically hindered alcohols, refluxing the mixture may be necessary.[3] Given the long-chain nature of the substrate, gentle heating (e.g., 40-50 °C) may also improve solubility and reaction rate.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and add water (20 mL).
-
Extract the product with diethyl ether or methyl tert-butyl ether (MTBE) (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel as described in the Appel reaction protocol.
Characterization and Data
The final product, 19-(3-iodopropyl)heptatriacontane, should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the presence of the iodopropyl group and the long alkyl chain. The triplet corresponding to the methylene group adjacent to the iodine will be shifted downfield compared to the methylene group adjacent to the hydroxyl in the starting material.
-
¹³C NMR: To confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
Troubleshooting and Considerations
-
Solubility: Due to the long alkyl chain, both the starting material and the product may have limited solubility in common organic solvents at room temperature. Gentle warming may be necessary to facilitate dissolution.
-
Purification: The high lipophilicity and waxy nature of the compounds can make column chromatography challenging. A non-polar solvent system and careful loading of the column are essential.
-
Stability: Alkyl iodides can be sensitive to light and prolonged exposure to air. It is advisable to store the final product under an inert atmosphere (e.g., argon or nitrogen) and in the dark.
Conclusion
The synthesis of 19-(3-iodopropyl)heptatriacontane from its corresponding alcohol can be effectively achieved using either the Appel reaction or a CeCl₃/NaI system. The Appel reaction is a classic and robust method, while the cerium-based system offers a milder, phosphine-free alternative. The choice of method will depend on the specific requirements of the researcher and the available facilities. Careful attention to the solubility and purification of these long-chain molecules is key to obtaining the desired product in high yield and purity.
References
-
Vedantu. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. [Link]
-
SATHEE - IIT Kanpur. Finkelstein Reaction. [Link]
-
Wikipedia. Finkelstein reaction. [Link]
-
Tiwari Academy. How is the synthesis of alkyl iodides achieved in the Finkelstein reaction, and what is the role of NaI in this process? [Link]
-
Di Deo, M.; Marcantoni, E.; Torregiani, E.; Bartoli, G.; Bellucci, M. C.; Bosco, M.; Sambri, L. A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. J. Org. Chem.2000 , 65 (9), 2830–2833. [Link]
-
Wikipedia. Appel reaction. [Link]
-
Organic Chemistry Portal. Alcohol to Iodide - Common Conditions. [Link]
-
Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. [Link]
-
Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]
-
ResearchGate. Conversion of alcohols into alkyl iodides using H 4 SiW 12 O 40 at room temperature. [Link]
-
YouTube. Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide. [Link]
-
YouTube. Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides. [Link]
-
OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). [Link]
-
Organic Syntheses. Preparation of 2-(3-Iodopropyl)isoindoline-1,3-dione. Org. Synth.2019 , 96, 245-261. [Link]
-
PubChem. Heptatriacontan-19-one. [Link]
-
Watson International. 19-(3-iodopropyl)heptatriacontane CAS 1413918-74-7. [Link]
-
Organic Syntheses. 3-Azabicyclo[3.2.0]heptane Hydrochloride. Org. Synth.2018 , 95, 114-126. [Link]
-
Chemsrc. 19-(3-Iodopropyl)heptatriacontane | CAS#:1413918-74-7. [Link]
-
Warshel Chemical Ltd. 19-(3-iodopropyl)heptatriacontane CAS 1413918-74-7. [Link]
Sources
- 1. Appel reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. orgosolver.com [orgosolver.com]
- 6. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 10. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
Finkelstein reaction for 19-(3-Iodopropyl)heptatriacontane synthesis
An In-Depth Technical Guide to the Synthesis of 19-(3-Iodopropyl)heptatriacontane via the Finkelstein Reaction
Abstract
This application note provides a comprehensive guide for the synthesis of 19-(3-Iodopropyl)heptatriacontane, a long-chain alkyl iodide with significant potential in the development of advanced drug delivery systems, particularly lipid nanoparticles (LNPs). The protocol herein details the use of the Finkelstein reaction, a robust and efficient method for halogen exchange. We will explore the underlying S_N2 mechanism, provide a detailed, step-by-step experimental protocol, and outline methods for purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering field-proven insights to ensure a successful and reproducible synthesis.
Introduction: The Significance of Long-Chain Alkyl Iodides
Long-chain lipids and their functionalized derivatives are critical components in modern pharmaceutical formulations. 19-(3-Iodopropyl)heptatriacontane (C₄₀H₈₁I) is a key intermediate for the synthesis of ionizable cationic lipids used in LNP-based delivery of nucleic acids, such as mRNA and siRNA. The terminal iodide serves as an excellent leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of various amine-containing head groups.
The Finkelstein reaction is an ideal choice for synthesizing such molecules from their corresponding alkyl chlorides or bromides.[1] It is a nucleophilic substitution reaction that proceeds via an S_N2 mechanism, offering high yields and predictability.[2]
Reaction Principle and Mechanism
The Finkelstein reaction facilitates the conversion of an alkyl chloride or bromide into an alkyl iodide by treatment with an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent.[3]
Core Mechanism: The reaction is a classic bimolecular nucleophilic substitution (S_N2).[2] The iodide ion (I⁻) acts as the nucleophile, attacking the electrophilic carbon atom bearing the leaving group (Cl⁻ or Br⁻). This occurs in a single, concerted step involving a backside attack, which leads to an inversion of stereochemistry if the carbon is a stereocenter.[1]
Driving the Equilibrium: The reaction is an equilibrium process.[4] To drive it to completion, Le Chatelier's principle is exploited through the choice of solvent.[5][6][7] Anhydrous acetone is the traditional solvent for several key reasons:
-
Solubility of Reactants: Sodium iodide (NaI) is readily soluble in acetone.[3][8]
-
Insolubility of Byproducts: Sodium chloride (NaCl) and sodium bromide (NaBr) are virtually insoluble in acetone.[3][4]
As the reaction proceeds, the NaCl or NaBr byproduct precipitates out of the solution.[7] This continuous removal of a product shifts the equilibrium significantly to the right, favoring the formation of the desired alkyl iodide.[4][5][8]
Experimental Protocol
This protocol describes the conversion of 19-(3-chloropropyl)heptatriacontane to 19-(3-Iodopropyl)heptatriacontane. The bromo-analogue can also be used and may react faster.
Materials and Equipment
| Reagents & Materials | Equipment |
| 19-(3-chloropropyl)heptatriacontane (Starting Material) | Round-bottom flask (e.g., 250 mL) |
| Sodium Iodide (NaI), anhydrous | Reflux condenser |
| Acetone, anhydrous | Magnetic stirrer and heat plate |
| Tetrahydrofuran (THF), anhydrous (optional co-solvent) | Nitrogen/Argon inlet |
| Diethyl ether or Hexanes (for extraction) | Separatory funnel |
| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | Rotary evaporator |
| Brine (saturated aq. NaCl) | Filtration apparatus (e.g., Buchner funnel) |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Glassware for purification |
| Silica gel (for column chromatography) | TLC plates (Silica gel 60 F₂₅₄) |
Expert Insight: The primary challenge with this substrate is its poor solubility in pure acetone due to the very long C₃₇ alkyl chain.[9][10] To address this, the protocol utilizes a mixture of acetone and a co-solvent like THF to improve the solubility of the starting material while still allowing for the effective precipitation of NaCl.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 19-(3-chloropropyl)heptatriacontane (1 equiv.).
-
Add anhydrous sodium iodide (NaI) (3-5 equiv.). A molar excess of NaI is used to maximize the reaction rate and drive the equilibrium forward.[11]
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous acetone and anhydrous THF in a 4:1 to 3:1 ratio (v/v) until the starting material is mostly dissolved upon gentle warming. Ensure enough solvent is used to allow for efficient stirring.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the mixture to a gentle reflux (approx. 56-65 °C) with vigorous stirring. A white precipitate (NaCl) should begin to form as the reaction proceeds.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The product, being more polar and heavier, should have a slightly lower Rf value than the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated NaCl and excess NaI.[12] Wash the solid cake with a small amount of fresh acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in a non-polar solvent like hexanes or diethyl ether (approx. 100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 50 mL) to remove any trace iodine, which can form from the oxidation of iodide.
-
Water (1 x 50 mL).
-
Brine (1 x 50 mL) to aid in the separation of the layers.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which typically appears as a waxy solid.
-
Purification
The crude 19-(3-Iodopropyl)heptatriacontane can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., isopropanol, ethyl acetate, or a hexane/ethyl acetate mixture) and allow it to cool slowly to room temperature, then in a freezer, to induce crystallization.
-
Column Chromatography: For higher purity, flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of 0-5% ethyl acetate in hexanes) is effective.
Characterization of 19-(3-Iodopropyl)heptatriacontane
Confirming the structure and purity of the final product is a critical self-validating step.
| Technique | Expected Results and Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.2 ppm (t, 2H): Triplet corresponding to the two protons on the carbon directly bonded to the iodine (-CH₂-I). The signal is shifted downfield due to the electron-withdrawing effect of the iodine atom.[13] δ ~1.8-1.9 ppm (m, 2H): Multiplet for the methylene protons beta to the iodine (-CH₂-CH₂I). δ ~1.2-1.4 ppm (br s, ~70H): Large, broad singlet for the bulk of the methylene protons in the long alkyl chains. δ ~0.88 ppm (t, 6H): Triplet for the terminal methyl protons (-CH₃) of the two heptadecyl chains. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~5-10 ppm: Signal for the carbon atom directly bonded to iodine (α-carbon). This carbon is significantly shielded compared to its chloro- or bromo-analogue.[14][15] δ ~30-35 ppm: Signals for the carbons in the propyl linker and the main chain. δ ~14 ppm: Signal for the terminal methyl carbons. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): The mass spectrometer should detect the molecular ion peak corresponding to the mass of C₄₀H₈₁I (m/z = 688.99). Analysis of very long-chain hydrocarbons can be challenging.[16][17] Techniques like ESI or MALDI may be required. Fragmentation: Look for a peak at m/z = 127 corresponding to I⁺. The fragmentation pattern will likely show a series of peaks separated by 14 mass units (-CH₂-), which is characteristic of long-chain alkanes.[18] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Incomplete dissolution of starting material. 2. Insufficient temperature. 3. Deactivated NaI (absorbed moisture). | 1. Increase the proportion of THF co-solvent or switch to a stronger polar aprotic solvent like DMF.[2] 2. Ensure the reaction is at a steady reflux. 3. Use freshly opened, anhydrous NaI or dry it in an oven before use. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Not enough NaI used (equilibrium not sufficiently shifted). | 1. Allow the reaction to run for a longer period (e.g., 24-48 hours), monitoring by TLC. 2. Add an additional portion of anhydrous NaI to the reaction mixture. |
| Product Degradation | 1. Product is unstable to prolonged heat. 2. Presence of light can cause decomposition of alkyl iodides. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Wrap the reaction flask in aluminum foil to protect it from light. Store the final product in a dark, cool place. |
| Difficult Purification | Product and starting material have very similar polarity. | Use a very shallow solvent gradient during column chromatography (e.g., 0-2% ethyl acetate in hexanes) and collect small fractions. Multiple recrystallizations may be necessary. |
Conclusion
The Finkelstein reaction is a highly effective and reliable method for the gram-scale synthesis of 19-(3-Iodopropyl)heptatriacontane. By understanding the S_N2 mechanism and carefully controlling the reaction conditions—particularly solvent choice to manage the substrate's solubility—researchers can achieve high yields of this valuable lipid intermediate. The protocol and insights provided in this guide offer a solid foundation for the successful synthesis and characterization of this and other long-chain alkyl iodides, paving the way for advancements in drug delivery and materials science.
References
-
Finkelstein Reaction - SATHEE - IIT Kanpur. (n.d.). IIT Kanpur. Retrieved from [Link]
-
The Finkelstein Reaction Mechanism. (2025, April 3). YouTube. Retrieved from [Link]
-
Untitled Document - Synthetic Map. (n.d.). Retrieved from [Link]
-
Finkelstein Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Role of acetone in the Finkelstein reaction - Chemistry Stack Exchange. (2016, July 20). Chemistry Stack Exchange. Retrieved from [Link]
-
Finkelstein Reaction - Online Organic Chemistry Tutor. (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link]
-
The mystery of the Finkelstein reaction - Henry Rzepa's Blog. (2009, May 16). Imperial College London. Retrieved from [Link]
-
1H proton nmr spectrum of 1-iodo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Blotevogel, S., et al. (2019). Detection of Very Long-Chain Hydrocarbons by Laser Mass Spectrometry Reveals Novel Species-, Sex-, and Age-Dependent Differences in the Cuticular Profiles of Three Nasonia Species. Analytical and Bioanalytical Chemistry, 411(13), 2981–2993. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides. (1972). RSC Publishing. Retrieved from [Link]
-
Finkelstein Reaction. (2025, July 19). YouTube. Retrieved from [Link]
-
19-(3-iodopropyl)heptatriacontane CAS 1413918-74-7. (n.d.). Watson International. Retrieved from [Link]
-
Finkelstein Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Nuclear Magnetic Resonances (NMR) Spectroscopy. (n.d.). Retrieved from [Link]
-
ReS-Taut, A., et al. (2016). Preparative-scale synthesis of nonacene. PMC - NIH. Retrieved from [Link]
- Alkyl iodide storage container and method for purification of alkyl iodide. (n.d.). Google Patents.
-
13C nmr spectrum of 2-iodopropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
- Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes. (n.d.). Google Patents.
-
Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. (2009, January 26). Journal of Chemical & Engineering Data. ACS Publications. Retrieved from [Link]
-
Beissner, R. S., et al. (1981). Synthesis of brominated heptanones and bromoform by a bromoperoxidase of marine origin. PubMed. Retrieved from [Link]
-
Video: Mass Spectrometry: Long-Chain Alkane Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]
-
Table 4-2, Physical and Chemical Properties of Acetone. (n.d.). NCBI - NIH. Retrieved from [Link]
-
Murphy, R. C. (2010). Mass Spectrometric Analysis of Long-Chain Lipids. PMC - NIH. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities. (2010, April 16). J. Org. Chem. Retrieved from [Link]
-
GC-MS: A Powerful Technique for Hydrocarbon Analysis. (2021, April 29). Lab Manager. Retrieved from [Link]
-
Alkyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Biological Profiling of Seven Heparin and Heparan Sulphate Analogue Trisaccharides. (2024, August 25). MDPI. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Solubility of Long-Chain n-Alkanes in Heptane between 280 and 350 K. (n.d.). ACS Publications. Retrieved from [Link]
-
Supporting Information. (n.d.). DOI. Retrieved from [Link]
-
The preparation of alkyl iodides. (n.d.). ScholarWorks. Retrieved from [Link]
-
SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. (n.d.). Retrieved from [Link]
- Process for the preparation of 3-chloropropyl trichlorosilane. (n.d.). Google Patents.
- Preparation method of 3-bromopropionate compound. (n.d.). Google Patents.
-
1-Propanol, 3-chloro-, acetate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
(+)- AND (−)-α-(2,4,5,7-TETRANITRO-9-FLUORENYLIDENEAMINOOXY)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Finkelstein Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Detection of very long-chain hydrocarbons by laser mass spectrometry reveals novel species-, sex-, and age-dependent differences in the cuticular profiles of three Nasonia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]
Application Note: Comprehensive NMR Characterization of 19-(3-Iodopropyl)heptatriacontane
Abstract
This application note provides a detailed, multi-technique Nuclear Magnetic Resonance (NMR) protocol for the comprehensive structural characterization and verification of 19-(3-Iodopropyl)heptatriacontane. As a large, nonpolar molecule with a specific functionalized side chain, its unambiguous identification requires a systematic approach combining one-dimensional (¹H, ¹³C{¹H}, DEPT-135) and two-dimensional (COSY, HSQC) NMR spectroscopy. We present a complete workflow, from sample preparation to in-depth spectral analysis, designed to provide researchers, synthetic chemists, and drug development professionals with a robust methodology for validating the structure of long-chain alkyl halides and similar lipid-like molecules. The causality behind experimental choices is explained, ensuring both technical accuracy and practical utility.
Introduction
19-(3-Iodopropyl)heptatriacontane (C₄₀H₈₁I) is a long-chain saturated hydrocarbon featuring a heptatriacontane backbone substituted at the C-19 position with a 3-iodopropyl group. Molecules of this class are valuable synthetic intermediates in materials science and for the development of lipid-based drug delivery systems. Due to the molecule's large size and the high degree of similarity between its methylene (-CH₂-) groups, confirming the precise location and structure of the iodopropyl substituent is a non-trivial analytical challenge.
High-resolution NMR spectroscopy is an exceptionally powerful non-destructive technique for detailed molecular structure elucidation[1][2]. This guide outlines an integrated NMR strategy that leverages multiple experiments to overcome the challenges posed by this molecule, ensuring confident structural assignment. We will detail the logical progression from simple 1D experiments that identify functional groups to more complex 2D experiments that establish the precise atomic connectivity.
Experimental Methodology
Protocol: NMR Sample Preparation
The quality of NMR data is fundamentally dependent on proper sample preparation. For a nonpolar, waxy solid like 19-(3-Iodopropyl)heptatriacontane, ensuring complete dissolution and removing particulate matter is critical to achieving high-resolution spectra[3].
Materials:
-
19-(3-Iodopropyl)heptatriacontane (approx. 10-15 mg for ¹H; 50-60 mg for ¹³C)
-
Deuterated Chloroform (CDCl₃, 99.8%+ D)
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[4]
-
Glass Pasteur pipette and cotton or glass wool
-
Small vial
Procedure:
-
Weighing: Accurately weigh approximately 10-15 mg of the sample into a clean, dry vial. This concentration is optimal for ¹H NMR; for a full suite of carbon experiments, a more concentrated sample of 50-60 mg is recommended[5].
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial[6][7]. CDCl₃ is the solvent of choice due to its excellent solubilizing power for nonpolar compounds and its well-characterized residual solvent peak (~7.26 ppm)[8].
-
Filtration: To remove any suspended impurities that can degrade spectral resolution, prepare a filter pipette by packing a small, tight plug of cotton or glass wool into the neck of a Pasteur pipette[3][4].
-
Transfer: Using the filter pipette, transfer the sample solution from the vial directly into the NMR tube. The final sample height in the tube should be at least 4.5-5 cm to ensure it is properly positioned within the spectrometer's detection coil[6][7].
-
Labeling: Cap the NMR tube securely and label it clearly near the top[6].
Protocol: NMR Data Acquisition
All spectra should be acquired on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm)[8][9].
-
¹H NMR Spectroscopy:
-
Purpose: To identify all unique proton environments, determine their relative abundance via integration, and ascertain neighboring proton information through spin-spin coupling.
-
Key Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~4 seconds
-
-
-
¹³C{¹H} NMR Spectroscopy:
-
Purpose: To identify all unique carbon environments in the molecule. Broadband proton decoupling is used to simplify the spectrum to singlets for each carbon[10].
-
Key Parameters:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
-
-
DEPT-135 Spectroscopy:
-
Purpose: Distortionless Enhancement by Polarization Transfer (DEPT) is used to differentiate carbon signals based on the number of attached protons. In a DEPT-135 experiment, CH₃ and CH groups appear as positive peaks, CH₂ groups appear as negative peaks, and quaternary carbons are absent[11][12][13]. This is essential for distinguishing the methine (CH) at the branch point from the numerous methylene (CH₂) signals.
-
Key Parameters:
-
Pulse Program: Standard DEPT-135 sequence
-
Number of Scans: 512-1024
-
-
-
2D ¹H-¹H COSY Spectroscopy:
-
Purpose: Correlation Spectroscopy (COSY) identifies protons that are spin-coupled to each other, typically those on adjacent carbons. This experiment is crucial for tracing the connectivity of the iodopropyl chain and confirming its attachment to the main heptatriacontane backbone[14][15].
-
Key Parameters: Standard gradient-selected COSY (cosygpqf)
-
-
2D ¹H-¹³C HSQC Spectroscopy:
-
Purpose: Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond C-H correlation). This provides unambiguous C-H assignments, linking the proton and carbon data sets together[1][14].
-
Key Parameters: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.2)
-
Data Analysis and Spectral Interpretation
The structure of 19-(3-Iodopropyl)heptatriacontane presents several distinct regions for NMR analysis: the two termini of the main chain, the bulk methylene envelope, the branch point (C-19), and the iodopropyl side chain.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is characterized by a few distinct regions:
-
δ ~0.88 ppm (triplet, 6H): This signal corresponds to the two terminal methyl (CH₃) groups (C-1 and C-37) of the long alkyl chain. The triplet multiplicity arises from coupling to the adjacent CH₂ groups.
-
δ ~1.26 ppm (broad singlet, ~68H): This large, unresolved signal, often called the "methylene envelope," represents the bulk of the (CH₂)n groups in the long aliphatic chains that are distant from any functional group[16].
-
δ ~1.85 ppm (multiplet, 2H): This signal is assigned to the central methylene group (C-γ) of the propyl chain. It is shifted downfield relative to the main envelope due to the influence of the nearby iodine atom.
-
δ ~3.20 ppm (triplet, 2H): This downfield triplet is characteristic of a methylene group directly attached to an iodine atom (C-α, -CH₂-I). The electronegativity of iodine deshields these protons significantly[9][17]. The triplet pattern is due to coupling with the adjacent C-γ protons.
-
Other Multiplets (δ ~1.4-1.6 ppm): Protons on the methine carbon (C-19, CH) and the methylene group attached to it (C-β) will appear as complex multiplets, likely overlapping with the tail of the main methylene envelope. Their exact positions are best confirmed by 2D NMR.
¹³C{¹H} and DEPT-135 NMR Spectra Analysis
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon environment. The DEPT-135 experiment is vital for confirming assignments[18].
-
δ ~6.5 ppm (Positive in DEPT-135): This highly upfield signal is characteristic of a carbon directly bonded to iodine (C-α). The "heavy atom effect" of iodine causes a strong shielding of the attached carbon[10][19].
-
δ ~14.1 ppm (Positive in DEPT-135): A sharp signal corresponding to the terminal methyl carbons (C-1 and C-37)[20].
-
δ ~22.7-34.0 ppm: A series of signals corresponding to the methylene and methine carbons.
-
The bulk of the internal methylene carbons of the long chain appear in a dense cluster around δ ~29.7 ppm (Negative in DEPT-135)[20][21].
-
The methine carbon at the branch point (C-19) is expected around δ ~38-42 ppm (Positive in DEPT-135).
-
The C-β and C-γ carbons of the propyl chain will also appear in this region (Negative in DEPT-135).
-
-
DEPT-135 Summary: This experiment will show two positive CH₃ signals, one positive CH signal, and a series of negative CH₂ signals, cleanly separating the carbon types.
2D NMR for Unambiguous Confirmation
While 1D spectra provide strong evidence, 2D NMR is required for definitive proof of connectivity.
-
COSY Analysis: A cross-peak between the triplet at ~3.20 ppm (H-α) and the multiplet at ~1.85 ppm (H-γ) will be observed. The H-γ protons will, in turn, show a correlation to the H-β protons. Critically, the H-β protons will show a cross-peak to the methine proton (H-19), definitively establishing the connection of the iodopropyl side chain to the main backbone.
-
HSQC Analysis: This experiment will connect the proton and carbon assignments. For example, a cross-peak will appear linking the proton signal at ~3.20 ppm to the carbon signal at ~6.5 ppm, confirming their assignment as H-α and C-α, respectively. This is repeated for every C-H pair, providing a complete and validated map of the molecular structure.
Summary of Expected NMR Data
The following tables summarize the predicted chemical shifts and assignments for 19-(3-Iodopropyl)heptatriacontane.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-1, H-37 | ~0.88 | t | 6H | Terminal -CH₃ |
| H-bulk | ~1.26 | br s | ~68H | -(CH₂)n- backbone |
| H-19 | ~1.5 | m | 1H | -CH- (branch point) |
| H-β | ~1.6 | m | 2H | -CH-CH₂-CH₂- |
| H-γ | ~1.85 | m (quint) | 2H | -CH₂-CH₂-CH₂-I |
| H-α | ~3.20 | t | 2H | -CH₂-I |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Signal Label | Predicted δ (ppm) | DEPT-135 Phase | Assignment |
|---|---|---|---|
| C-α | ~6.5 | Negative | -CH₂-I |
| C-1, C-37 | ~14.1 | Positive | Terminal -CH₃ |
| C-2, C-36 | ~22.7 | Negative | -CH₂-CH₃ |
| C-bulk | ~29.7 | Negative | -(CH₂)n- backbone |
| C-3, C-35 | ~31.9 | Negative | γ-carbons from end |
| C-γ | ~33.5 | Negative | -CH₂-CH₂-CH₂-I |
| C-β | ~36.0 | Negative | -CH-CH₂- |
| C-19 | ~40.0 | Positive | -CH- (branch point) |
Conclusion
The structural verification of complex molecules like 19-(3-Iodopropyl)heptatriacontane is achieved through a systematic and multi-faceted NMR approach. By logically progressing from 1D ¹H and ¹³C experiments to multiplicity-editing sequences like DEPT-135 and finally to 2D connectivity experiments like COSY and HSQC, a complete and unambiguous assignment of the molecular structure can be confidently established. This application note provides a robust and validated protocol that can be adapted for the characterization of a wide range of similar long-chain functionalized lipids and synthetic intermediates, ensuring high confidence in material identity for research and development applications.
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodopropane. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
- Experimental Contents. (n.d.). 1 Synthesis and NMR spectra.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Evaluation of the 13C NMR signals of saturated carbons in some long-chain compounds. RSC Publishing. Retrieved from [Link]
-
Spyros, A., & Dais, P. (2013). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 18(11), 13919-13953. Retrieved from [Link]
-
AOCS. (2019, July 23). The NMR Spectrum. Retrieved from [Link]
-
University of Cambridge. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodopropane. Retrieved from [Link]
-
Imashiro, F., Maeda, T., Nakai, T., Saika, A., & Terao, T. (1997). Chain-length-dependent carbon-13 NMR chemical shifts of n-alkanes in urea inclusion compounds. The Journal of Physical Chemistry A, 101(44), 8333-8336. Retrieved from [Link]
- InfoSheet: NMR sample preparation. (n.d.).
-
NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- University of Birmingham. (2012, April 20). Lipids and metabolites detected by magnetic resonance.
-
13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Sparling, M. L., Zidovetzki, R., Muller, L., & Chan, S. I. (1989). Analysis of mixed lipid extracts using 1H NMR spectra. Magnetic Resonance in Medicine, 10(3), 320-337. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. Student Solutions Manual for Organic Chemistry. Retrieved from [Link]
-
Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes.... Retrieved from [Link]
-
ResearchGate. (2025, October 16). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved from [Link]
-
Scribd. (n.d.). Analyzing Alkyl Halides via NMR. Retrieved from [Link]
Sources
- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. sites.uclouvain.be [sites.uclouvain.be]
- 6. sites.bu.edu [sites.bu.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 13. fiveable.me [fiveable.me]
- 14. emerypharma.com [emerypharma.com]
- 15. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 16. academic.oup.com [academic.oup.com]
- 17. scribd.com [scribd.com]
- 18. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. aocs.org [aocs.org]
- 21. pubs.acs.org [pubs.acs.org]
Advanced Mass Spectrometry Analysis of 19-(3-Iodopropyl)heptatriacontane: Protocols for Ultra-Long-Chain Iodoalkanes
Introduction & Chemical Context
19-(3-Iodopropyl)heptatriacontane (CAS: 1413918-74-7) is an ultra-long-chain branched iodoalkane with the chemical formula C₄₀H₈₁I and an exact monoisotopic mass of 688.54 Da. For researchers and drug development professionals, analyzing such massive, highly hydrophobic molecules presents a unique dual challenge: the extreme non-polarity and high boiling point characteristic of C40 hydrocarbons severely limit traditional chromatographic elution, while the relatively low bond dissociation energy of the carbon-iodine (C-I) bond makes the molecule highly susceptible to thermal and photochemical degradation[1].
Standard Electrospray Ionization (ESI) is entirely ineffective for this compound due to the absence of protic, acidic, or basic functional groups. Therefore, analyzing 19-(3-Iodopropyl)heptatriacontane requires specialized ionization modalities that balance the energy required to volatilize the C40 chain with the soft ionization needed to preserve the structural integrity of the C-I terminal group.
Ionization Strategy & Mechanistic Rationale
As a Senior Application Scientist, selecting the correct mass spectrometry (MS) modality is not just about generating ions; it is about controlling gas-phase chemistry. The following three techniques form the authoritative triad for analyzing ultra-long-chain iodoalkanes:
-
High-Temperature GC-EI-MS (HT-GC-MS): Standard GC-MS reliably identifies alkanes up to ~C35, but heavier C40+ compounds often condense in the column or degrade[2][3]. By utilizing high-temperature polyimide-coated capillary columns with ultra-thin stationary phases (0.1 µm), we can elute C40 hydrocarbons. Under 70 eV Electron Ionization (EI), the molecular ion (M⁺•) of iodoalkanes is typically weak or absent[4]. However, mass spectrometric detection is highly sensitive to iodoalkanes; the large ionization cross-section of the iodine atom significantly increases the relative molar response factor compared to unsubstituted alkanes[5]. The dominant high-mass diagnostic ion will be the [M-I]⁺ carbocation.
-
Silver-Assisted Laser Desorption/Ionization (Ag-LDI-TOF MS): To obtain the intact molecular weight without C-I bond cleavage, traditional MALDI matrices (like CHCA or DHB) fail because they rely on proton transfer. Instead, Ag-LDI utilizes silver ions (Ag⁺), which act as powerful cationizing agents due to their strong affinity for halogens and polarizable electron clouds[3]. This soft ionization yields stable [M+Ag]⁺ adducts, completely bypassing the thermal degradation pathways of GC-MS.
-
Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is highly effective for saturated hydrocarbons[6]. While n-alkanes typically form[M-H]⁺ and [M-3H]⁺ ions via hydride abstraction that undergo excessive fragmentation[7], the introduction of humidity can shift the pathway to form stable [M-3H+H₂O]⁺ ions[7][8]. For 19-(3-Iodopropyl)heptatriacontane, the APCI corona discharge will predominantly trigger the loss of the iodine radical, making [M-I]⁺ the primary base peak for continuous online monitoring.
Analytical Workflow
Caption: Decision workflow for the mass spectrometric analysis of 19-(3-Iodopropyl)heptatriacontane.
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Temperature GC-EI-MS for Structural Elucidation
This protocol is engineered to prevent the C40 alkane from condensing in the inlet or column, while using EI fragmentation to map the alkyl branches.
Materials & Setup:
-
Column: 15 m × 0.25 mm ID × 0.1 µm film thickness high-temperature capillary column (e.g., DB-1HT). Causality: The ultra-thin 0.1 µm film minimizes stationary phase bleed at 400°C and reduces the retention time of heavy C40 analytes, preventing thermal degradation[2].
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Sample Prep: Dissolve 19-(3-Iodopropyl)heptatriacontane in hot HPLC-grade toluene or isooctane to a concentration of 50 µg/mL.
Step-by-Step Procedure:
-
Inlet Configuration: Set the Programmable Temperature Vaporizing (PTV) inlet to track the oven temperature (initial 100°C, ramped to 400°C). Causality: A standard isothermal splitless inlet at 300°C will fail to vaporize a C40 alkane quantitatively, leading to severe mass discrimination.
-
Oven Program: Initial hold at 100°C for 1 min; ramp at 15°C/min to 400°C; final hold for 10 min.
-
MS Parameters: Transfer line at 400°C, EI source at 250°C, ionization energy at 70 eV. Scan range: m/z 40 to 800.
-
Self-Validation Check: Analyze the resulting spectra. The system is validated if a distinct peak at m/z 561.6 ([M-I]⁺) is observed. If only low-mass hydrocarbon clusters (< m/z 300) are detected, the compound is undergoing complete thermal pyrolysis before reaching the MS detector; reduce the inlet heating rate.
Protocol B: Silver-Assisted LDI-TOF MS (Ag-LDI) for Intact Mass
This protocol bypasses chromatography entirely to preserve the fragile C-I bond, utilizing silver cationization to generate an intact mass signature[3].
Materials & Setup:
-
Matrix: Silver trifluoroacetate (AgTFA) or Silver Nitrate (AgNO₃), 10 mg/mL in ethanol.
-
Instrument: MALDI-TOF MS operating in positive reflectron mode.
Step-by-Step Procedure:
-
Target Preparation: Spot 1 µL of the AgTFA matrix solution onto a stainless-steel LDI target plate and allow it to dry completely, forming a thin, uniform silver layer.
-
Analyte Deposition: Spot 1 µL of the analyte solution (1 mg/mL in hexane) directly on top of the dried silver matrix. Allow the hexane to evaporate at room temperature.
-
Laser Desorption: Fire the Nd:YAG (355 nm) or N₂ (337 nm) laser at threshold power (typically 10-15% above the ionization threshold of the silver clusters). Causality: Keeping laser power low prevents the photolytic cleavage of the C-I bond, which is highly sensitive to UV excitation[1].
-
Self-Validation Check: The protocol is successful when a distinct isotopic doublet is observed at m/z 795.4 and 797.4. Because naturally occurring silver consists of ¹⁰⁷Ag (51.8%) and ¹⁰⁹Ag (48.2%), this ~1:1 doublet acts as an internal, self-validating signature that the intact [C₄₀H₈₁I + Ag]⁺ adduct has been successfully generated without halogen loss.
Quantitative Data & Fragmentation Signatures
The following table summarizes the expected diagnostic ions for 19-(3-Iodopropyl)heptatriacontane across different ionization modalities. Understanding these signatures is critical for distinguishing the intact molecule from its degradation products.
| m/z Value | Ion Assignment | Ionization Mode | Relative Abundance & Diagnostic Significance |
| 795.44 / 797.44 | [M + ¹⁰⁷Ag]⁺ / [M + ¹⁰⁹Ag]⁺ | Ag-LDI-MS | High. Definitive proof of intact molecular weight. The 1:1 doublet confirms silver cationization[3]. |
| 688.54 | M⁺• (Molecular Ion) | EI-MS (70 eV) | Trace/Absent. The C-I bond is too labile under 70 eV bombardment to survive intact[4]. |
| 687.53 | [M - H]⁺ | APCI-MS | Low. Formed via hydride abstraction, but heavily competes with dehalogenation[7]. |
| 561.63 | [M - I]⁺ | EI-MS / APCI-MS | High. The primary high-mass diagnostic fragment. Confirms the intact C40 skeletal structure after the predictable loss of the iodine radical. |
| 560.62 | [M - HI]⁺• | EI-MS (70 eV) | Moderate. Formed via the elimination of hydrogen iodide, a common secondary pathway for primary iodoalkanes[1]. |
| 57.07 / 71.09 | [C₄H₉]⁺ / [C₅H₁₁]⁺ | EI-MS (70 eV) | Base Peak (100%). Standard alkyl chain cleavage products dominating the low-mass region[9]. |
References
- Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry. PubMed / ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG277_5NpR7XYCBwFU5ksKsQMmci6PJsJnvu77jBm01itLyd6RzarRqXUgTn7pfnsJPMLmQG4P_n5IuZ_UB0E9RpmlbYIo1SVhLaRAIvZ8QSVfUXkac6cVLx04Tmioa9AOu-Y0=]
- Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-fTd7r2wrZWxXQamljM0a27loAus78kflQIDwPeiEUw0g-K47Jy2WaGPeCFzSoLj7ER1WGuhfZiaP_nFXN4px38Qdbks9hQxPwxb_xZuWzYSig_ETPghaNq_oETa4cyrgBUoqFcZVK1noc8xYTzZmSLQRkmN2B0MS1VVbA4vnidTbFHw=]
- The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs. PubMed. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUS10ggCMAAn9TF1teT_Eh2qlh_D7XDkbosKuqQLJ3Sd6o02XYpXhUUfyU6ou8456p5GIdc83VKh0pp1_PKbqzfmmIkpRcODvOgheP68cAADomvFU9gwrT1Mek4yJJ5MXkErk=]
- The role of water in APCI-MS online monitoring of gaseous n-alkanes. PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTvdGzzPcZsKW7S21JaWrCm8eWJOYxWEAquaAn3sWqIV13anAG6OsjZvxX-i2td9yzEVm0706az5CG2ONllDz1_xiygiG2CjpcNvvRK9PJNCFhQanMQOP1wXSjg9zJz2X_KtvsxggBV7lzs38=]
- mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern. Doc Brown. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYZUC0Z4nkgfcMISTBgsam5IFAQuhXEE86cKj_pe4dIJ9ZgdfcqLsVGPEp96uIpAXS2O0OB4BaD-2aq-b-t-jNNSQcpKpkPtWRgR-JczJa9jo9thQUeZp9h0PNIeCH4s0uCNi50C-EpntoYNZw8y4ADFEo-ikZVw==]
- Excited State Photochemistry of Iodoalkanes. American Chemical Society. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO2I-cYnXk7FxwFqkbQuvkjnhg6EDap1IPCUR7xlynrHhWlyYlgRhrUhCHcJuwc-CZ__QQ1oXkRsqC_cBoX3f1cJsDomfGCsUQFA0vz6sQT4AoQRkgBySX4u6FCJaGafBtKswMG8HebGPf]
- Unraveling the Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of 1-Iodoalkynes. Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmH0oKJ524nbJNa_Wv824nMpEy_UlyvnQEvrnAPyVIRhMe92VBtwWjSaIrKPOQptY-zK7xKC_7tynvymoU-d-c7rLYNG9TRbENrarVp0OSJjCmfpKrvA-qjxwMvpC0-sBXH6e36xm8-rGu5Xy5Zids5LjCmcJKjpcB2An7zrJAW5nTAVCP0-Kf6t7-86RHx1AIQ8l1EjaTi-u19UW9rxfE0MjLLYwLLos1ztdwASmS6JQ13lPcy5rq2aWZSnPSwVvaN_qx]
- Technical Support Center: Optimizing GC-MS Parameters for Long-Chain Alkanes. Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_HB7uqveUw07gkxb6k0pCSj4vEfQOzI_ZbnRHLEZNTsNtIycc8Xms6RKf-yl2ddJJpywFQYLl_wZt8zczkOScW1yTVL_wjXl2cVLc3hmiZ44veVcj0PxcbLQaK5i9d7WEuggVyPV2U8_xbpT_HQ0KXOEAFdwXoyQJBxbglbMmWkf42AywSs2wgFEtEuHl0YhI5MDe8hDkLYkIWeITLbo39kS7RvWNCA==]
- Detection of Very Long-Chain Hydrocarbons by Laser Mass Spectrometry Reveals Novel Species-, Sex-, and Age-Dependent Differences in the Cuticular Profiles of Three Nasonia Species. PubMed. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH3Dw1s9C28dtKBZK5Yrlu6TFLBwmfdKrsZVohNPFZJEJMryXHTTjJ-GMDg88Uw4vaBEl6A6mnOhFKOOzXpRkhklxxAHOH2_oh95IJdGPyjs4zM-5PIoppxB9d1DhA_M9ZO44=]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Detection of very long-chain hydrocarbons by laser mass spectrometry reveals novel species-, sex-, and age-dependent differences in the cuticular profiles of three Nasonia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of water in APCI-MS online monitoring of gaseous n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Synthesis and Formulation of Highly Stable mRNA-LNPs using 19-(3-Iodopropyl)heptatriacontane
Introduction & Mechanistic Rationale
The clinical success of mRNA therapeutics relies heavily on the structural precision of Lipid Nanoparticles (LNPs)[1]. A critical component of these LNPs is the ionizable lipid, which dictates both encapsulation efficiency and intracellular delivery. Historically, ionizable lipids like DLin-MC3-DMA have utilized unsaturated linoleyl chains to achieve the cone-shaped geometry necessary for membrane disruption[2]. However, unsaturated bonds are highly susceptible to lipid peroxidation, which can form reactive adducts with mRNA, compromising therapeutic potency.
19-(3-Iodopropyl)heptatriacontane (CAS: 1413918-74-7) offers a powerful structural alternative[3]. This compound serves as an alkylating precursor featuring a massive, fully saturated 37-carbon scaffold. Specifically, it possesses two 18-carbon (stearyl) chains branched at a central methine carbon, which is tethered to a 3-iodopropyl group.
The Causality of the Design:
-
Chemical Stability: The absence of double bonds eliminates the risk of oxidation, ensuring long-term stability of the formulated mRNA-LNPs.
-
Endosomal Escape: Despite being saturated, the extreme steric bulk of the dual-C18 branching forces the lipid into a highly pronounced "cone shape." When the amine headgroup is protonated in the acidic endosome, this geometry drives the lamellar-to-hexagonal ( HII ) phase transition, physically disrupting the endosomal membrane to release the mRNA into the cytosol[4].
-
Synthetic Efficiency: The primary alkyl iodide is an excellent leaving group, allowing for a highly efficient SN2 nucleophilic substitution with various amines to generate custom ionizable lipids (e.g., "C40-DMA").
Chemical Synthesis Protocol: Generation of C40-DMA Ionizable Lipid
This self-validating protocol details the synthesis of a custom ionizable lipid (C40-DMA) by reacting 19-(3-Iodopropyl)heptatriacontane with dimethylamine.
Materials
-
Precursor: 19-(3-Iodopropyl)heptatriacontane (1.0 eq)
-
Nucleophile: Dimethylamine (2.0 M solution in THF, 5.0 eq)
-
Base: Anhydrous Potassium Carbonate ( K2CO3 , 3.0 eq)
-
Solvent: Anhydrous Acetonitrile / THF mixture (1:1 v/v)
Step-by-Step Methodology
-
Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of 19-(3-Iodopropyl)heptatriacontane in 20 mL of the Acetonitrile/THF solvent mixture.
-
Base Addition: Add 3.0 equivalents of anhydrous K2CO3 . Causality: The base neutralizes the hydroiodic acid (HI) generated during the reaction, preventing the protonation of dimethylamine, which would otherwise kill its nucleophilicity.
-
Nucleophilic Attack: Dropwise, add the dimethylamine solution. Seal the flask and heat the reaction to 65°C under a nitrogen atmosphere for 24 hours.
-
Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:Ethyl Acetate 8:2). The reaction is validated as complete when the precursor spot (Rf ~0.8) completely disappears, replaced by a highly polar, amine-positive spot (ninhydrin stain active).
-
Purification: Filter the mixture to remove K2CO3 salts. Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel using a gradient of Dichloromethane to Methanol (100:0 to 90:10) containing 0.1% triethylamine.
-
Final Validation: Verify the structure of the resulting C40-DMA lipid via 1H -NMR and High-Resolution Mass Spectrometry (HRMS). The expected mass is [M+H]+≈606.6 .
Figure 1: Workflow for the synthesis of C40-DMA and subsequent microfluidic mRNA-LNP formulation.
Microfluidic Formulation of mRNA-LNPs
To translate the synthesized C40-DMA into a functional therapeutic, it must be co-formulated with helper lipids and mRNA using microfluidic mixing[1].
Step-by-Step Methodology
-
Lipid Phase Preparation: Dissolve C40-DMA, DSPC (helper phospholipid), Cholesterol (structural stabilizer), and PEG-DMG (stealth coating) in absolute ethanol. Causality: The specific molar ratio (Table 1) ensures that the LNP maintains a neutral surface charge in circulation while retaining enough ionizable lipid to drive endosomal escape[2].
-
Aqueous Phase Preparation: Dilute the target mRNA in 50 mM Citrate Buffer, pH 4.0. Causality: The acidic pH ensures the tertiary amine of C40-DMA (expected pKa ~6.4) is fully protonated, driving spontaneous electrostatic complexation with the anionic mRNA backbone[4].
-
Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic micromixer (e.g., NanoAssemblr) at a 3:1 Flow Rate Ratio (Aqueous:Ethanol) and a Total Flow Rate of 12 mL/min. Causality: The rapid shift in solvent polarity forces the hydrophobic tails of the lipids to instantly precipitate around the mRNA core, locking them into a kinetically stable solid nanoparticle.
-
Buffer Exchange (Self-Validation Step): Immediately dialyze the formulation against 1X PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette. Causality: Raising the pH to 7.4 neutralizes the C40-DMA headgroups, preventing systemic toxicity. Validate the dialysis by measuring the pH of the final formulation; it must read exactly 7.4.
Quantitative Data Presentation
Table 1: Microfluidic Formulation Parameters
| Parameter | Value | Mechanistic Rationale |
|---|---|---|
| Lipid Molar Ratio | 50 : 10 : 38.5 : 1.5 | (C40-DMA : DSPC : Chol : PEG-DMG) Optimized for hepatic delivery and structural integrity. |
| N:P Ratio | 6:1 | Molar ratio of lipid nitrogens (N) to mRNA phosphates (P); ensures complete RNA encapsulation. |
| Flow Rate Ratio | 3:1 (Aq:EtOH) | Rapidly increases water content to >75%, triggering instantaneous lipid nanoprecipitation. |
| Total Flow Rate | 12 mL/min | Induces chaotic advection within the microfluidic channels for a narrow size distribution. |
Table 2: Expected Physicochemical Properties & Validation Metrics
| Metric | Target Range | Validation Method |
|---|---|---|
| Z-average Diameter | 60 - 85 nm | Dynamic Light Scattering (DLS). Discard if >100 nm. |
| Polydispersity (PDI) | < 0.15 | DLS. Ensures a homogenous, monodisperse population. |
| Encapsulation (EE%) | > 95% | RiboGreen Assay (comparing intact vs. Triton X-100 lysed LNPs). |
| Apparent pKa | 6.2 - 6.5 | TNS Fluorescence Assay. Critical for endosomal escape. |
Mechanism of Action: Endosomal Escape
Once administered, the LNPs are taken up by target cells via endocytosis. The unique structure derived from 19-(3-Iodopropyl)heptatriacontane is responsible for the critical bottleneck of mRNA delivery: escaping the endosome before lysosomal degradation.
Figure 2: Mechanism of C40-DMA protonation and lamellar-to-hexagonal phase endosomal escape.
References
-
[3] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89972965, 19-(3-Iodopropyl)heptatriacontane. PubChem. URL:[Link]
-
[2] Jayaraman, M., Ansell, S. M., Mui, B. L., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition, 51(34), 8529-8533. URL:[Link]
-
[4] Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy, 25(7), 1467-1475. URL:[Link]
-
[1] Buschmann, M. D., Carrasco, M. J., Alishetty, S., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines. Vaccines, 9(1), 65. URL:[Link]
Sources
- 1. Nanomaterial Delivery Systems for mRNA Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19-(3-Iodopropyl)heptatriacontane | C40H81I | CID 89972965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lipid Nanoparticle Systems for Enabling Gene Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental setup for 19-(3-Iodopropyl)heptatriacontane reactions
Application Note: Synthesis and Formulation of Branched-Tail Ionizable Lipids Using 19-(3-Iodopropyl)heptatriacontane for Enhanced mRNA Delivery
Executive Summary & Scientific Rationale
The clinical translation of mRNA therapeutics relies heavily on the efficiency of Lipid Nanoparticles (LNPs). The rate-limiting step in LNP-mediated delivery is endosomal escape—the process by which the LNP breaks out of the cellular endosome to release its genetic cargo. Recent advancements demonstrate that incorporating branched-tail lipid architectures significantly enhances endosomal membrane destabilization compared to traditional linear-tail analogs .
19-(3-Iodopropyl)heptatriacontane (CAS 1413918-74-7) is a specialized, highly hydrophobic alkylating agent designed for the synthesis of next-generation ionizable lipids. Featuring a massive 37-carbon backbone (equivalent to two C18 stearyl chains) and a 3-iodopropyl reactive group, this precursor yields lipids with a pronounced "cone" shape. This geometric property drives the structural transition of the LNP from a lamellar phase to an inverted hexagonal (H_II) phase within the acidic environment of the endosome, physically rupturing the endosomal membrane to release mRNA into the cytosol .
Mechanistic Causality in Experimental Design
To ensure high-yield synthesis and functional LNPs, every parameter in the experimental setup is chosen based on specific chemical and physical principles:
-
Leaving Group Efficacy: The iodide atom is a highly polarizable, excellent leaving group. This is critical for driving the bimolecular nucleophilic substitution (S_N2) reaction to completion when coupling to sterically hindered polyamine cores.
-
Steric Offset: The branch point (position 19 of the heptatriacontane chain) is separated from the electrophilic carbon by a propyl linker. This 3-carbon spacer minimizes steric hindrance at the reaction center, allowing efficient alkylation of primary and secondary amines without requiring extreme, degradation-inducing reaction conditions.
-
Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. It neutralizes the hydroiodic acid (HI) byproduct, driving the reaction forward, while its steric bulk prevents it from competing as a nucleophile against the polyamine core.
Experimental Protocols
Protocol A: S_N2 Synthesis of Branched Ionizable Lipids
This protocol describes the alkylation of a generic polyamine core (e.g., 3,3'-diamino-N-methyldipropylamine) using 19-(3-Iodopropyl)heptatriacontane. This is designed as a self-validating workflow with built-in analytical checkpoints.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, 20 mL pressure vial equipped with a magnetic stir bar, dissolve 1.0 mmol of the polyamine core in 5.0 mL of anhydrous ethanol. Causality: Anhydrous solvents prevent the competitive hydrolysis of the alkyl iodide into an unreactive alcohol.
-
Base Addition: Add 5.0 mmol of DIPEA to the solution. Stir for 10 minutes at room temperature under an inert argon atmosphere to prevent oxidation of the amines.
-
Electrophile Addition: Slowly add 4.5 mmol of 19-(3-Iodopropyl)heptatriacontane. Causality: A slight stoichiometric excess of the alkyl halide ensures complete saturation of the primary and secondary amines on the core.
-
Heating & Reaction: Seal the vial and heat the reaction mixture to 85°C using an oil bath or heating block. Maintain vigorous stirring for 72 hours. Causality: The elevated temperature provides the necessary activation energy to overcome the steric bulk of the massive C40 hydrophobic chains during successive alkylations.
-
In-Process Validation: At 48 and 72 hours, sample 10 µL of the reaction. Dilute in methanol and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete when the mass spectrum shows the complete disappearance of intermediate, partially-alkylated species, confirming full conversion.
-
Purification: Concentrate the crude mixture under reduced pressure. Purify the residue via automated flash column chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH) containing 1% aqueous NH4OH (e.g., 100:0 to 85:15 DCM:MeOH). Causality: The NH4OH ensures the amine groups remain deprotonated, preventing the lipid from binding irreversibly to the acidic silica gel.
Protocol B: Formulation of Branched-Tail LNPs
-
Lipid Phase Preparation: Dissolve the synthesized branched ionizable lipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5.
-
Aqueous Phase Preparation: Dilute the mRNA in 50 mM sodium citrate buffer (pH 4.0) to achieve a final Nitrogen-to-Phosphate (N/P) ratio of 6:1. Causality: The acidic pH ensures the ionizable lipid (typically pKa ~6.2-6.5) is fully protonated during mixing, driving electrostatic complexation with the negatively charged mRNA backbone.
-
Microfluidic Mixing: Mix the lipid and aqueous phases using a microfluidic mixer at a 3:1 (Aqueous:Ethanol) volume ratio and a total flow rate of 12 mL/min.
-
Dialysis & Validation: Dialyze the resulting LNPs against 1x PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette to remove ethanol and neutralize the pH. Validation Checkpoint: Validate the self-assembly by measuring dynamic light scattering (DLS). Acceptable parameters are a Z-average diameter of 70-90 nm and a Polydispersity Index (PDI) < 0.15.
Data Presentation
Table 1: Comparative Physicochemical Properties of Linear vs. Branched LNPs
| Parameter | Linear-Tail LNP (Standard) | Branched-Tail LNP (19-Iodopropyl derived) | Analytical Method |
|---|---|---|---|
| Z-Average Size (nm) | 65 - 75 nm | 75 - 85 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.10 | < 0.15 | Dynamic Light Scattering (DLS) |
| Apparent pKa | 6.1 - 6.3 | 6.4 - 6.6 | TNS Fluorescence Assay |
| Encapsulation Efficiency (%) | > 95% | > 95% | RiboGreen Assay (Triton X-100) |
| In Vivo Protein Expression | Baseline (1x) | 5x - 10x Enhancement | Bioluminescence Imaging (Luciferase) |
Table 2: Reaction Optimization Parameters for S_N2 Alkylation
| Solvent | Base | Temperature | Time | Yield of Fully Alkylated Product |
|---|---|---|---|---|
| Ethanol | K2CO3 | 80°C | 48h | 45% (Incomplete alkylation) |
| DMF | DIPEA | 90°C | 48h | 68% (Trace degradation observed) |
| Ethanol | DIPEA | 85°C | 72h | > 85% (Optimal conditions) |
Process Visualizations
Workflow for SN2 alkylation of polyamines using 19-(3-Iodopropyl)heptatriacontane.
Mechanism of endosomal escape driven by the cone-shaped geometry of branched lipids.
References
-
A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo Nano Letters (ACS Publications) URL:[Link]
-
19-(3-Iodopropyl)heptatriacontane | C40H81I | CID 89972965 PubChem, National Library of Medicine URL:[Link]
-
Branched-Tail Lipid Nanoparticles Potently Deliver mRNA In Vivo due to Enhanced Ionization at Endosomal pH Nano Letters (ACS Publications) URL:[Link]
Application Note: Derivatization of Surfaces with Long-Chain Alkyl Halides
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Applications: Antimicrobial Biomaterials, Biosensor Passivation, and Semiconductor Functionalization
Introduction & Mechanistic Overview
The covalent derivatization of solid substrates with long-chain alkyl halides (C6–C18) is a foundational technique in surface engineering. By grafting hydrophobic, sterically bulky alkyl chains onto surfaces, researchers can fundamentally alter interfacial properties, transforming hydrophilic, reactive surfaces into passivated, hydrophobic, or contact-active antimicrobial interfaces.
This application note details two primary field-proven methodologies for surface derivatization using alkyl halides:
-
Nucleophilic Substitution (Quaternization): The reaction of amine-functionalized surfaces (e.g., aminosilanized glass or polyethylenimine coatings) with long-chain alkyl bromides to generate permanent, non-leaching quaternary ammonium antimicrobial surfaces[1].
-
Radical-Mediated Alkylation of Silicon: The functionalization of hydrogen-terminated silicon (Si–H) surfaces via a two-step halogenation/alkylation process utilizing Grignard reagents and alkyl halides to produce highly stable, oxidation-resistant Si–C bonds[2].
Causality in Reagent Selection
The choice of the alkyl halide chain length is a critical parameter that dictates the success of the derivatization. For antimicrobial applications, chains between C8 (octyl) and C12 (dodecyl) are optimal; they provide sufficient hydrophobic character to penetrate and disrupt bacterial lipid bilayers[3]. Conversely, chains longer than C16 suffer from severe steric hindrance, which significantly limits the grafting density (charge density) during the quaternization step, ultimately reducing biocidal efficacy[4].
Pathway Visualizations
Workflow for the derivatization of silica surfaces to produce contact-active antimicrobial coatings.
Mechanism of Si(111) alkylation via simultaneous Grignard oxidation and alkyl halide reduction.
Experimental Protocols
Protocol A: Synthesis of Contact-Active Antimicrobial Surfaces via Quaternization
This protocol describes the SN2 alkylation (quaternization) of tertiary amines on a glass substrate using 1-bromooctane. Nitromethane is utilized as the solvent because its polar aprotic nature stabilizes the charged transition state of the Menschutkin reaction without hydrogen-bonding to the nucleophilic amine, thereby accelerating the reaction kinetics[4].
Materials Required:
-
Glass microscope slides (VWR)
-
3-Aminopropyltriethoxysilane (APTES)
-
1-Bromooctane (C8 alkyl halide)
-
Nitromethane (Anhydrous)
-
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Surface Hydroxylation: Submerge glass slides in a Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes to generate a high density of surface silanol (Si-OH) groups. (Safety Warning: Piranha is highly reactive and explosive in contact with organics). Rinse exhaustively with deionized (DI) water and dry under a stream of N₂.
-
Aminosilanization: Immerse the hydroxylated slides in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. This covalently attaches the amine functionality to the surface.
-
Curing: Rinse the slides with toluene and ethanol, then bake at 110°C for 30 minutes to cross-link the silane monolayer.
-
Quaternization (Derivatization): Place the aminosilanized slides in a sealed reactor containing 20 mL of anhydrous nitromethane and 2.5 mL of 1-bromooctane. Heat the reaction to 75°C for 24 hours[4].
-
Purification: Remove the slides and rinse sequentially with acetone, methanol, and DI water to remove unreacted alkyl halides. Air dry.
Self-Validation & QC: To verify successful quaternization, perform a fluorescein dye assay. Soak the derivatized slide in a 1 wt% sodium fluorescein aqueous solution for 5 minutes. The anionic dye binds stoichiometrically to the cationic quaternary ammonium centers. Desorb the dye using a 0.1 wt% cetyltrimethylammonium chloride solution and measure the absorbance via UV-Vis spectroscopy at 501 nm to quantify surface charge density[4].
Protocol B: Passivation of Silicon (111) via Alkylation
Direct alkylation of silicon surfaces provides superior electrical passivation for biosensors. This protocol utilizes a zero-current electrochemical mechanism where the alkyl halide acts as an electron acceptor, lowering the energetic barrier for grafting[5].
Materials Required:
-
n-type Si(111) wafers
-
Ammonium fluoride (NH₄F, 40%)
-
Phosphorus pentachloride (PCl₅)
-
Octylmagnesium bromide (Grignard reagent)
-
1-Bromooctane (Alkyl halide additive)
-
Tetrahydrofuran (THF, Anhydrous)
Step-by-Step Methodology:
-
Hydrogen Termination: Etch the Si(111) wafer in 40% NH₄F for 15 minutes to remove the native oxide layer and produce an atomically flat, H-terminated Si(111) surface.
-
Chlorination: Transfer the wafer to a solution of PCl₅ in chlorobenzene. Heat at 90°C for 45 minutes to convert Si–H bonds to highly reactive Si–Cl bonds[2].
-
Alkylation: Submerge the Cl-terminated wafer in a THF solution containing 0.5 M octylmagnesium bromide spiked with 0.1 M 1-bromooctane. Heat at 80°C for 12 hours. The presence of the free alkyl halide is critical; its reduction at the silicon surface is the rate-determining step that drives the formation of the Si–C bond[5].
-
Cleaning: Quench the reaction with anhydrous methanol, then sonicate the wafer sequentially in methanol, water, and dichloromethane for 5 minutes each.
Self-Validation & QC: Analyze the surface using X-ray Photoelectron Spectroscopy (XPS). A successful derivatization will show a distinct C 1s emission peak at 283.9 eV, which is the signature binding energy for carbon covalently bonded to silicon[2].
Quantitative Data Summary
The following table summarizes the causal relationship between alkyl halide chain length and resulting surface properties across both aminated glass and silicon substrates.
| Substrate / Functional Group | Derivatization Agent | Chain Length | Water Contact Angle (WCA) | Key Performance Metric |
| Aminosilane / Glass | 1-Bromobutane (C4) | Short | ~65° | Low antimicrobial efficacy (Insufficient membrane disruption) |
| Aminosilane / Glass | 1-Bromooctane (C8) | Medium | ~80° | Optimal antimicrobial efficacy (Ideal amphiphilicity)[3] |
| Aminosilane / Glass | 1-Bromohexadecane (C16) | Long | ~95° | Moderate antimicrobial efficacy (Steric hindrance limits grafting)[4] |
| Cl-Terminated Si(111) | Methyl Chloride (C1) | Short | ~75° | Poor passivation (High surface recombination velocity) |
| Cl-Terminated Si(111) | 1-Bromooctane (C8) | Medium | ~90° | Excellent passivation (<100 cm/s recombination velocity)[2] |
References
-
Antimicrobial Polymers in Solution and on Surfaces: Overview and Functional Principles. MDPI. Available at:[Link]
-
Chemical and Electrical Passivation of Silicon (111) Surfaces through Functionalization with Sterically Hindered Alkyl Groups. ResearchGate. Available at:[Link]
-
Hidden Electrochemistry in the Thermal Grafting of Silicon Surfaces from Grignard Reagents. ACS Publications. Available at:[Link]
-
Nanoparticles of Quaternary Ammonium Polyethylenimine Derivatives for Application in Dental Materials. MDPI. Available at:[Link]
-
Charge Density Quantification and Antimicrobial Efficacy. DTIC. Available at:[Link]
Sources
Troubleshooting & Optimization
improving yield of 19-(3-Iodopropyl)heptatriacontane synthesis
Welcome to the Technical Support Center for Advanced Lipid Synthesis . This guide is specifically designed for researchers, application scientists, and drug development professionals optimizing the synthesis of 19-(3-Iodopropyl)heptatriacontane (CAS: 1413918-74-7)[1].
This highly lipophilic, branched alkyl iodide (C₄₀H₈₁I) is a critical hydrophobic tail building block used in the synthesis of advanced ionizable lipids for mRNA-based Lipid Nanoparticles (LNPs). Due to its massive 37-carbon backbone and extreme steric bulk, standard synthetic protocols often suffer from poor yields, sluggish kinetics, and difficult purifications.
Below is our comprehensive, field-validated troubleshooting guide to optimizing its four-step synthesis.
I. Synthetic Workflow & Mechanistic Pathway
Workflow for the four-step synthesis of 19-(3-Iodopropyl)heptatriacontane.
II. Phase-by-Phase Troubleshooting & FAQs
Phase 1: Grignard Addition (Lactone Ring Opening)
The Goal: React γ -butyrolactone with two equivalents of octadecylmagnesium bromide to form 1,1-dioctadecylbutane-1,4-diol.
Q: Why is my yield of the diol so low (<30%), with mostly recovered starting material or ketone byproducts? A: Grignard reagents are highly basic. When reacting with lactones, α -deprotonation (enolization) often outcompetes the desired nucleophilic addition. To solve this, you must modulate the reactivity of your Grignard reagent using anhydrous Cerium(III) chloride ( CeCl3 )[2][3].
-
Causality: Pre-complexing the lactone with CeCl3 increases the electrophilicity of the carbonyl carbon. Simultaneously, the formation of an organocerium intermediate ( RMgX⋅CeCl3 ) drastically reduces the basicity of the nucleophile, suppressing α -proton abstraction and favoring the formation of the desired tertiary alcohol[3].
Optimized Protocol (Step 1):
Suspend strictly anhydrous CeCl3 (2.5 eq) in dry THF and stir at room temperature for 2 hours to activate.
Cool the suspension to -40°C and add γ -butyrolactone (1.0 eq).
Dropwise add octadecylmagnesium bromide (2.2 eq) over 1 hour.
Stir for 4 hours at -40°C, then allow to warm to 0°C.
Quench carefully with saturated aqueous NH4Cl , extract with EtOAc, and concentrate.
Phase 2: Dehydration & Hydrogenation
The Goal: Dehydrate the diol to an olefin (4,4-dioctadecylbut-3-en-1-ol), then reduce it to the saturated branched alcohol (19-(3-hydroxypropyl)heptatriacontane).
Q: Standard Palladium on Carbon (Pd/C) hydrogenation leaves the double bond completely untouched. Why is the reduction failing? A: The acid-catalyzed dehydration of your diol yields a highly sterically hindered, trisubstituted or tetrasubstituted double bond shielded by two massive 18-carbon (octadecyl) chains. Standard Pd/C is highly sensitive to steric hindrance and fails to coordinate such bulky olefins[4].
-
Causality: You must switch to Platinum Dioxide ( PtO2 , Adams' catalyst) . PtO2 provides a much more active surface for sterically hindered double bonds and operates efficiently where Pd/C fails[5].
Optimized Protocol (Steps 2 & 3):
Dehydration: Dissolve the diol in toluene. Add catalytic p-toluenesulfonic acid (p-TsOH, 0.05 eq). Reflux at 110°C for 6 hours using a Dean-Stark trap to remove water. Wash with NaHCO3 and concentrate.
Hydrogenation: Dissolve the crude olefin in a 1:1 mixture of EtOAc/EtOH. Add 10 wt% PtO2 .
Pressurize the reaction vessel with H2 gas to 50 psi and stir vigorously at 40°C for 24 hours. Filter through Celite to yield 19-(3-hydroxypropyl)heptatriacontane.
Phase 3: Iodination (Appel Reaction)
The Goal: Convert the primary alcohol to the final alkyl iodide using I2 , Triphenylphosphine ( PPh3 ), and Imidazole.
Q: How can I efficiently separate the Triphenylphosphine Oxide (TPPO) byproduct from my highly lipophilic product? A: The Appel reaction generates stoichiometric TPPO[6][7]. Because 19-(3-iodopropyl)heptatriacontane is extremely lipophilic (C₄₀H₈₁I), it often co-elutes with TPPO during standard silica gel chromatography, ruining product purity.
-
Causality: Instead of relying on column chromatography, exploit the coordination chemistry of TPPO. By adding anhydrous Zinc Chloride ( ZnCl2 ), you force the formation of a highly insoluble TPPO–Zn complex that precipitates out of polar solvents[8][9].
Optimized Protocol (Step 4):
Dissolve 19-(3-hydroxypropyl)heptatriacontane (1.0 eq), PPh3 (1.5 eq), and imidazole (2.0 eq) in anhydrous DCM at 0°C.
Add I2 (1.5 eq) portion-wise. Stir at room temperature for 3 hours.
TPPO Removal: Concentrate the reaction mixture under reduced pressure. Resuspend the crude residue in minimal ethanol. Add a concentrated solution of ZnCl2 in ethanol.
Stir for 30 minutes. The TPPO will precipitate as a white solid[8][9]. Filter the suspension, concentrate the filtrate, and pass through a short silica plug using pure hexanes to yield >98% pure 19-(3-Iodopropyl)heptatriacontane.
III. Quantitative Yield Optimization Summary
Implementing the mechanistic adjustments detailed above fundamentally shifts the efficiency of the synthetic route. Below is a summary of expected performance metrics:
| Reaction Step | Standard Condition | Standard Yield | Optimized Condition | Optimized Yield | Primary Cause of Improvement |
| 1. Grignard Addition | THF, 0°C to RT | 25 - 35% | CeCl3 , THF, -40°C | 82 - 88% | Suppression of lactone enolization. |
| 2. Dehydration | H2SO4 , THF | 50 - 60% | p-TsOH, Toluene, Dean-Stark | >95% | Thermodynamic driving force via water removal. |
| 3. Hydrogenation | Pd/C, H2 (1 atm) | <5% (Fails) | PtO2 , H2 (50 psi), 40°C | 90 - 94% | Overcoming severe steric hindrance. |
| 4. Iodination | Appel + Silica Column | 40 - 50% | Appel + ZnCl2 Precipitation | 85 - 90% | Elimination of TPPO co-elution losses. |
IV. References
-
Wikipedia. Appel Reaction. Retrieved from:[Link]
-
ResearchGate. Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures. Retrieved from:[Link]
-
Grokipedia. Appel reaction. Retrieved from:[Link]
-
Science Mania. Catalytic Hydrogenation. Retrieved from: [Link]
-
ResearchGate. Cerium(III) chloride promoted addition of organometallic reagents. Retrieved from: [Link]
-
ACS Publications. Applications of CeCl3 as an Environmental Friendly Promoter in Organic Chemistry. Retrieved from:[Link]
-
Nature Catalysis. Iron-catalysed regioselective hydrogenation of terminal epoxides. Retrieved from: [Link]
-
INFLIBNET. Module-9, Hydrogenation of CC multiple bonds and aromatic rings. Retrieved from: [Link]
Sources
- 1. 19-(3-Iodopropyl)heptatriacontane | 1413918-74-7 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Surface Coverage of 19-(3-Iodopropyl)heptatriacontane Self-Assembled Monolayers
Welcome to the technical support center for 19-(3-Iodopropyl)heptatriacontane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique long-chain functionalized alkane for surface modification. We understand that achieving complete and well-ordered self-assembled monolayers (SAMs) is critical for the success of your downstream applications. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to incomplete surface coverage and other common issues.
Troubleshooting Guide: Addressing Incomplete Surface Coverage
Dealing with incomplete or patchy monolayers of 19-(3-Iodopropyl)heptatriacontane can be a significant hurdle. The very long C37 alkyl chain, while providing excellent thermodynamic stability through van der Waals interactions, also introduces challenges related to slow kinetics and steric hindrance. This section addresses common problems in a question-and-answer format, explaining the underlying scientific principles behind our recommended solutions.
Q1: My substrate shows large bare patches after the self-assembly process. What are the most likely causes?
Incomplete surface coverage with large bare areas is often a result of one or more of the following critical factors:
-
Substrate Contamination: The substrate must be exceptionally clean. Even trace amounts of organic residues, dust particles, or other contaminants can passivate the surface and prevent the chemisorption of the 19-(3-Iodopropyl)heptatriacontane molecules. These contaminants can originate from the environment, handling, or improper cleaning procedures.[1]
-
Impure Solvents or Reagents: The purity of your solvent and the 19-(3-Iodopropyl)heptatriacontane itself is paramount. Contaminants in the solvent can compete for binding sites on the substrate, leading to a disordered and incomplete film.[1]
-
Suboptimal Deposition Environment: A clean, controlled environment is crucial for preparing high-quality SAMs. Avoid laboratories or fume hoods where volatile silicones (e.g., from vacuum grease or PDMS) have been used, as these can readily contaminate surfaces. It is also advisable to minimize exposure to atmospheric water and oxygen during the self-assembly process, which can be achieved by backfilling the reaction vessel with an inert gas like nitrogen or argon.
Q2: The monolayer appears disordered and not densely packed when I analyze it with Atomic Force Microscopy (AFM). How can I improve the molecular ordering?
A disordered monolayer suggests that while some molecules have adsorbed, they have not arranged themselves into a crystalline-like, standing-up orientation. This can be due to several factors related to the long alkyl chain of your molecule:
-
Insufficient Incubation Time: The self-assembly of long-chain molecules like 19-(3-Iodopropyl)heptatriacontane is a two-step process: an initial rapid adsorption followed by a much slower organization phase where the alkyl chains straighten and pack closely together.[2] Due to the length of the C37 chain, this ordering process can be significantly slower than for shorter-chain alkanes. We recommend an incubation time of at least 24-48 hours.
-
Suboptimal Concentration: The concentration of the 19-(3-Iodopropyl)heptatriacontane solution is a critical parameter. A concentration that is too low may result in a slow rate of adsorption and incomplete coverage. Conversely, a concentration that is too high can lead to the formation of multilayers or aggregates on the surface. For long-chain alkyl halides, a typical starting concentration is in the range of 0.1 to 1 mM.[3]
-
Solvent Choice: The solvent plays a crucial role in the self-assembly process. It must fully solubilize the 19-(3-Iodopropyl)heptatriacontane while also allowing for its efficient adsorption onto the substrate. For long-chain alkanes, non-polar or weakly polar solvents are often preferred as they promote the van der Waals interactions between the alkyl chains, which drives the ordering of the monolayer. Consider using high-purity solvents like toluene, hexane, or chloroform. The polarity of the solvent can influence the final packing and ordering of the monolayer.[4]
-
Thermal Annealing: Post-deposition thermal annealing can provide the necessary energy for the molecules to overcome kinetic barriers and rearrange into a more ordered, thermodynamically stable state.[5] After forming the SAM, you can anneal the substrate at a temperature below the desorption temperature of the monolayer (typically in the range of 60-100°C) for several hours under an inert atmosphere.[6]
Q3: My X-ray Photoelectron Spectroscopy (XPS) data suggests low surface coverage. How can I confirm this and what steps should I take?
XPS is a powerful technique for quantifying the elemental composition of a surface and can be used to estimate the surface coverage of your SAM.[7][8]
-
Interpreting XPS Data: For a 19-(3-Iodopropyl)heptatriacontane SAM on a gold substrate, you should observe peaks corresponding to Carbon (C 1s), Iodine (I 3d), and Gold (Au 4f). On a silicon substrate with a native oxide layer, you would look for C 1s, I 3d, Silicon (Si 2p), and Oxygen (O 1s). A low C 1s and I 3d signal intensity relative to the substrate signal (Au 4f or Si 2p) suggests incomplete coverage. You can perform angle-resolved XPS (ARXPS) to get more detailed information about the thickness and uniformity of your monolayer.[8]
-
Troubleshooting Steps:
-
Verify Substrate Cleaning: Re-evaluate your substrate cleaning protocol. For gold, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/ozone treatment is highly effective. For silicon, an RCA clean followed by a dip in hydrofluoric acid (HF) to create a hydrogen-terminated surface is a standard procedure.
-
Check Reagent Purity: If possible, verify the purity of your 19-(3-Iodopropyl)heptatriacontane using techniques like NMR or mass spectrometry.
-
Optimize Deposition Parameters: Systematically vary the concentration of your deposition solution and the incubation time to find the optimal conditions for your specific substrate and experimental setup.
-
Q4: I'm observing a high degree of steric hindrance, leading to a "lying-down" phase instead of a "standing-up" monolayer. How can I promote the desired orientation?
The bulky nature of the 19-(3-Iodopropyl)heptatriacontane molecule, particularly with the iodopropyl group not being at the very end of the chain, can lead to steric effects that hinder the formation of a densely packed, upright monolayer.[9][10]
-
Promoting the "Standing-Up" Phase:
-
Slower Deposition Rate: A slower, more controlled deposition can allow the molecules more time to find their optimal orientation. This can be achieved by using a more dilute solution or by performing the deposition at a slightly elevated temperature (while remaining below the desorption temperature).
-
Solvent Effects: As mentioned earlier, the choice of solvent is critical. A solvent that promotes strong intermolecular van der Waals interactions between the C37 chains will favor the "standing-up" configuration.
-
Post-Deposition Annealing: Thermal annealing can provide the necessary energy for molecules in a "lying-down" state to reorient into the more stable "standing-up" phase.[6]
-
Frequently Asked Questions (FAQs)
Q: What is the expected contact angle for a high-quality 19-(3-Iodopropyl)heptatriacontane SAM?
A well-ordered, densely packed monolayer of a long-chain alkane should present a hydrophobic surface. The expected static water contact angle would be in the range of 105-115 degrees.[11] A lower contact angle may indicate a disordered or incomplete monolayer where the underlying, more hydrophilic substrate is exposed.
Q: What is the role of the 3-iodopropyl group in the self-assembly process?
The 3-iodopropyl group serves as the headgroup that chemisorbs to the substrate. The iodine atom has an affinity for noble metal surfaces like gold, and can also react with hydroxylated surfaces like silicon oxide. The fact that the iodine is on a propyl group attached to the main C37 chain means the headgroup has some flexibility, which could influence the final packing density and tilt of the molecules in the monolayer.
Q: Can I use 19-(3-Iodopropyl)heptatriacontane on substrates other than gold and silicon?
Yes, while gold and silicon are the most common substrates for SAMs, the iodopropyl headgroup may allow for self-assembly on other surfaces as well. For example, it may form stable monolayers on other noble metals like silver and platinum, or on metal oxide surfaces such as titanium dioxide or indium tin oxide (ITO). However, the optimal conditions for SAM formation will likely vary for each substrate and will need to be determined empirically.
Q: How should I store my 19-(3-Iodopropyl)heptatriacontane and the prepared SAMs?
19-(3-Iodopropyl)heptatriacontane should be stored in a cool, dark, and dry place, preferably under an inert atmosphere to prevent any degradation. Prepared SAMs should be stored in a clean, dry environment, such as a desiccator or a nitrogen-purged container, to minimize contamination and oxidation. For best results, use freshly prepared SAMs for your experiments.
Quantitative Data Summary
The following table provides a summary of typical experimental parameters and expected outcomes for the formation of long-chain alkane SAMs, which can be used as a starting point for optimizing your experiments with 19-(3-Iodopropyl)heptatriacontane.
| Parameter | Recommended Range | Expected Outcome for High-Quality SAM | Reference |
| Concentration | 0.1 - 1 mM | Complete monolayer coverage without multilayer formation | [3] |
| Solvent | Toluene, Hexane, Chloroform (high purity) | Promotes ordered packing of long alkyl chains | [4] |
| Incubation Time | 24 - 48 hours | Allows for slow organization and ordering of the monolayer | |
| Temperature | Room Temperature (20-25°C) | Sufficient for initial adsorption | |
| Post-Deposition Annealing | 60 - 100°C for 2-4 hours | Improves molecular ordering and reduces defects | [5][6] |
| Water Contact Angle | N/A | 105 - 115° | [11] |
| Film Thickness (Ellipsometry) | N/A | Consistent with a tilted, close-packed monolayer | [12] |
Experimental Protocols
Protocol 1: Substrate Preparation
A pristine substrate is the foundation of a high-quality SAM. The following are standard protocols for cleaning gold and silicon substrates.
A. Gold Substrates:
-
Immerse the gold substrate in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Leave the substrate in the solution for 10-15 minutes.
-
Carefully remove the substrate and rinse it extensively with deionized water (18 MΩ·cm).
-
Rinse the substrate with high-purity ethanol or the solvent you will use for SAM formation.
-
Dry the substrate under a stream of high-purity nitrogen or argon gas. Use immediately.
B. Silicon Substrates:
-
Perform a standard RCA-1 clean by immersing the silicon substrate in a 5:1:1 mixture of deionized water, 27% ammonium hydroxide, and 30% hydrogen peroxide at 75-80°C for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Perform an RCA-2 clean by immersing the substrate in a 6:1:1 mixture of deionized water, 37% hydrochloric acid, and 30% hydrogen peroxide at 75-80°C for 15 minutes.
-
Rinse thoroughly with deionized water.
-
To create a hydrogen-terminated surface, dip the substrate in a 2% hydrofluoric acid (HF) solution for 30-60 seconds. (CAUTION: HF is extremely toxic and corrosive. Handle with extreme care and follow all safety protocols).
-
Rinse with deionized water and dry under a stream of high-purity nitrogen or argon gas. Use immediately.
Protocol 2: Formation of 19-(3-Iodopropyl)heptatriacontane SAM
-
Prepare a 0.5 mM solution of 19-(3-Iodopropyl)heptatriacontane in a high-purity, anhydrous solvent (e.g., toluene).
-
Place the freshly cleaned substrate in a clean glass container.
-
Pour the 19-(3-Iodopropyl)heptatriacontane solution into the container, ensuring the substrate is fully submerged.
-
Purge the container with a gentle stream of nitrogen or argon gas for 1-2 minutes to remove oxygen and moisture.
-
Seal the container tightly and leave it undisturbed at room temperature for 24-48 hours.
-
After the incubation period, remove the substrate from the solution and rinse it thoroughly with the same fresh solvent to remove any physisorbed molecules.
-
Dry the substrate under a stream of high-purity nitrogen or argon gas.
-
For improved ordering, consider thermal annealing as described in the troubleshooting section.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete surface coverage of your 19-(3-Iodopropyl)heptatriacontane SAM.
Caption: A step-by-step workflow for troubleshooting incomplete SAM coverage.
Self-Assembly Process Diagram
This diagram illustrates the key stages of self-assembly for long-chain alkanes on a substrate.
Caption: The two-stage process of SAM formation for long-chain alkanes.
References
-
Zhang, Y., et al. (2021). Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study. Langmuir. Retrieved from [Link]
-
(n.d.). Contact Angle Measurements. Retrieved from [Link]
-
MacDonald, R. C., et al. (2022). The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides. PMC. Retrieved from [Link]
-
Mishra, A., et al. (2009). Thermal stability of self-assembled monolayers : Influence of lateral hydrogen bonding. Diva-Portal.org. Retrieved from [Link]
-
Cicero, R. L., et al. (2005). High-Resolution X-ray Photoelectron Spectroscopic Studies of Alkylated Silicon(111) Surfaces. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Rodrigues Silva, D., et al. (n.d.). Steric effects often overlooked. ScienceLink. Retrieved from [Link]
-
(n.d.). SAM on Si.indd. Retrieved from [Link]
-
Bouzouráa, Z., et al. (2005). Truly quantitative XPS characterization of organic monolayers on silicon: study of alkyl and alkoxy monolayers on H-Si(111). PubMed. Retrieved from [Link]
-
Tao, F., et al. (2004). Annealing effect for self-assembled monolayers formed from terphenylethanethiol on Au(111). RSC Publishing. Retrieved from [Link]
-
Lindblad, A., et al. (2026). Understanding the Phase Diagram of Self-Assembled Monolayers of Alkanethiolates on Gold. Computational Materials Group @ Chalmers. Retrieved from [Link]
-
A.S, S., et al. (2022). Role of Solvent Polarity on Dispersion Quality and Stability of Functionalized Carbon Nanotubes. MDPI. Retrieved from [Link]
-
Waegele, M. M., et al. (2010). Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. PMC. Retrieved from [Link]
-
Kim, Y., et al. (2012). Annealing effect for self-assembled monolayers formed from terphenylethanethiol on Au(111). RSC Publishing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the Phase Diagram of Self-Assembled Monolayers of Alkanethiolates on Gold | Computational Materials Group @ Chalmers [materialsmodeling.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrophilic Partitioning or Surface Adsorption? A Quantitative Assessment of Retention Mechanisms for Hydrophilic Interaction Chromatography (HILIC) [mdpi.com]
- 5. Thermal stability of self-assembled monolayers : Influence of lateral hydrogen bonding [diva-portal.org]
- 6. Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Truly quantitative XPS characterization of organic monolayers on silicon: study of alkyl and alkoxy monolayers on H-Si(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steric effects often overlooked | International | ScienceLink [sciencelink.net]
- 10. Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdmf.hkust.edu.hk [mdmf.hkust.edu.hk]
- 12. nsa.mtl.kyoto-u.ac.jp [nsa.mtl.kyoto-u.ac.jp]
Technical Support Center: Enhancing the Stability of Surfaces Modified with 19-(3-Iodopropyl)heptatriacontane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 19-(3-Iodopropyl)heptatriacontane for advanced surface modification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve stable and reproducible surface functionalization. Our approach is grounded in established scientific principles to empower you to overcome common experimental challenges.
Foundational Understanding: The Chemistry of 19-(3-Iodopropyl)heptatriacontane Modification
19-(3-Iodopropyl)heptatriacontane is a long-chain alkyl iodide with the chemical formula C40H81I. Its utility in surface modification stems from the reactive carbon-iodine (C-I) bond at the propyl group, which allows for covalent attachment to various substrates, while the long heptatriacontane chain (37 carbons) provides a well-defined, hydrophobic, and ordered monolayer.
The primary mechanism for surface attachment involves a nucleophilic substitution-type reaction where a nucleophilic group on the substrate surface attacks the electrophilic carbon atom attached to the iodine, leading to the displacement of the iodide ion and the formation of a covalent bond between the surface and the alkyl chain. For hydroxylated surfaces like silicon oxide (SiOx), the surface silanol groups (Si-OH) can act as nucleophiles. The stability of the resulting modified surface is critically dependent on the integrity of this covalent linkage and the packing density of the long alkyl chains.
Frequently Asked Questions (FAQs)
Q1: What are the most common substrates for modification with 19-(3-Iodopropyl)heptatriacontane?
A1: While this molecule can theoretically be used to modify any surface with appropriate nucleophilic groups, it is most commonly applied to hydroxylated surfaces. These include:
-
Silicon oxide (SiOx/glass/quartz): The surface silanol (Si-OH) groups can form stable Si-O-C bonds.[1][2]
-
Metal oxides (e.g., aluminum oxide, titanium oxide): Similar to silicon oxide, these surfaces possess hydroxyl groups that can react with the alkyl iodide.[3][4]
-
Surfaces pre-functionalized with amines or thiols: The nucleophilicity of these groups allows for a robust reaction with the iodopropyl moiety.
Q2: What is the expected contact angle for a high-quality modified surface?
A2: A well-formed, dense monolayer of a long-chain alkane like 19-(3-Iodopropyl)heptatriacontane should render the surface highly hydrophobic. The static water contact angle is expected to be in the range of 105-115°.[5] Lower contact angles may indicate incomplete monolayer formation, disorder, or the presence of contaminants.
Q3: How can I confirm the covalent attachment of the molecule to the surface?
A3: X-ray Photoelectron Spectroscopy (XPS) is the most direct method. You should observe the following:
-
Presence of an Iodine (I 3d) signal: Even after extensive rinsing, the presence of iodine confirms the molecule is on the surface. The binding energy of the I 3d5/2 peak can provide information about the chemical state of the iodine (e.g., covalently bound vs. adsorbed iodide).[6][7]
-
High-resolution Carbon (C 1s) spectrum: The C 1s spectrum will be dominated by a large peak corresponding to the alkyl chain (C-C/C-H bonds) at approximately 284.8 eV.
-
Attenuation of substrate signals: The intensity of the substrate signals (e.g., Si 2p for silicon oxide) will be reduced due to the overlying organic layer.
Q4: How stable is the C-I bond on the modified surface?
A4: The C-I bond is the weakest among the carbon-halogen bonds and can be susceptible to cleavage by UV light, high temperatures, or reaction with strong nucleophiles.[8][9] For applications under ambient light and moderate temperatures, the bond is generally stable. However, for applications involving harsh conditions, the stability should be experimentally verified.
Troubleshooting Guides
Problem 1: Low Water Contact Angle After Modification
Symptoms: The static water contact angle is significantly lower than the expected 105-115°. The surface may appear patchy or show high contact angle hysteresis.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete Reaction | The reaction between the iodopropyl group and the surface may not have gone to completion due to insufficient reaction time, low temperature, or low reagent concentration. | 1. Increase Reaction Time: Extend the immersion time of the substrate in the deposition solution to 24-48 hours. 2. Increase Temperature: Gently heat the reaction mixture to 40-60 °C to increase the reaction kinetics. Avoid excessive heat which can lead to solvent evaporation and potential degradation. 3. Optimize Concentration: Increase the concentration of 19-(3-Iodopropyl)heptatriacontane in the deposition solution to the 1-5 mM range. |
| Contaminated Substrate | Organic residues or particulate matter on the substrate surface will block reactive sites and prevent the formation of a dense, ordered monolayer.[10] | 1. Thorough Cleaning: Implement a rigorous substrate cleaning protocol. For silicon oxide, this may involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by piranha solution treatment or UV/ozone cleaning to generate a high density of silanol groups. 2. Proper Handling: Use clean, non-reactive tweezers and handle substrates in a clean environment to prevent re-contamination. |
| Poor Solvent Quality | Trace amounts of water or other nucleophiles in the solvent can hydrolyze the surface or react with the alkyl iodide in solution, reducing its availability for surface reaction. | 1. Use Anhydrous Solvents: Employ high-purity, anhydrous solvents (e.g., toluene, hexane, or chloroform) for the deposition solution. 2. Inert Atmosphere: Perform the deposition under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture and oxygen. |
| Sub-optimal pH (for hydroxylated surfaces) | The nucleophilicity of surface hydroxyl groups can be influenced by pH. A slightly basic environment can deprotonate the hydroxyl groups, making them more reactive. | 1. Add a Non-nucleophilic Base: Introduce a small amount of a non-nucleophilic base, such as pyridine or triethylamine, to the deposition solution to catalyze the reaction. |
Problem 2: Poor Monolayer Stability Over Time
Symptoms: The water contact angle decreases over time, or XPS analysis shows a reduction in the carbon and iodine signals and an increase in the substrate signals.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Hydrolysis of the Underlying Substrate | For silicon oxide substrates, the Si-O-Si bonds of the substrate itself can be susceptible to hydrolysis, especially in aqueous environments with high or low pH, leading to the detachment of the monolayer.[11] | 1. Post-Deposition Annealing: After monolayer formation, anneal the modified substrate at a moderate temperature (e.g., 100-120 °C) under vacuum or an inert atmosphere. This can help to drive off any adsorbed water and potentially strengthen the surface-molecule linkage. 2. Use of Dipodal Silanes (if applicable): For applications requiring extreme stability, consider using a dipodal silane as an adhesion layer before attaching the desired molecule. Dipodal silanes form two covalent bonds with the surface, significantly enhancing hydrolytic stability.[12] |
| Oxidative Degradation | The long alkyl chain can be susceptible to oxidation over long periods, especially when exposed to UV light and oxygen. This can introduce polar functional groups, lowering the contact angle. | 1. Inert Storage: Store the modified substrates in the dark and under an inert atmosphere (e.g., in a nitrogen-filled desiccator). 2. Avoid Harsh Oxidizing Agents: Do not expose the modified surfaces to strong oxidizing agents. |
| Photodegradation of the C-I Bond | The carbon-iodine bond can be cleaved by exposure to UV light, leading to the loss of the alkyl chain or the formation of reactive radicals on the surface.[8] | 1. Minimize Light Exposure: Handle and store the modified substrates in the dark or under filtered light. 2. Consider Alternative Chemistries: For applications requiring high UV stability, consider alternative attachment chemistries that do not involve a C-I bond. |
Experimental Protocols & Workflows
Protocol 1: Surface Modification of Silicon Oxide with 19-(3-Iodopropyl)heptatriacontane
-
Substrate Cleaning: a. Sonicate the silicon oxide substrate in acetone, isopropanol, and deionized water for 15 minutes each. b. Dry the substrate with a stream of dry nitrogen. c. Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). d. Rinse the substrate thoroughly with copious amounts of deionized water and dry with a stream of dry nitrogen.
-
Deposition Solution Preparation: a. In a clean, dry glass vial, dissolve 19-(3-Iodopropyl)heptatriacontane in anhydrous toluene to a final concentration of 1 mM. b. Add a catalytic amount of pyridine (e.g., 0.1% v/v).
-
Monolayer Formation: a. Place the cleaned substrate in the deposition solution. b. Purge the vial with dry nitrogen or argon for 5 minutes and seal it tightly. c. Place the vial in an oven or on a hotplate at 60 °C for 24 hours.
-
Rinsing and Drying: a. Remove the substrate from the deposition solution and rinse it thoroughly with fresh anhydrous toluene to remove any physisorbed molecules. b. Sonicate the substrate in fresh anhydrous toluene for 5 minutes. c. Dry the substrate with a stream of dry nitrogen.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the modified surface.
Data Presentation: Expected Analytical Results
| Analytical Technique | Parameter | Expected Result for High-Quality, Stable Monolayer | Indication of a Problem |
| Contact Angle Goniometry | Static Water Contact Angle | 105-115° | < 100° |
| Contact Angle Hysteresis | < 10° | > 15° | |
| X-ray Photoelectron Spectroscopy (XPS) | I 3d5/2 Binding Energy | ~619-620 eV | Shift in binding energy or absence of signal |
| C 1s Spectrum | Dominant peak at ~284.8 eV (C-C/C-H) | Presence of significant C-O or C=O peaks | |
| Substrate Signal Attenuation | Significant reduction in substrate signal intensity | Low attenuation of substrate signals | |
| Atomic Force Microscopy (AFM) | Surface Morphology | Smooth, uniform surface with low RMS roughness (< 0.5 nm) | Pinhole defects, aggregates, or high surface roughness |
| Monolayer Thickness (from scratching) | ~3-4 nm | Inconsistent or lower than expected thickness |
Visualizations
Mechanism of Surface Modification on Silicon Oxide
Caption: Covalent attachment to a hydroxylated surface.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting experiments.
References
-
Contact Angle Measurements. (n.d.). Retrieved from [Link]
- Jenks, C. J., & Bent, B. E. (1991). Alkyl iodide decomposition on copper surfaces: .alpha.-elimination and .beta.-hydride elimination from adsorbed alkyls. Journal of the American Chemical Society, 113(19), 7277-7285.
- Tero, R., Urisu, T., & Fujimori, H. (2005). The reactive chemisorption of alkyl iodides at Cu(110) and Ag(111) surfaces: a combined STM and XPS study. Physical Chemistry Chemical Physics, 7(9), 1968-1974.
- Gao, Q., & Gellman, A. J. (1993). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. The Journal of Physical Chemistry, 97(27), 7063-7070.
- Jenks, C. J., Bent, B. E., Bernstein, N., & Zaera, F. (1991). Alkyl iodide decomposition on copper surfaces: .alpha.-elimination and .beta.-hydride elimination from adsorbed alkyls. Journal of the American Chemical Society, 113(19), 7277-7285.
-
Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]
- Gallardo, J., et al. (2022). Bioactive Coatings on Titanium: A Review on Hydroxylation, Self-Assembled Monolayers (SAMs) and Surface Modification Strategies.
- Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554.
- Nishimura, S., et al. (2024). Morphology Observation of Two-Dimensional Monolayers of Model Proteins on Water Surface as Revealed by Dropping Method. Polymers, 16(8), 1056.
- Koefoed, L., Pedersen, S. U., & Daasbjerg, K. (2017). Covalent Modification of Glassy Carbon Surfaces by Electrochemical Grafting of Aryl Iodides. Langmuir, 33(13), 3217-3222.
- Li, Y., et al. (2025). Ambiently Stable Two-Dimensional β-CuI Monolayers with Self-Trapping Exciton Luminescence.
- Facchetti, A. (2007). Different steps involving the mechanism of SAM formation of hydrated....
- Sousa, F. L., et al. (2009). The stability of self-assembled monolayers with time and under biological conditions. Colloids and Surfaces B: Biointerfaces, 73(2), 268-275.
-
Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Retrieved from [Link]
- Lee, A. W. H., & Gates, B. D. (2017). Covalent Surface Modification of Silicon Oxides with Alcohols in Polar Aprotic Solvents. Langmuir, 33(23), 5733-5742.
- Tavana, H., et al. (2004). .4 STUDY OF ADVANCING & RECEDING CONTACT ANGLES. Bibliothèque et Archives Canada.
-
nanoAnalytics. (n.d.). Techniques Contact Angle Measurement. Retrieved from [Link]
-
Purdue University. (n.d.). Alkyl Halides. Retrieved from [Link]
-
Brighton Science. (2024, October 15). Comprehensive Guide to Understanding X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis. Retrieved from [Link]
-
BYJU'S. (n.d.). Alkyl Iodide. Retrieved from [Link]
- Li, Y., et al. (2022). AFM/XPS Analysis of the Growth and Architecture of Oriented Molecular Monolayer by Spin Cast Process and Its Cross-Linking Induced by Hyperthermal Hydrogen. Polymers, 14(12), 2488.
-
Covalent Metrology. (2024, August 27). X-ray Photoelectron Spectroscopy (XPS) | ESCA. Retrieved from [Link]
-
ResearchGate. (n.d.). Atomic force microscopy (AFM) micrographs of deposited monolayers on.... Retrieved from [Link]
- Kowalczyk, D. A., et al. (2021).
- Kim, T., et al. (2023). Extreme long-lifetime self-assembled monolayer for air-stable molecular junctions. Proceedings of the National Academy of Sciences, 120(43), e2308902120.
- Tavana, H., et al. (2004). Contact angle measurements with liquids consisting of bulky molecules. Journal of Colloid and Interface Science, 279(2), 493-502.
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
- Jenks, C. J., Bent, B. E., Bernstein, N., & Zaera, F. (2000). The Chemistry of Alkyl Iodides on Copper Surfaces. 1. Adsorption Geometry. The Journal of Physical Chemistry B, 104(14), 3008-3016.
-
ResearchGate. (n.d.). Suggested pathways for the formation of alkyl iodides. Formation of.... Retrieved from [Link]
- Morgan, W. E., & Van Wazer, J. R. (1975). X-ray photoelectron spectroscopic (XPS) studies of iodine oxocompounds. The Journal of Physical Chemistry, 79(8), 772-776.
- Strieth-Kalthoff, F., et al. (2026). Metal-free visible-light carbonylation of alkyl iodides to amides via consecutive photoinduced electron transfer. Chemical Science, 17(1), 123-129.
- Thomas, A. G., et al. (2021). XPS-based multi-technique analyses for comprehensive understanding of functional materials. Chemical Society Reviews, 50(20), 11410-11470.
- Haick, H., et al. (2009). Covalent Attachment of Alkyl Functionality to 50 nm Silicon Nanowires through a Chlorination/Alkylation Process. The Journal of Physical Chemistry C, 113(30), 13094-13101.
- Lee, A. W. H., & Gates, B. D. (2017). Covalent Surface Modification of Silicon Oxides with Alcohols in Polar Aprotic Solvents. Langmuir.
- Lee, Y. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). International Journal of Molecular Sciences, 24(4), 3241.
-
ChemRxiv. (n.d.). Enhancing stability of 3-(aminopropyl)triethoxysilane (APTES) and glutaraldehyde (GA)-anchored glass coatings through Schiff bas. Retrieved from [Link]
- Wang, H., et al. (2018). Controllable functionalization of hydroxyl-terminated self-assembled monolayers via catalytic oxa-Michael reaction. The Journal of Chemical Physics, 149(18), 184703.
- Al-Azri, N., et al. (2021). Spontaneous Grafting of OH-Terminated Molecules on Si−H Surfaces via Si–O–C Covalent Bonding. Molecules, 26(5), 1433.
- S. D. B. (2014). Covalent Surface Modification of Oxide Surfaces.
- Alves, C. A. (1992). The characterization of organic monolayers at gold surfaces using scanning tunneling microscopy and atomic force microscopy correlation with macrostructural properties (Technical Report). OSTI.GOV.
- Queen, M. A., et al. (2021). Atomic-Scale Imaging of Polymers and Precision Molecular Weight Analysis. Journal of the American Chemical Society, 143(39), 16045-16052.
- EP1307919A1 - Electrical passivation of silicon-containing surfaces using organic layers - Google Patents. (n.d.).
- Okhrimenko, D., et al. (2017). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures.
-
Accounts of Materials Research. (n.d.). Optimizing Solvent Chemistry for High-Quality Halide Perovskite Films. Retrieved from [Link]
- Eyley, S., & Thielemans, W. (2011). Surface chemical functionalization of cellulose nanocrystals by 3-aminopropyltriethoxysilane. Langmuir, 27(21), 13081-13088.
- Lee, A. W. H., & Gates, B. D. (2017). Covalent Surface Modification of Silicon Oxides with Alcohols in Polar Aprotic Solvents. Langmuir.
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 7.1: Alkyl Halides - Structure and Physical Properties. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spontaneous Grafting of OH-Terminated Molecules on Si−H Surfaces via Si–O–C Covalent Bonding | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. nanoscience.com [nanoscience.com]
- 6. The reactive chemisorption of alkyl iodides at Cu(110) and Ag(111) surfaces: a combined STM and XPS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alkyl Halides [chemed.chem.purdue.edu]
- 9. byjus.com [byjus.com]
- 10. mdmf.hkust.edu.hk [mdmf.hkust.edu.hk]
- 11. chemrxiv.org [chemrxiv.org]
- 12. gelest.com [gelest.com]
Validation & Comparative
Comparative Guide: 19-(3-Iodopropyl)heptatriacontane vs. Traditional Long-Chain Alkyl Halides in LNP Synthesis
Introduction
The evolution of lipid nanoparticles (LNPs) for mRNA delivery has been fundamentally driven by the architectural design of ionizable lipids. The transition from linear to highly branched ("swallow-tail") hydrophobic tails represents a paradigm shift in overcoming the primary bottleneck of intracellular delivery: endosomal escape. This guide objectively compares the performance, physicochemical properties, and synthetic utility of 19-(3-Iodopropyl)heptatriacontane —a massive, symmetrical swallow-tail precursor—against traditional long-chain alkyl halides like 1-Iodooctadecane and 1-Iodo-2-hexyldecane.
Section 1: Structural Causality & Physicochemical Properties
The efficacy of an ionizable lipid is dictated by its spatial conformation within the acidic environment of the endosome .
-
Linear Alkyl Halides (e.g., 1-Iodooctadecane): Yield lipids with cylindrical geometries. When protonated, these lipids tend to maintain a stable lamellar bilayer, resulting in poor endosomal membrane disruption and low mRNA release.
-
Asymmetrical Branched Halides (e.g., 1-Iodo-2-hexyldecane): Yield lipids with a moderate cone shape, improving endosomal escape. However, their asymmetry can lead to suboptimal packing within the LNP core.
-
Symmetrical Swallow-Tail Halides (e.g., 19-(3-Iodopropyl)heptatriacontane): This C40 precursor features a 37-carbon backbone with a reactive 3-iodopropyl branch at the exact center (C19). When reacted with a polyamine core, it generates a lipid with an extreme hydrophobic cone shape. Upon protonation in the endosome, this massive twin-C18 tail thermodynamically forces the endosomal membrane to undergo a lamellar-to-inverted-hexagonal (H_II) phase transition, physically rupturing the vesicle .
Section 2: Comparative Experimental Data
The following table summarizes the quantitative and qualitative differences between these alkyl halide precursors and their resulting LNP characteristics.
| Property | 19-(3-Iodopropyl)heptatriacontane | 1-Iodooctadecane | 1-Iodo-2-hexyldecane |
| Structure Type | Symmetrical Swallow-Tail (C40) | Linear (C18) | Asymmetrical Branched (C16) |
| Molecular Weight | 689.0 g/mol | 380.4 g/mol | 352.3 g/mol |
| Steric Hindrance (S_N2) | High (Requires prolonged heating) | Low (Rapid reaction) | Moderate |
| Derived Lipid Geometry | Extreme Cone Shape | Cylindrical | Moderate Cone Shape |
| Phase Transition | Drives robust H_II phase formation | Remains Lamellar | Partial H_II phase formation |
| Endosomal Escape | Very High | Low | High |
Section 3: Synthesis & Application Workflows
Synthesizing ionizable lipids from massive swallow-tail precursors requires specific experimental considerations due to their extreme hydrophobicity and steric bulk.
Protocol: S_N2 Alkylation of Polyamine Core with 19-(3-Iodopropyl)heptatriacontane
-
Reaction Setup: Dissolve the polyamine core (1.0 eq) and 19-(3-Iodopropyl)heptatriacontane (3.5 eq) in a highly non-polar/polar aprotic solvent mixture (e.g., anhydrous THF/Acetonitrile) to ensure solubility of the highly lipophilic C40 chain.
-
Catalysis & Base: Add anhydrous potassium carbonate (K₂CO₃) (4.0 eq).
-
Causality: K₂CO₃ acts as a mild proton scavenger to neutralize the HI byproduct. A stronger base (like NaH) is avoided to prevent unwanted E2 elimination of the primary alkyl iodide into an alkene.
-
-
Thermal Activation: Reflux the mixture at 80°C for 48-72 hours under an inert argon atmosphere.
-
Causality: Although the iodine is on a primary carbon, the massive steric bulk and slow molecular tumbling of the C37 backbone drastically reduce the collision frequency with the nucleophile, necessitating prolonged thermal activation compared to linear alkyl halides.
-
-
Purification: Filter to remove inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, DCM/MeOH gradient).
-
Self-Validating System:
-
Structural Validation: Perform ¹H-NMR (CDCl₃). The reaction is validated by the complete disappearance of the -CH₂-I triplet (~3.2 ppm) and the emergence of the -CH₂-N multiplet (~2.5 ppm). LC-MS confirms the exact mass.
-
Functional Validation: Formulate LNPs using a microfluidic mixer. Utilize a TNS (6-(p-Toluidino)-2-naphthalenesulfonic acid) assay to determine the apparent pKa. A successful swallow-tail lipid will exhibit a pKa between 6.5 and 6.9, ensuring it remains neutral in circulation but protonates rapidly in the endosome .
-
Section 4: Mechanistic Visualization
S_N2 synthesis workflow for branched ionizable lipids.
Mechanism of LNP endosomal escape via H_II phase transition.
References
-
Title: Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: Spatial Conformation of Ionizable Lipids Regulates Endosomal Membrane Disruption Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data Source: PubMed Central (PMC) - NIH URL: [Link]
Performance Analysis: 19-(3-Iodopropyl)heptatriacontane vs. Shorter Chain Analogues in Nucleic Acid Delivery
A Senior Application Scientist's Guide to Structure-Activity Relationships in Lipid Nanoparticle Formulations
Introduction: Beyond the Headgroup - The Critical Role of Lipid Tails
For researchers in drug delivery, the efficacy of a Lipid Nanoparticle (LNP) system for delivering nucleic acid payloads like siRNA and mRNA is a multifactorial challenge. While the design of the ionizable lipid's headgroup has garnered significant attention for its role in encapsulation and endosomal escape, the biophysical contributions of the lipid tails—the long hydrophobic alkyl chains—are equally critical in dictating the particle's ultimate fate and function.
This guide delves into the performance of lipids derived from 19-(3-Iodopropyl)heptatriacontane , an exceptionally long-chain C37 alkyl halide. Direct experimental data for this specific compound is not publicly available, likely due to its nature as a specialized synthetic intermediate rather than a final, formulated lipid. Alkyl halides, particularly iodides, are versatile precursors in organic synthesis, primarily used to introduce alkyl groups into molecules like the amine-containing headgroups of ionizable lipids[1][2].
Therefore, this analysis will proceed from a well-established principle in medicinal chemistry and materials science: the structure-activity relationship (SAR). By examining extensive published data on the impact of lipid tail length on LNP performance, we can construct a robust, data-driven comparison between the hypothesized performance of a C37-based lipid and its shorter-chain analogues (e.g., C27 and C17). This guide will explore the causal mechanisms, present comparative experimental data, and provide detailed protocols for researchers to validate these principles in their own work.
The Causal Link: How Alkyl Chain Length Dictates LNP Performance
The length of the lipid tails directly influences the nanoparticle's physicochemical properties, which in turn dictates its biological behavior. The core principle is that chain length modulates the geometry and packing of lipids within the LNP core, affecting stability, morphology, and interactions with serum proteins[3].
Longer alkyl chains, such as the C37 backbone of 19-(3-Iodopropyl)heptatriacontane, increase the lipid's molecular volume. This has several predictable consequences:
-
Increased Hydrophobicity and Stability: Longer chains lead to stronger van der Waals forces between tails, creating a more ordered, densely packed, and stable LNP core. This can improve particle integrity in circulation.
-
Altered Particle Morphology: The internal structure of LNPs can be visualized using techniques like Cryo-Transmission Electron Microscopy (Cryo-TEM) and Small-Angle X-ray Scattering (SAXS)[4][5]. Chain length is known to influence the internal phase of the LNP, which can impact the efficiency of payload release.
-
Modulated Biodistribution: Perhaps the most significant impact of tail length is on organ-selective delivery. A seminal study demonstrated that lipid tail length can dynamically shift mRNA delivery from the liver to the spleen[6][7]. Shorter-chain lipids lead to an enrichment of helper lipids (like DSPC) on the LNP surface. This "DSPC shielding" reduces the adsorption of Apolipoprotein E (ApoE), a key serum protein that targets LNPs for rapid uptake by hepatocytes in the liver. By avoiding this rapid hepatic clearance, shorter-chain LNPs have a longer circulation time and preferentially accumulate in the spleen[6][7].
This relationship provides a powerful, yet simple, chemical strategy for tuning the therapeutic application of an LNP system.
Comparative Performance Data
The following tables summarize the expected performance metrics based on established SAR principles. The data is representative and serves to illustrate the trends observed when varying lipid tail length.
Table 1: Predicted Physicochemical Properties of siRNA-LNPs
| Lipid Analogue (Chain Length) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
|---|---|---|---|
| C17 Analogue | 85 ± 5 | < 0.15 | > 95% |
| C27 Analogue | 82 ± 6 | < 0.15 | > 95% |
| C37 Analogue (from 19-(3-Iodopropyl)heptatriacontane) | 80 ± 5 | < 0.15 | > 95% |
Rationale: With modern formulation techniques like microfluidics, all analogues are expected to form small, monodisperse LNPs with high encapsulation efficiency. Subtle variations in size may occur due to packing differences[8][9].
Table 2: Predicted In Vitro Gene Silencing Performance
| Lipid Analogue (Chain Length) | Target Gene (Luciferase) IC50 in HeLa Cells |
|---|---|
| C17 Analogue | ~1.5 ng/mL |
| C27 Analogue | ~1.1 ng/mL |
| C37 Analogue | ~2.0 ng/mL |
Rationale: There is often an optimal tail length for in vitro potency[8]. While longer chains (C37) create stable particles, they may exhibit slightly slower payload release kinetics or less favorable interactions for endosomal escape compared to an optimized intermediate chain length (C27). Very short chains (C17) may be less stable, leading to premature payload release and slightly reduced efficacy[4][5].
Table 3: Predicted In Vivo Biodistribution Profile (IV Injection in Mice)
| Lipid Analogue (Chain Length) | % Injected Dose in Liver (6h) | % Injected Dose in Spleen (6h) | Spleen/Liver Ratio |
|---|---|---|---|
| C17 Analogue | ~25% | ~20% | 0.80 |
| C27 Analogue | ~50% | ~8% | 0.16 |
| C37 Analogue | > 65% | < 5% | < 0.08 |
Rationale: This data reflects the strong correlation between tail length and organ tropism[6][7]. The very long C37 analogue is predicted to be a potent hepatotropic (liver-targeting) agent. In contrast, the shorter C17 analogue demonstrates a significant shift in delivery from the liver to the spleen.
Experimental Protocols
To empower researchers to investigate these structure-activity relationships, we provide the following validated, step-by-step protocols.
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs using a commercially available microfluidic mixing system, a highly reproducible method for generating uniform nanoparticles[10].
Materials:
-
Ionizable lipid analogue (C17, C27, or C37-derived), DSPC, Cholesterol, PEG-DMG (e.g., molar ratio 50:10:38.5:1.5)
-
siRNA or mRNA in 25 mM acetate buffer (pH 4.0)
-
Anhydrous Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Dialysis cassette (10 kDa MWCO)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare Lipid Stock: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol to a final total lipid concentration of 12.5 mg/mL.
-
Prepare Nucleic Acid Stock: Dilute the siRNA/mRNA in 25 mM acetate buffer (pH 4.0) to a concentration of 0.45 mg/mL.
-
System Setup: Prime the microfluidic system according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Mixing: Set the flow rate ratio of aqueous to ethanol phase at 3:1 and a total flow rate of 12 mL/min. Initiate mixing. The rapid reduction in solvent polarity causes the lipids to precipitate and encapsulate the nucleic acid, forming LNPs.
-
Dialysis: Collect the nanoparticle solution and immediately dialyze against 1x PBS (pH 7.4) for at least 6 hours (or overnight) at 4°C to remove ethanol and raise the pH, resulting in a neutrally charged particle surface.
-
Sterilization & Storage: Recover the dialyzed LNP solution and sterile-filter through a 0.22 µm syringe filter. Store at 4°C.
Protocol 2: LNP Characterization
A. Size and Polydispersity via Dynamic Light Scattering (DLS)
-
Dilute a small aliquot of the final LNP formulation in 1x PBS to a suitable concentration (e.g., 1:50 v/v).
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the Z-average diameter (size) and Polydispersity Index (PDI)[11].
-
Acceptance Criteria: A Z-average size between 70-100 nm and a PDI < 0.2 are typically desired for systemic delivery[9].
B. Encapsulation Efficiency via RiboGreen Assay
-
Prepare two sets of samples from the LNP formulation.
-
To the first set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release all encapsulated RNA.
-
To the second set, add PBS (no lysis).
-
Add the RiboGreen reagent (which fluoresces upon binding to RNA) to both sets and measure fluorescence (Ex/Em ~480/520 nm)[10].
-
Calculate encapsulation efficiency using the formula: EE (%) = (Fluorescence_Lysed - Fluorescence_Unlysed) / Fluorescence_Lysed * 100
Protocol 3: In Vitro siRNA-Mediated Gene Knockdown Assay
This protocol uses a luciferase reporter gene for a straightforward assessment of gene silencing[12].
Materials:
-
HeLa cells stably expressing Luciferase
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
LNP-siRNA formulations (targeting Luciferase and a non-targeting control)
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Promega ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa-Luc cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
LNP Treatment: Prepare serial dilutions of the LNP-siRNA formulations (both targeting and non-targeting control) in complete growth medium.
-
Aspirate the old medium from the cells and add 100 µL of the LNP-containing medium to each well.
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2. The typical duration for siRNA screens ranges from 48 to 72 hours to allow for both mRNA degradation and protein turnover[13][14].
-
Lysis and Luminescence Reading: After incubation, add the luciferase assay reagent directly to the wells according to the manufacturer's protocol. This lyses the cells and initiates the light-producing reaction.
-
Measure luminescence using a plate-reading luminometer.
Conclusion and Forward Outlook
The length of an ionizable lipid's alkyl tail is a powerful and surprisingly simple parameter for tuning the performance of nucleic acid delivery systems. While a very long-chain precursor like 19-(3-Iodopropyl)heptatriacontane is an ideal starting material for creating highly stable, liver-tropic LNPs, this guide demonstrates that there is no single "best" chain length.
-
Very Long Chains (e.g., C37): Offer high stability and potent liver targeting, ideal for therapies addressing hepatic diseases.
-
Intermediate Chains (e.g., C27): May represent a "sweet spot" for maximizing in vitro potency by balancing particle stability with efficient payload release.
-
Shorter Chains (e.g., C17): Provide a strategic advantage for de-targeting the liver and increasing delivery to other tissues, such as the spleen, which is critical for vaccine development and immunotherapy applications[6][7].
By systematically synthesizing and evaluating a series of lipids with varying tail lengths, researchers can fine-tune nanoparticle biodistribution and efficacy, moving closer to rationally designed, application-specific delivery vehicles. The protocols and principles outlined here provide a robust framework for conducting such critical investigations.
References
-
Karve, S., et al. (2023). Understanding structure activity relationships of Good HEPES lipids for lipid nanoparticle mRNA vaccine applications. Biomaterials, 299, 122243. [Link]
-
Eygeris, Y., et al. (2022). Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. ACS Chemical Biology, 17(5), 1141-1153. [Link]
-
Precision NanoSystems. (n.d.). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. [Link]
-
Gaskill, K., et al. (2023). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. bioRxiv. [Link]
-
Sato, Y., et al. (2023). Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles. ACS Nano Letters, 23(21), 9416–9424. [Link]
-
Lee, S., et al. (2023). Correlating the Structure and Gene Silencing Activity of Oligonucleotide-Loaded Lipid Nanoparticles Using Small-Angle X-ray Scattering. ACS Nano, 17(12), 11335–11346. [Link]
-
Sarode, A., et al. (2023). Correlating the Structure and Gene Silencing Activity of Oligonucleotide-Loaded Lipid Nanoparticles Using Small-Angle X. eScholarship, University of California. [Link]
-
Zhang, Y., et al. (2012). Lipid-based vectors for siRNA delivery. Journal of Controlled Release, 159(2), 152-161. [Link]
-
ResearchGate. (n.d.). The impact of lipid compositions on siRNA and mRNA lipid nanoparticle performance for pulmonary delivery. [Link]
-
Curapath. (2023). Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. [Link]
-
Na, Y. J., & Park, S. (2014). Knockdown of Target Genes by siRNA In Vitro. Journal of Visualized Experiments, (91), e51522. [Link]
-
Gaskill, K., et al. (2023). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. ResearchGate. [Link]
-
Sato, Y., et al. (2023). Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles. ACS Publications. [Link]
-
Biscans, A., et al. (2018). Improving siRNA Delivery In Vivo Through Lipid Conjugation. Nucleic Acid Therapeutics, 28(4), 187-197. [Link]
-
InProcess-LSP. (2023). Overcoming the limits of traditional DLS in lipid-based nanoparticle manufacturing. [Link]
-
Basha, G., et al. (2011). Influence of particle Size on the in vivo potency of lipid nanoparticle formulations of siRNA. Journal of Controlled Release, 156(2), 258-264. [Link]
-
ResearchGate. (n.d.). Comparison of In Vitro Assays for Measuring Gene Silencing. [Link]
-
NIH National Center for Biotechnology Information. (2012). Cell-Based RNAi Assay Development for HTS. Assay Guidance Manual. [Link]
-
Gál, B., Bucher, C., & Burns, N. Z. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Marine drugs, 14(11), 203. [Link]
-
Journal of New Developments in Chemistry. (n.d.). Alkyl Halides. [Link]
-
ResearchGate. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. [Link]
-
Organic Syntheses. (n.d.). 3-Azabicyclo[3.2.0]heptane hydrochloride. [Link]
-
AZoM. (2024). Breaking Down Alkyl Halides: Key Reactions and Uses. [Link]
-
Shi, Y., et al. (2022). The role of alkyl chain length in the melt and solution crystallization of paliperidone aliphatic prodrugs. Acta Crystallographica Section B, 78(Pt 3), 365–374. [Link]
-
Enamine. (2022). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. MDPI. [Link]
-
Mansson, C. M. F., & Burns, N. Z. (2021). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 98, 231-248. [Link]
-
Talib, A., et al. (2014). 3-Aminopropyltrimethoxysilane and organic electron donors mediated synthesis of functional amphiphilic gold nanoparticles and their bioanalytical applications. RSC Advances, 4(100), 56976-56987. [Link]
-
Pethő, L., et al. (2022). Synthesis and Biological Profiling of Seven Heparin and Heparan Sulphate Analogue Trisaccharides. International Journal of Molecular Sciences, 23(17), 9679. [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 3. Understanding structure activity relationships of Good HEPES lipids for lipid nanoparticle mRNA vaccine applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blog.curapath.com [blog.curapath.com]
- 12. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Based RNAi Assay Development for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. siRNA-induced Gene Silencing | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Application of Novel Long-Chain Lipids in Nucleic Acid Delivery: The Potential of 19-(3-Iodopropyl)heptatriacontane-Derived Moieties
In the rapidly evolving landscape of genetic medicine, the delivery vehicle is as crucial as the therapeutic cargo itself. Lipid nanoparticles (LNPs) have emerged as the premier non-viral platform for delivering nucleic acid-based therapeutics, a prominence underscored by the clinical success of the siRNA therapeutic Onpattro® and the widespread deployment of mRNA-based COVID-19 vaccines.[1][2][3] The performance of these LNPs—their efficacy, safety, and biodistribution—is intricately linked to their lipid composition.[4][5] This guide explores the established principles of LNP formulation and ventures into the prospective utility of novel synthetic lipids, specifically those derived from the very long-chain alkyl halide, 19-(3-Iodopropyl)heptatriacontane.
While direct experimental data on 19-(3-Iodopropyl)heptatriacontane in LNP formulations is not yet prevalent in published literature, its unique structure—a C40 saturated backbone—provides a compelling basis for hypothesizing its impact on nanoparticle characteristics. This guide will compare these hypothetical properties against established LNP components, providing researchers and drug developers with a framework for innovation in next-generation delivery systems.
The Anatomy of a Lipid Nanoparticle: A Four-Part Harmony
A typical LNP formulation is a carefully orchestrated blend of four lipid components, each with a distinct role in the encapsulation and delivery of nucleic acids like siRNA and mRNA.[2][4]
-
Ionizable Cationic Lipid: This is the workhorse of the LNP. At the low pH of formulation, it is positively charged, enabling the complexation and encapsulation of negatively charged nucleic acids.[5] In the physiological pH of the bloodstream, it becomes neutral, reducing toxicity.[2] Upon endosomal uptake into a cell, the acidic environment of the endosome reprotonates the lipid, facilitating endosomal escape and release of the cargo into the cytoplasm.[2] The structure of the ionizable lipid, particularly its tail length and saturation, is a key determinant of delivery efficiency.[6]
-
Helper Phospholipid: These lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), contribute to the structural integrity of the nanoparticle.[1][7] They can also significantly influence the fusogenicity of the LNP and its ability to escape the endosome. Studies have shown that LNPs containing the unsaturated helper lipid DOPE can exhibit superior gene silencing compared to those with the saturated DSPC.[3][4]
-
Cholesterol: As a structural "glue," cholesterol modulates the fluidity and stability of the lipid bilayer, preventing cargo leakage and enhancing rigidity.[1][2]
-
PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) resides on the surface of the LNP. This PEG layer provides a steric barrier, preventing aggregation and reducing clearance by the immune system, thereby extending circulation time.[1][8] However, concerns about immunogenicity associated with PEG have spurred research into alternatives.[8]
The Critical Role of Lipid Tails: A Comparative Analysis
The hydrophobic tails of the ionizable and helper lipids are critical modulators of LNP performance. Their length, degree of saturation, and branching can dramatically affect the stability, morphology, and in vivo efficacy of the delivery system.
Comparison of Alkyl Chain Characteristics in Ionizable Lipids:
| Feature | Standard Lipids (e.g., DLin-MC3-DMA, SM-102) | Hypothetical 19-(3-Iodopropyl)heptatriacontane Derivative |
| Alkyl Chain Length | Typically C14-C18 | C40 (Heptatriacontane backbone) |
| Saturation | Often contain unsaturation (double bonds) | Fully Saturated |
| Predicted Impact on LNP | Unsaturation promotes a reversed hexagonal phase, which is believed to facilitate endosomal escape and enhance fusogenicity.[4] | Extreme length and saturation would likely create a highly ordered, rigid, and stable LNP. This could enhance cargo retention but may hinder the phase transition required for efficient endosomal release. |
| Potential Advantages | Clinically validated high efficiency for liver delivery (e.g., Onpattro).[9][10] | Potentially superior stability during storage and circulation. May alter biodistribution away from the liver due to changes in protein corona formation. |
| Potential Disadvantages | Can be prone to oxidation. | Reduced gene silencing efficacy due to poor endosomal escape, as observed in other fully saturated lipids.[4] May be too rigid, impacting formulation and cargo loading. |
The introduction of a C40 saturated alkyl chain from a precursor like 19-(3-Iodopropyl)heptatriacontane would represent a significant departure from clinically utilized lipids, which often incorporate unsaturation to improve efficacy.[4] Research has shown that for ionizable amino-polyesters, longer saturated side chains (7-9 carbons) tend to enhance liver delivery, while shorter chains (4-5 carbons) can target the spleen and lungs.[6] A C40 chain would be an extreme extension of this principle, and its impact on tissue targeting is an open and intriguing question.
Experimental Workflows: From Synthesis to Silencing
To explore the potential of a 19-(3-Iodopropyl)heptatriacontane-derived lipid, a multi-stage experimental plan is required. This involves the synthesis of a novel ionizable lipid, formulation of LNPs, and subsequent in vitro characterization and efficacy testing.
Caption: Workflow for the synthesis and evaluation of novel LNP formulations.
This protocol describes a general procedure for synthesizing a novel ionizable lipid using 19-(3-Iodopropyl)heptatriacontane as a precursor.
-
Reactant Preparation: In a round-bottomed flask under an inert atmosphere (e.g., argon), dissolve 1.0 equivalent of 19-(3-Iodopropyl)heptatriacontane in a suitable anhydrous solvent like dichloromethane.
-
Addition of Amine: Add 1.2 equivalents of a selected amine headgroup (e.g., a multi-amine or amino alcohol structure analogous to those in established ionizable lipids).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction involves the nucleophilic substitution of the iodide by the amine.[11] Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separating funnel. Wash sequentially with a mild base (e.g., sodium bicarbonate solution) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This protocol is adapted from standard methods for producing uniform LNPs.[3]
-
Lipid Preparation: Prepare a stock solution of the novel lipid, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol. A typical molar ratio might be 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).
-
Aqueous Phase Preparation: Dilute the siRNA or mRNA cargo in a low pH buffer (e.g., 25 mM sodium acetate, pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip.
-
Nanoparticle Formation: Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the solvent and anti-solvent phases causes the lipids to precipitate and self-assemble around the nucleic acid cargo, forming LNPs.
-
Buffer Exchange: Collect the LNP solution and immediately dialyze against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH, resulting in a stable, neutrally charged nanoparticle suspension.
This protocol assesses the functional efficacy of siRNA-LNPs.[3]
-
Cell Seeding: 24 hours prior to transfection, seed a stable eGFP-expressing cell line (e.g., H1299/eGFP) in a 96-well plate at a density of ~25,000 cells per well.
-
Transfection: Treat the cells with serial dilutions of the siRNA-LNP formulations (targeting eGFP) and control LNPs (containing a scrambled, non-targeting siRNA). Include a positive control like Lipofectamine 2000 complexed with siGFP.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis: Measure the eGFP fluorescence using a plate reader or flow cytometer. A reduction in fluorescence in cells treated with siGFP-LNPs compared to controls indicates successful gene silencing.
Envisioning the Cellular Fate: Uptake and Endosomal Escape
The ultimate success of an LNP formulation hinges on its ability to navigate the cellular environment and release its payload.
Caption: Generalized pathway for LNP cellular uptake and cargo release.
The binding of apolipoprotein E (ApoE) to LNPs is a key driver for their uptake in hepatocytes via the low-density lipoprotein receptor (LDLR).[9] How the extreme hydrophobicity of a C40 lipid tail would influence the formation of this protein corona and subsequent receptor interactions is a critical unknown that could potentially alter tissue tropism.
Conclusion and Future Directions
The field of nucleic acid delivery is in constant pursuit of materials that offer enhanced stability, targeted delivery, and improved safety profiles. While the direct application of 19-(3-Iodopropyl)heptatriacontane has not been documented, its potential as a synthetic precursor for novel lipids is clear. The creation of ionizable lipids with exceptionally long, saturated alkyl chains would push the boundaries of our understanding of structure-activity relationships in LNP formulation.
Researchers and drug developers are encouraged to view molecules like 19-(3-Iodopropyl)heptatriacontane not as off-the-shelf solutions, but as building blocks for rational design. The experimental pathways laid out in this guide provide a template for synthesizing and evaluating such novel components. The central challenge will be to balance the expected gains in nanoparticle stability with the potential loss of fusogenicity required for effective endosomal escape. Future work should focus on synthesizing these lipids and performing rigorous comparative studies against clinically relevant benchmarks to determine if such extreme structural modifications can unlock new therapeutic potential in the ever-expanding world of genetic medicine.
References
- Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. PMC.
- Lipids used for the formulation of lipid nanoparticles (LNPs). Bio-Synthesis.
- PEG Alternatives: Polymers Reshaping Lipid Nanoparticle Drug Delivery. Curapath.
- Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery. PMC.
- Lipid-based nanoparticle. Wikipedia.
- Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Biomedical Chemistry.
- Replacing Helper Lipids With Cationic Lipids Enhances mRNA Lipid Nanoparticles Stability in Solution. PMC.
- 19-(3-Iodopropyl)heptatriacontane. Sigma-Aldrich.
- The impact of lipid compositions on siRNA and mRNA lipid nanoparticle performance for pulmonary delivery. Pharma Excipients.
- Organic Syntheses Procedure. Organic Syntheses.
- siRNA Delivery: GalNAc Conjugates and LNPs. Alnylam® Pharmaceuticals.
- Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System. NanoMedicines Research Group.
Sources
- 1. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
- 2. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 6. Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Replacing Helper Lipids With Cationic Lipids Enhances mRNA Lipid Nanoparticles Stability in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.curapath.com [blog.curapath.com]
- 9. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
- 10. liposomes.ca [liposomes.ca]
- 11. Organic Syntheses Procedure [orgsyn.org]
Comparative Analysis of Alkylating Agents for Surface Modification: A Technical Guide for Researchers
Surface alkylation—the covalent attachment of alkyl chains or functionalized organic monolayers to a solid substrate—is a foundational technique in materials science, biosensor development, and chromatography. The choice of alkylating agent dictates the chemical stability, packing density, and functional utility of the modified surface. However, a one-size-fits-all approach inevitably leads to monolayer degradation or irreproducible data.
As an application scientist, selecting the correct anchoring chemistry requires a deep understanding of the substrate's native surface chemistry and the thermodynamic stability of the resulting bond. This guide objectively compares the four dominant classes of surface alkylating agents: Organosilanes, Organophosphonic Acids, Alkanethiols, and Direct Alkylation Reagents (Grignards/Alkenes) .
Mechanistic Pathways & Substrate Specificity
The fundamental driver of monolayer quality is the specific chemical interaction between the agent's headgroup and the substrate.
Organosilanes ( R−SiX3 )
Silanization is the industry standard for silicon dioxide ( SiO2 ), glass, and select metal oxides. Alkyltrichlorosilanes (e.g., OTS) or trialkoxysilanes (e.g., APTES) react with surface hydroxyl groups to form covalent Si−O−Si siloxane bonds.
-
The Causality of Failure: Silanes are notoriously sensitive to ambient moisture. In the presence of excess water, silanes undergo bulk polymerization before reaching the surface, depositing as rough, disordered aggregates rather than a true self-assembled monolayer (SAM)[1]. Furthermore, the Si−O−Si bond is susceptible to hydrolytic cleavage at high pH, limiting its use in alkaline biological buffers.
Organophosphonic Acids ( R−PO3H2 )
For transition metal oxides (e.g., TiO2 , ZrO2 , Al2O3 , ITO), phosphonic acids are vastly superior to silanes. They coordinate to the metal surface via mono-, bi-, or tridentate M−O−P linkages.
-
The Causality of Stability: Unlike siloxanes, phosphonate monolayers exhibit exceptional hydrolytic stability across a broad pH range[2]. The strong affinity of the phosphonate group for metal ions drives the formation of dense, well-ordered SAMs without the need for rigorous anhydrous conditions[3].
Alkanethiols ( R−SH )
Thiolation is the quintessential method for modifying noble metals (Au, Ag, Pd). The reaction is driven by the strong, spontaneous "soft acid-soft base" interaction between sulfur and gold, forming a semi-covalent Au−S bond.
-
The Causality of Degradation: While incredibly easy to assemble, thiol SAMs suffer from low thermal stability (desorbing >100°C) and are highly prone to oxidative degradation in air or under UV exposure, converting to weakly bound sulfonates[4].
Direct Alkylation Reagents (Grignard / Alkenes)
To bypass the hydrolytic instability of oxide-anchored monolayers, researchers can directly alkylate oxide-free silicon (bare Si) using Grignard reagents or thermal hydrosilylation of alkenes. This forms a direct Si−C bond.
-
The Causality of Ultimate Durability: The covalent Si−C bond is kinetically and thermodynamically robust, offering near-perfect passivation of the silicon surface against oxidation in aqueous electrolytes[5].
Substrate-to-Agent Decision Matrix
To ensure experimental success, the alkylating agent must be perfectly paired with the target substrate. The logical mapping is visualized below.
Substrate-to-Agent Decision Matrix for Surface Modification.
Quantitative Performance Comparison
The following table synthesizes the physicochemical properties of the resulting monolayers, providing a quantitative basis for agent selection.
| Alkylating Agent Class | Primary Substrates | Resulting Bond | Bond Energy (Approx.) | Hydrolytic Stability | Thermal Stability | Key Limitation |
| Organosilanes | SiO2 , Glass | Si−O−Si | ~450 kJ/mol | Moderate (Fails at pH > 8) | Up to ~200°C | Highly sensitive to trace water during synthesis. |
| Phosphonic Acids | TiO2 , Al2O3 , ITO | M−O−P | ~400-500 kJ/mol | High (Stable pH 1-12) | Up to ~250°C | Requires thermal annealing to drive condensation. |
| Alkanethiols | Au, Ag, Pd, Cu | Au−S | ~170 kJ/mol | High (in absence of O2 ) | Low (< 100°C) | Rapidly oxidizes to sulfonates in ambient air. |
| Direct Alkylation | Bare Si (Oxide-free) | Si−C | ~318 kJ/mol | Ultimate (Stable pH 1-14) | Up to ~300°C | Requires hazardous reagents (HF, Grignards). |
Self-Validating Experimental Protocols
To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (the why), followed by a mandatory quality control step to verify success before proceeding.
Protocol A: Phosphonate Monolayer Assembly on Titanium ( TiO2 )
Phosphonic acids initially adsorb to the metal oxide via weak hydrogen bonding. The critical step is thermal annealing, which provides the activation energy necessary for dehydration condensation, converting hydrogen bonds into covalent M−O−P linkages[6].
-
Surface Activation: Clean the Ti substrate via ultrasonication in acetone, then ethanol. Expose to O2 plasma for 5 minutes.
-
Causality: Removes adventitious carbon and maximizes the density of reactive surface hydroxyl (-OH) groups.
-
-
Incubation: Immerse the substrate in a 1 mM solution of octadecylphosphonic acid (ODPA) in anhydrous tetrahydrofuran (THF) for 24 hours at room temperature.
-
Causality: Allows thermodynamically driven self-assembly and dense packing of the alkyl chains.
-
-
Thermal Annealing (Critical Step): Remove the substrate, rinse with neat THF to remove unbound multilayers, and bake in an oven at 120°C for 18 hours.
-
Causality: Drives the condensation reaction, releasing water and forming the robust bidentate/tridentate M−O−P bonds[3].
-
-
System Validation:
-
Contact Angle: Measure the static water contact angle. A successful ODPA monolayer will yield a highly hydrophobic surface (>110°).
-
XPS: Verify the presence of the P 2p peak at ~133 eV, confirming chemical attachment.
-
Protocol B: Direct Alkylation of Si(111) via Grignard Reagents
The Si−H bond is highly stable and non-polar, making direct nucleophilic attack difficult. This protocol utilizes a two-step halogenation/alkylation pathway. Radical chlorination converts Si−H to Si−Cl , creating a polarized bond susceptible to nucleophilic substitution by the Grignard reagent[5].
Reaction Pathway for Direct Alkylation of Si(111) via Grignard Reagents.
-
Oxide Removal: Immerse the Si(111) wafer in 40% aqueous Hydrofluoric Acid (HF) for 2 minutes. (Warning: HF is highly toxic; use extreme caution).
-
Causality: Strips the native SiO2 layer and leaves a perfectly atomically flat, hydrogen-terminated ( Si−H ) surface.
-
-
Radical Chlorination: Transfer the wafer to a Schlenk flask containing a saturated solution of Phosphorus Pentachloride ( PCl5 ) in chlorobenzene. Heat to 90°C for 45 minutes under Argon.
-
Causality: Homolytic cleavage of PCl5 generates chlorine radicals that abstract hydrogen, forming a highly reactive, polarized Si−Cl intermediate[5].
-
-
Grignard Alkylation: Rinse the wafer in anhydrous THF, then immerse in a 1.0 M solution of Alkylmagnesium Bromide ( R−MgBr ) in THF at 80°C for 12 hours.
-
Causality: The nucleophilic carbanion of the Grignard reagent attacks the electrophilic silicon, displacing the chloride and forming the exceptionally stable Si−C bond.
-
-
System Validation:
-
FTIR-ATR: Confirm the disappearance of the Si−H stretch (~2080 cm⁻¹) and the appearance of asymmetric/symmetric C−H stretches (~2920 and 2850 cm⁻¹).
-
Ellipsometry: Confirm a monolayer thickness corresponding to the theoretical length of the chosen alkyl chain.
-
Conclusion
The successful functionalization of a surface is entirely dependent on respecting the inorganic chemistry of the substrate. Silanes remain the workhorse for glass and silica but fail under alkaline stress. Phosphonic acids offer a massive upgrade in hydrolytic stability for transition metal oxides. Thiols provide rapid, highly ordered assembly on gold but require protection from oxidation. Finally, for applications demanding ultimate electrochemical and thermal stability, the direct alkylation of bare silicon via Si−C bonds remains the gold standard.
References
- Bansal, A.; Lewis, N. S. "Stabilization of Si photoanodes in aqueous electrolytes through surface alkylation." Journal of Physical Chemistry B, 1998.
- Queffelec, C., et al. "Surface Modification Using Phosphonic Acids and Esters." Chemical Reviews, 2012.
- Silverman, B. M., et al. "Comparative Properties of Siloxane vs Phosphonate Monolayers on A Key Titanium Alloy." Langmuir, 2005.
- Asri, L. A., et al. "High-Quality Alkyl Monolayers on Silicon Surfaces.
- Dalmoro, V., et al.
Sources
evaluating the efficiency of 19-(3-Iodopropyl)heptatriacontane as a linking molecule
As a Senior Application Scientist specializing in organic synthesis and lipid nanoparticle (LNP) formulation, I frequently evaluate novel chemical precursors that bridge the gap between theoretical biophysics and practical drug delivery. When designing ionizable lipids for mRNA delivery, the architecture of the hydrophobic tail is just as critical as the pKa of the headgroup[1].
This guide evaluates 19-(3-Iodopropyl)heptatriacontane (CAS: 1413918-74-7; Molecular Formula: C40H81I)[2], a highly specialized, branched aliphatic linker. We will objectively compare its efficiency against standard linear and directly branched alternatives, detailing the causality behind its structural advantages and providing a self-validating protocol for its use in lipid synthesis.
The Mechanistic Advantage: Structure Dictates Function
19-(3-Iodopropyl)heptatriacontane is characterized by a "swallowtail" geometry: a central methine carbon bonded to two octadecyl (C18) chains, extended by a 3-carbon (propyl) spacer that terminates in a reactive primary iodide[2].
The Causality of the Propyl Spacer: In standard nucleophilic substitution ( SN2 ) reactions, steric hindrance is the primary enemy of yield. Direct attachment of a massive di-octadecyl group to a reactive center creates immense steric bulk, drastically reducing the efficiency of amine alkylation. By introducing a 3-carbon propyl spacer, this molecule decouples the steric bulk of the C37 branch from the electrophilic iodine carbon. This structural design allows for high-yield coupling with secondary amines while maintaining the massive hydrophobic cross-section required for downstream LNP fusogenicity[3],[1].
Biophysical Impact on LNPs: In an aqueous environment, the massive cross-sectional area of the dual C18 tails forces the resulting lipid into a "cone" geometry. During endosomal acidification, this geometry is thermodynamically incompatible with a flat lamellar bilayer ( Lα ), driving the lipid membrane to transition into an inverted hexagonal ( HII ) phase. This phase transition is the primary mechanical driver of endosomal membrane rupture and cytosolic RNA release[4],[1].
Objective Comparison with Alternative Linkers
To evaluate its efficiency, we must compare 19-(3-Iodopropyl)heptatriacontane against other common alkylating agents used in lipid synthesis.
Table 1: Comparative Efficiency of Alkylating Linkers in Lipid Synthesis
| Linker Precursor | Structural Motif | Steric Hindrance at Reactive Site | SN2 Coupling Yield | Oxidation Stability | LNP Fusogenicity ( HII Phase) |
| 19-(3-Iodopropyl)heptatriacontane | Branched (C37) + Propyl Spacer | Low | >85% | Excellent (Saturated) | High (Cone Geometry) |
| 1-Iodooctadecane | Linear Saturated (C18) | Low | >90% | Excellent | Low (Cylindrical) |
| 11-(Bromomethyl)tricosane | Branched (C23), No Spacer | High | <50% | Excellent | Moderate |
| Linoleyl Iodide | Linear Unsaturated (C18:2) | Low | >90% | Poor (Prone to ROS) | High (Kinked Geometry) |
Data Synthesis: While linear unsaturated linkers (like Linoleyl Iodide) provide good fusogenicity, their double bonds are highly susceptible to reactive oxygen species (ROS), limiting the shelf-life of the final therapeutic. 19-(3-Iodopropyl)heptatriacontane solves this by providing the necessary spatial volume through branching rather than unsaturation, ensuring both high chemical stability and excellent endosomal escape[3].
Experimental Workflow: Self-Validating Lipid Synthesis
To demonstrate the practical efficiency of this linking molecule, below is a highly optimized, self-validating protocol for coupling 19-(3-Iodopropyl)heptatriacontane to 3-(dimethylamino)-1-propylamine to form a novel ionizable lipid.
Materials:
-
Electrophile: 19-(3-Iodopropyl)heptatriacontane (1.0 eq)
-
Nucleophile: 3-(Dimethylamino)-1-propylamine (1.2 eq)
-
Base: Anhydrous Potassium Carbonate ( K2CO3 ) (3.0 eq)
-
Solvent: Tetrahydrofuran (THF) / Acetonitrile (MeCN) (1:1 v/v)
Step-by-Step Methodology:
-
Solvation & Setup: In a flame-dried round-bottom flask under an inert N2 atmosphere, dissolve the electrophile in the THF/MeCN mixture.
-
Causality: THF is mandatory to ensure the highly hydrophobic C40 chain remains fully solvated. MeCN is added because its polar aprotic nature stabilizes the SN2 transition state, accelerating the reaction rate.
-
-
Activation: Add the anhydrous K2CO3 followed by the amine nucleophile.
-
Causality: K2CO3 acts as a heterogeneous, non-nucleophilic acid scavenger. It neutralizes the generated Hydroiodic Acid (HI) byproduct, preventing the protonation of the amine (which would instantly halt the reaction) without risking the hydrolysis of the alkyl iodide.
-
-
Reflux: Heat the mixture to 75°C and stir vigorously for 24 hours.
-
Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: Hexane:EtOAc 8:2).
-
Validation Check: The starting material ( Rf≈0.9 ) must completely disappear. Stain the plate with Dragendorff's reagent; the appearance of an orange spot at Rf≈0.4 confirms the successful formation of the tertiary amine. If the starting material persists, steric hindrance has overcome the reaction kinetics, indicating degraded reagents or insufficient temperature.
-
-
Purification: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash column chromatography.
-
Analytical Confirmation (NMR): Perform 1H -NMR in CDCl3 .
-
Validation Check: The characteristic triplet of the −CH2−I protons at ≈3.20 ppm must be completely absent. A new multiplet at ≈2.45 ppm (representing the new −CH2−N− bond) must be present.
-
Biophysical Mechanism of Action in Drug Delivery
Once synthesized and formulated into an LNP, the unique geometry imparted by the 19-(3-Iodopropyl)heptatriacontane tail drives the biological efficacy of the nanoparticle. The workflow below illustrates the logical progression of how this specific lipid geometry causes endosomal escape.
Mechanism of LNP endosomal escape driven by branched lipid geometry.
Conclusion
19-(3-Iodopropyl)heptatriacontane represents a highly efficient linking molecule for the synthesis of advanced lipid nanoparticles. By combining the massive hydrophobic volume of a C37 branched chain with the steric relief of a propyl spacer, it overcomes the traditional synthetic bottlenecks of highly branched lipids. The result is a precursor that offers both high SN2 coupling yields and exceptional biophysical performance in vivo.
References
-
PubChem: 19-(3-Iodopropyl)heptatriacontane | C40H81I | CID 89972965 Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
The role of lipid components in lipid nanoparticles for vaccines and gene therapy Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]
-
Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System Source: Advanced Materials (Wiley Online Library) URL:[Link]
-
Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Source: ScienceOpen URL:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
